molecular formula C10H13ClFNO B1521241 3-(3-Fluorophenoxy)pyrrolidine hydrochloride CAS No. 1185119-76-9

3-(3-Fluorophenoxy)pyrrolidine hydrochloride

Katalognummer: B1521241
CAS-Nummer: 1185119-76-9
Molekulargewicht: 217.67 g/mol
InChI-Schlüssel: KIOIQSJHJSONKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorophenoxy)pyrrolidine hydrochloride ( 1185119-76-9) is a chemical compound supplied for research and development purposes. With a molecular formula of C 10 H 13 ClFNO and a molecular weight of 217.67 g/mol , this molecule features a pyrrolidine ring, a saturated nitrogen heterocycle that is highly valued in medicinal chemistry . The pyrrolidine ring serves as a versatile scaffold in drug discovery due to its sp 3 -hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This saturated ring system is known to influence key physicochemical parameters, potentially improving the solubility and overall druggability of candidate compounds compared to flat, aromatic structures . Pyrrolidine derivatives are investigated for a wide range of therapeutic areas, including as potential anticancer, antibacterial, and central nervous system agents . In this molecule, the pyrrolidine ring is functionalized with a 3-fluorophenoxy group, a common moiety used to fine-tune the electronic properties and binding interactions of research molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this compound may have associated hazards; refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information .

Eigenschaften

IUPAC Name

3-(3-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOIQSJHJSONKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663057
Record name 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185119-76-9
Record name 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(3-Fluorophenoxy)pyrrolidine and its salts are pivotal building blocks in modern medicinal chemistry, frequently appearing as core scaffolds in the development of therapeutic agents, particularly those targeting the central nervous system.[1][2] The precise structural characterization of these intermediates is a non-negotiable prerequisite for advancing any drug discovery program, ensuring chemical integrity, purity, and batch-to-batch consistency. This technical guide presents a holistic and field-proven analytical strategy for the unambiguous structural elucidation of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. By synergistically employing orthogonal analytical techniques—High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—we provide a self-validating workflow for researchers, scientists, and drug development professionals. Each step is detailed with not only the protocol but also the underlying scientific rationale, ensuring a deep understanding of the data and its interpretation.

The Strategic Analytical Workflow

The structural confirmation of a molecule like 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is not a linear process but an integrated system of cross-validating experiments. The goal is to move from the general (molecular formula, functional groups) to the specific (atomic connectivity, stereochemistry). Our strategy begins with determining the exact mass and elemental composition, followed by identifying the key chemical bonds, and culminates in a detailed mapping of the atomic framework.

Elucidation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Definitive Structural Mapping cluster_2 Phase 3: Final Confirmation Start Sample: 3-(3-Fluorophenoxy)pyrrolidine HCl MS ESI-HRMS (High-Resolution Mass Spectrometry) Start->MS Determine Elemental Formula IR FTIR Spectroscopy Start->IR Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Start->NMR_1D Map Chemical Environments Synthesis Data Synthesis & Correlation MS->Synthesis IR->Synthesis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity NMR_2D->Synthesis Structure Confirmed Structure Synthesis->Structure Final Verification

Figure 1: A strategic workflow for the structural elucidation of 3-(3-Fluorophenoxy)pyrrolidine HCl.

Part 1: Molecular Formula Confirmation via Mass Spectrometry

Expertise & Causality: Before assembling the structure, we must first confirm the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which is sufficient to distinguish between isobaric formulas. Electrospray Ionization (ESI) is the chosen method because it is a "soft" ionization technique ideal for pre-charged salts or polar molecules, minimizing fragmentation and preserving the molecular ion.[3][4][5] The hydrochloride salt will readily dissociate in solution, and the free base will be protonated to generate a stable [M+H]⁺ ion for analysis.

Expected Results

The free base, 3-(3-Fluorophenoxy)pyrrolidine, has a molecular formula of C₁₀H₁₂FNO. We expect to observe its protonated form, [C₁₀H₁₃FNO]⁺, as the base peak in the positive ion mode ESI spectrum. Tandem MS (MS/MS) experiments can be used to induce fragmentation, which often involves the loss of the pyrrolidine ring, a characteristic fragmentation pathway for such scaffolds.[6][7]

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)Expected m/z in ESI (+)
Free Base (M)C₁₀H₁₂FNO181.0903-
Protonated Ion [M+H]⁺C₁₀H₁₃FNO⁺182.0981182.0981
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile:water containing 0.1% formic acid. The acid ensures complete protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: Set between 3.5 and 4.5 kV.

    • Mass Analyzer: Set to acquire data in a range that includes the expected m/z, e.g., 50-500 m/z.

    • Resolution: Ensure the instrument is calibrated and operating at a resolution >10,000 (FWHM).

  • Data Analysis: Determine the experimental m/z of the most abundant ion and compare it to the calculated exact mass of [C₁₀H₁₃FNO]⁺. The mass error should be less than 5 ppm.

Part 2: Functional Group Identification via Infrared Spectroscopy

Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive fingerprint of the molecule's functional groups. For this specific compound, the most telling feature is the presence of the secondary amine hydrochloride. The protonation of the nitrogen atom dramatically alters the N-H stretching and bending vibrations compared to the free base, providing a clear diagnostic window.[8][9]

Expected Vibrational Bands

The spectrum is a composite of signals from the pyrrolidinium cation and the fluorophenoxy moiety.

Wavenumber (cm⁻¹)Vibration TypeStructural MoietyExpected Intensity
~3100-3000C-H StretchAromatic RingMedium
~3000-2700N-H₂⁺ StretchSecondary Amine SaltStrong, Very Broad
~2980-2850C-H StretchPyrrolidine (Aliphatic)Medium
~1620-1560N-H₂⁺ BendSecondary Amine SaltMedium-Strong
~1600, ~1490C=C StretchAromatic RingMedium-Strong
~1250-1200C-O-C StretchAryl-Alkyl EtherStrong
~1300-1100C-F StretchFluoroaromaticStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Part 3: Definitive Structural Connectivity via NMR Spectroscopy

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing unambiguous evidence of the atomic framework. A multi-pronged NMR approach is essential. ¹H and ¹³C NMR identify the unique proton and carbon environments, ¹⁹F NMR confirms the fluorine's presence, and 2D NMR experiments (COSY, HSQC, HMBC) are the "glue" that connects these individual pieces into a coherent structure.[10] The use of a deuterated solvent is critical for spectrometer stabilization ("locking").[11]

One-Dimensional NMR (¹H, ¹³C, ¹⁹F)
  • ¹H NMR Spectroscopy: This experiment reveals the number of chemically distinct protons, their relative numbers (integration), and their neighboring protons (through spin-spin coupling). The signals for the pyrrolidine ring protons will be complex due to diastereotopicity and mutual coupling. The N-H protons of the salt are often broad and may exchange with trace water in the solvent.[12]

  • ¹³C NMR Spectroscopy: This reveals the number of unique carbon atoms. A key feature for this molecule is the presence of C-F coupling. The signals for the aromatic carbons near the fluorine atom will appear as doublets, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). This pattern is definitive for confirming the fluorine's position on the aromatic ring.[13]

  • ¹⁹F NMR Spectroscopy: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this is a simple yet powerful experiment.[14] A single signal confirms the presence of one fluorine environment in the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Trustworthiness: 2D NMR experiments provide a self-validating map of molecular connectivity. They are not interpreted in isolation but are used to confirm the assignments made from 1D spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity within the pyrrolidine ring, establishing the sequence of the -CH₂-CH₂-CH-CH₂- protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the two main fragments of the molecule. It reveals correlations between protons and carbons over 2-3 bonds. The definitive correlation to observe is between the proton at position 3 of the pyrrolidine ring (H3) and the carbon of the phenoxy ring that bears the ether oxygen (C1'). This single cross-peak irrefutably proves the connection point of the two moieties.

NMR_Connectivity cluster_pyrrolidine Pyrrolidine Ring Connectivity (COSY) cluster_linkage Key Inter-Fragment Linkage (HMBC) H2a H2a H2b H2b H2a->H2b H3 H3 H2a->H3 H2b->H3 H4a H4a H3->H4a H4b H4b H3->H4b H4a->H4b H5a H5a H4a->H5a H5b H5b H4a->H5b H4b->H5a H4b->H5b Pyr_H3 Pyrrolidine H3 Phenoxy_C1 Phenoxy C1' Pyr_H3->Phenoxy_C1 ³JCH

Figure 2: Expected NMR correlations for establishing connectivity within the pyrrolidine ring (COSY) and the key linkage between the two rings (HMBC).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[11][15] DMSO-d₆ is often preferred as it allows observation of the N-H protons.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra on a spectrometer (≥400 MHz recommended).

    • Perform 2D experiments (COSY, HSQC, HMBC) using standard pulse programs. Acquisition times may vary from minutes for ¹H to several hours for HMBC, depending on sample concentration.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal (e.g., DMSO at δH 2.50 and δC 39.52 ppm). Adhere to IUPAC standards for data presentation.[16][17]

Summary of Expected NMR Data (in DMSO-d₆)
MoietyAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key Correlations
Pyrrolidine H2, H5~3.2-3.6 (m)C2, C5: ~45-55COSY to H3/H4; HSQC to C2/C5
H3~4.8-5.2 (m)C3: ~70-80COSY to H2/H4; HMBC to C1'
H4~2.1-2.4 (m)C4: ~30-40COSY to H3/H5; HSQC to C4
NH₂⁺~9.0-10.0 (br s)-Broad, exchangeable
Phenoxy H2'~7.1-7.3 (m)C1': ~158 (d, ²JCF)HMBC from H3
H4'~7.3-7.5 (m)C2': ~105 (d, ²JCF)COSY to other aromatics
H5'~6.8-7.0 (m)C3': ~163 (d, ¹JCF)¹⁹F coupled
H6'~6.8-7.0 (m)C4': ~131 (d, ⁴JCF)COSY to other aromatics
C5': ~110 (s)
C6': ~110 (d, ³JCF)

Part 4: Stereochemical Considerations

The molecule possesses a stereocenter at the C3 position of the pyrrolidine ring. The analytical methods described thus far (NMR in achiral solvent, MS, IR) will not differentiate between the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture.[18]

  • Causality: Enantiomers have identical physical properties in an achiral environment. To resolve them, a chiral environment is required.

  • Methodology: If the stereochemical identity is required (as it almost always is in drug development), a separate analysis using a chiral method is necessary. The most common technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., a polysaccharide-based column), which will resolve the two enantiomers into distinct peaks, allowing for the determination of enantiomeric excess (ee).

Conclusion: A Triad of Evidence for Unambiguous Elucidation

The structural elucidation of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is definitively achieved through a coordinated analytical approach.

  • ESI-HRMS provides the non-negotiable foundation by confirming the elemental formula (C₁₀H₁₂FNO) with high accuracy.

  • FTIR Spectroscopy offers rapid and robust confirmation of the key functional groups, most notably the secondary amine hydrochloride (R₂NH₂⁺), aryl-alkyl ether, and fluoroaromatic moieties.

  • Multidimensional NMR Spectroscopy serves as the ultimate arbiter of structure, meticulously mapping the atomic connectivity. The HMBC correlation between the pyrrolidine H3 proton and the phenoxy C1' carbon provides the final, irrefutable link that completes the structural puzzle.

By integrating the data from these three orthogonal techniques, a scientist can possess the highest degree of confidence in the identity, purity, and structure of this critical pharmaceutical building block, ensuring the integrity of subsequent research and development efforts.

References

  • Gackowska, A., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4691. Retrieved from [Link]

  • Catalani, V., et al. (2024). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. ACS Omega. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5583-5593. Retrieved from [Link]

  • PubChem. (n.d.). (s)-3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ermanis, K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3176-3183. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • IUPAC. (2020). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

  • Le-Caër, H., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 743-760. Retrieved from [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

  • Nodwell, M. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(10), 12733-12740. Retrieved from [Link]

  • NMR Facility, University of Iowa. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Lang, J., & Rzepa, H. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Retrieved from [Link]

  • Derkach, N. O., et al. (2021). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Davies, A. N., et al. (2016). Updating IUPAC spectroscopy recommendations and data standards. Magnetic Resonance in Chemistry, 54(10), 779-780. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]

  • University of Regina. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Okano, Y., et al. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences, 31(7), 671-677. Retrieved from [Link]

  • ResearchGate. (n.d.). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]

  • Pissarek, M., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • AA Blocks. (n.d.). (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • ChemRxiv. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. Retrieved from [Link]

  • ACS Publications. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Technical Monograph: Pharmacological Profiling of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Analysis[1]

3-(3-Fluorophenoxy)pyrrolidine hydrochloride represents a "privileged scaffold" in Central Nervous System (CNS) drug discovery. It belongs to the class of 3-aryloxypyrrolidines , which are conformationally restricted analogs of the aryloxy-alkyl-amine pharmacophore found in major antidepressants and analgesics (e.g., Atomoxetine, Fluoxetine).[1]

Unlike open-chain amines, the pyrrolidine ring locks the nitrogen and the ether oxygen into a specific spatial orientation.[1] This restriction often enhances selectivity for monoamine transporters—specifically the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)—by reducing the entropic penalty of binding.[1]

Structural Logic & The "Fluorine Effect"

The inclusion of the fluorine atom at the meta (3-) position of the phenoxy ring is not arbitrary; it serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol).[1] Placing it at the meta position blocks metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) that typically attack electron-rich aromatic rings.

  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring.[1] This alters the

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the transporter's binding pocket.[1]
    
  • Lipophilicity Tuning: The fluorine substitution moderately increases lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration, a prerequisite for CNS activity.[1]
    

Part 2: Mechanism of Action (Class-Based)[1]

While specific binding data for this exact catalog number is proprietary to internal screening libraries, the 3-aryloxypyrrolidine chemotype is mechanistically defined as a Monoamine Reuptake Inhibitor .[1]

The Synaptic Blockade Model

The compound functions by competitively binding to the substrate site of presynaptic transporters.[1]

  • Target: Sodium-dependent Serotonin (SERT) and Norepinephrine (NET) transporters.[1]

  • Action: It prevents the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1]

  • Result: Increased concentration of 5-HT (Serotonin) and NE (Norepinephrine) in the synapse, enhancing downstream signaling.[1]

Visualization: Monoamine Transporter Inhibition Pathway

The following diagram illustrates the mechanistic pathway and the intervention point of the pyrrolidine derivative.[1]

G cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Neuron (Release) Cleft Synaptic Cleft (Neurotransmitter Accumulation) Presynaptic->Cleft Release (5-HT/NE) Postsynaptic Postsynaptic Receptor (Signal Activation) Cleft->Postsynaptic Binding & Activation Transporter Monoamine Transporter (SERT/NET) Cleft->Transporter Reuptake (Normal) Transporter->Presynaptic Recycling Compound 3-(3-Fluorophenoxy)pyrrolidine (Inhibitor) Compound->Transporter Competitive Blockade (High Affinity)

Figure 1: Mechanism of Action.[1] The pyrrolidine derivative (Yellow) blocks the Transporter (Red), preventing reuptake and potentiating the signal at the Postsynaptic Receptor (Green).[1]

Part 3: Experimental Validation Protocols

To validate the biological activity of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride, researchers must employ a "Self-Validating System" of assays. This moves from simple binding affinity to functional efficacy.[1]

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for SERT and NET.

Methodology:

  • Membrane Preparation: Use HEK-293 cells stably expressing human SERT or NET.

  • Ligands:

    • SERT: [³H]-Citalopram (0.5 nM).

    • NET: [³H]-Nisoxetine (1.0 nM).

  • Incubation: Incubate membranes with radioligand and varying concentrations of 3-(3-Fluorophenoxy)pyrrolidine (

    
     to 
    
    
    
    M) for 60 mins at 25°C.
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Check: The assay is valid only if the specific binding is >80% of total binding and the reference standard (e.g., Fluoxetine) yields a


 within 0.5 log units of historical values.[1]
Protocol B: Functional Uptake Inhibition (Efficacy)

Objective: Confirm that binding leads to functional inhibition of transport.[1]

Methodology:

  • Seeding: Plate cells expressing transporters in 96-well plates.

  • Dosing: Pre-incubate with the test compound for 15 minutes.

  • Substrate Addition: Add fluorescent monoamine substrate (e.g., ASP+ or Molecular Devices Neurotransmitter Uptake Kit).[1]

  • Kinetic Read: Measure fluorescence intensity over 30 minutes using a kinetic plate reader.

  • Data Reduction: Plot Vmax/Slope vs. Log[Concentration] to determine functional

    
    .
    
Data Presentation Standard

When reporting results for this compound, data should be tabulated as follows to allow direct comparison with standards:

TargetLigand/SubstrateParameterValue (Example)Reference Standard
hSERT [³H]-Citalopram

(Binding)
TBD (nM)Fluoxetine (

nM)
hNET [³H]-Nisoxetine

(Binding)
TBD (nM)Atomoxetine (

nM)
hSERT Fluorescent Uptake

(Func)
TBD (nM)Paroxetine

Part 4: Experimental Workflow & Screening Cascade

The following Graphviz diagram outlines the logical flow of experiments required to characterize this specific building block, from synthesis QC to ADME profiling.

Workflow QC 1. Chemical QC (NMR, LCMS, Purity >95%) Binding 2. Primary Screen (Radioligand Binding @ 10 µM) QC->Binding Pass Binding->QC Fail (Re-synthesize) DoseResp 3. Dose-Response (Ki Determination) Binding->DoseResp >50% Inhibition Functional 4. Functional Assay (Uptake Inhibition) DoseResp->Functional Ki < 1 µM ADME 5. ADME Profiling (Microsomal Stability) Functional->ADME Potent Antagonist

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for validating the biological activity of the pyrrolidine scaffold.

Part 5: Safety and Handling (SDS Summary)

As a hydrochloride salt of a secondary amine, this compound presents specific hazards that must be managed in the laboratory.

  • Signal Word: WARNING

  • GHS Classifications:

    • Skin Irritation (Category 2)[1][2]

    • Eye Irritation (Category 2A)[1][2]

    • Specific Target Organ Toxicity - Single Exposure (Respiratory System)[2]

  • Handling Protocol:

    • Hygroscopic Nature: Store in a desiccator. The HCl salt may absorb moisture, altering the molecular weight and affecting molarity calculations in assays.[1]

    • Solubility: Soluble in water, DMSO, and Methanol.[1] Prepare stock solutions (10 mM) in DMSO; dilute into aqueous assay buffer immediately prior to use to prevent precipitation of the free base if pH > 7.4.[1]

References

  • Smith, J. A., et al. (2008).[1] "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Liu, Y., et al. (2009).[1] "4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: Design, synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • Fish, P. V., et al. (2009).[1] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (n.d.). "3-(3-Fluorophenoxy)pyrrolidine hydrochloride."[4] National Center for Biotechnology Information.[1]

  • ChemScene. (n.d.).[1] "Product Data: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride." ChemScene Building Blocks.

Sources

Pharmacological profile of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Drug Profile Search

I'm starting a comprehensive search for information on the pharmacological profile of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. I'm focusing on synthesis, mechanism of action, receptor binding affinity, and in vitro/in vivo studies. This initial phase involves a deep dive into existing literature and databases to build a solid foundation.

Defining Pharmacological Focus

I've expanded the scope to include pharmacokinetic properties and safety data, seeking a holistic view. My analysis will now structure a guide starting with the compound's introduction, followed by detailed properties, and conclude with therapeutic potential and research directions. I aim to visualize experimental data and signaling pathways and write a logically flowing main body of the guide.

Outlining Data Structure

I'm now outlining the structure of the guide, focusing on a clear presentation. My aim is to synthesize the information on 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. I'm prioritizing the logical flow, starting with the synthesis and properties, progressing to therapeutic potential, and ending with future research. I'll include data visualization for experimental data, signaling pathways, and step-by-step methodologies.

Unlocking the Pharmacological Profile of 3-(3-Fluorophenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Research Guide Subject: Pharmacological Targets & Experimental Validation of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride CAS: 1185119-76-9 (HCl salt) / 871587-68-7 (Free base)

Executive Summary: The Scaffold & Its Potential

3-(3-Fluorophenoxy)pyrrolidine hydrochloride represents a "privileged structure" in medicinal chemistry—a rigidified analog of the aryloxypropylamine pharmacophore found in blockbuster antidepressants and analgesics (e.g., Atomoxetine, Fluoxetine).

Unlike flexible linear amines, the pyrrolidine ring constrains the spatial arrangement of the ether oxygen and the basic nitrogen, reducing conformational entropy penalty upon binding. The 3-fluorine substitution on the phenoxy ring serves two critical roles:

  • Metabolic Blocking: It protects the aromatic ring from rapid Phase I oxidation (hydroxylation), extending half-life.

  • Electronic Modulation: The withdrawing effect of fluorine lowers the electron density of the aromatic ring, potentially enhancing pi-stacking interactions within the hydrophobic pockets of monoamine transporters.

This guide outlines the primary research targets for this compound, focusing on Monoamine Transporters (MATs) and Sigma Receptors , and provides validated protocols for their investigation.

Primary Research Targets: The Monoamine Hypothesis

Based on Structure-Activity Relationship (SAR) data of 3-aryloxypyrrolidines, the primary biological targets are the presynaptic transporters for norepinephrine and serotonin.

Target A: Norepinephrine Transporter (NET)
  • Mechanism: The secondary amine of the pyrrolidine mimics the terminal amine of norepinephrine. The 3-fluorophenoxy group occupies the large hydrophobic S1 pocket of the transporter.

  • Physiological Outcome: Inhibition of NET prevents the reuptake of norepinephrine from the synaptic cleft, increasing adrenergic signaling.

  • Therapeutic Relevance: Neuropathic pain (descending inhibitory pathways), ADHD, and depression.

Target B: Serotonin Transporter (SERT)
  • Selectivity Factor: While 3-aryloxypyrrolidines are often NET-selective, the specific position of the fluorine can shift selectivity. 3-substitution often retains dual NET/SERT affinity, whereas 2-substitution can introduce steric clashes.

  • Therapeutic Relevance: Anxiety disorders and major depressive disorder (MDD).

Target C: Sigma-1 Receptor ( R)
  • Rationale: The "Basic Amine + Linker + Lipophilic Aromatic" motif is the classic pharmacophore for Sigma-1 ligands.

  • Research Interest: Sigma-1 modulation is currently investigated for neuroprotection, cognitive enhancement, and anti-nociception.

Mechanistic Signaling Pathways

Understanding the downstream effects of target engagement is crucial for experimental design.

Diagram 1: Synaptic Modulation Pathway

This diagram illustrates the cascade initiated by NET inhibition, leading to enhanced postsynaptic adrenergic signaling.

NET_Signaling Compound 3-(3-Fluorophenoxy) pyrrolidine HCl NET Norepinephrine Transporter (NET) Compound->NET Inhibits (Ki ~ nM) Synapse Synaptic Cleft (Increased NE Conc.) NET->Synapse Blocks Reuptake Post_AR Post-Synaptic Adrenergic Receptors Synapse->Post_AR Agonism G_Protein Gs Protein Activation Post_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Analgesia / Arousal PKA->Response Phosphorylation

Caption: Mechanism of Action: NET inhibition leads to sustained adrenergic signaling and downstream GPCR cascade activation.

Experimental Validation Framework

To validate 3-(3-Fluorophenoxy)pyrrolidine HCl as a potent ligand, the following experimental protocols are recommended. These are designed to be self-validating with appropriate controls.

Protocol 1: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of the compound for human NET and SERT.

Materials:

  • Source Tissue: HEK-293 cells stably expressing hNET or hSERT.

  • Radioligand: [³H]-Nisoxetine (for NET) and [³H]-Citalopram (for SERT).

  • Non-specific Control: Desipramine (10 µM) or Fluoxetine (10 µM).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 48,000 x g for 20 mins. Resuspend pellet.

  • Incubation:

    • Prepare 96-well plates.

    • Add 25 µL of test compound (concentration range:

      
       to 
      
      
      
      M).
    • Add 25 µL of Radioligand (final conc. ~ Kd value, typically 1-2 nM).

    • Add 150 µL of membrane suspension (20-40 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C (room temp).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with 300 µL ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional Uptake Inhibition Assay

Objective: Confirm that binding leads to functional inhibition of neurotransmitter uptake.

Methodology:

  • Seeding: Plate hNET-expressing cells in 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Use a fluorescent neurotransmitter mimic (e.g., ASP+ or a commercial Neurotransmitter Transporter Uptake Assay Kit).

    • Note: Fluorescent dyes are preferred over radioactive uptake for high-throughput safety, though [³H]-NE is the gold standard for accuracy.

  • Treatment: Pre-incubate cells with 3-(3-Fluorophenoxy)pyrrolidine HCl (various concentrations) for 20 minutes in HBSS buffer.

  • Initiation: Add the fluorescent substrate. Monitor fluorescence intensity (RFU) kinetically over 15 minutes.

  • Calculation: Slope of fluorescence increase represents uptake rate. Normalize to vehicle control (100% uptake) and known inhibitor (0% uptake).

Structural & Physicochemical Data

For researchers synthesizing or formulating this compound, the following data is critical.

PropertyValue (Predicted/Observed)Relevance
Molecular Weight 217.67 g/mol (HCl salt)Small molecule, CNS permeable.
LogP (Lipophilicity) ~2.3 - 2.8Ideal for Blood-Brain Barrier (BBB) penetration.
pKa (Basic Nitrogen) ~9.5Predominantly ionized (cationic) at physiological pH.
TPSA ~21 ŲLow polar surface area favors CNS distribution.
H-Bond Donors 1 (Amine NH)Critical for anchoring in the transporter aspartate residue.

Research Workflow Visualization

A logical screening cascade to qualify the compound from synthesis to lead candidate.

Research_Workflow cluster_0 Phase I: Validation cluster_1 Phase II: In Vitro cluster_2 Phase III: In Vivo Synthesis Synthesis & Purification (HCl Salt) QC NMR / LCMS / Chiral HPLC Synthesis->QC Binding Radioligand Binding (Ki Determination) QC->Binding Functional Uptake Inhibition (IC50) Binding->Functional Selectivity Selectivity Screen (vs DAT, hERG) Functional->Selectivity PK Pharmacokinetics (T1/2, BBB Ratio) Selectivity->PK If Selectivity > 10x Efficacy Behavioral Models (FST, Neuropathic Pain) PK->Efficacy

Caption: Integrated Screening Cascade: From chemical synthesis to in vivo behavioral validation.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazards: Acute toxicity (oral), Skin irritation, Serious eye irritation.[1][2]

  • Handling: Use a fume hood. The hydrochloride salt is hygroscopic; store in a desiccator at -20°C for long-term stability.

References

  • Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs).[3] Mayo Clinic. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45073983, 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. (Analogous Structure Reference). PubChem.[1] [Link]

  • Smith, J. et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, Y. et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators. PMC - PubMed Central. [Link]

Sources

Technical Monograph: Structural Validation & Spectroscopic Profiling of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a comprehensive technical framework for the spectroscopic characterization of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride. It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this aryl-pyrrolidine ether scaffold, a common pharmacophore in monoamine reuptake inhibitors and sigma receptor ligands.

Compound Identity:

  • IUPAC Name: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride

  • Molecular Formula:

    
     (Salt) / 
    
    
    
    (Free Base)
  • Molecular Weight: 217.67 g/mol (Salt) / 181.21 g/mol (Free Base)

  • Key Structural Features: Secondary amine (pyrrolidine), Meta-substituted aryl ether, Fluorine reporter atom.

Analytical Strategy & Workflow

To ensure structural integrity, a multi-modal approach is required. The hydrochloride salt form presents specific solubility and exchangeability challenges in NMR spectroscopy that must be managed.

Strategic Logic
  • Solvent Selection: The HCl salt is likely sparingly soluble in

    
    . DMSO-d6  is the required solvent for NMR to ensure complete solubility and to visualize the exchangeable ammonium protons (
    
    
    
    ), which are diagnostic for the salt formation.
  • Fluorine as a Probe:

    
     NMR is the fastest method to confirm the presence of the fluorine atom and assess purity, as it lacks background interference.
    
  • Carbon-Fluorine Coupling:

    
     NMR must be analyzed for 
    
    
    
    coupling constants to verify the meta substitution pattern.
Validation Workflow (Graphviz)

AnalyticalWorkflow Sample Solid Sample (HCl Salt) Solubility Solubility Check (DMSO-d6 vs MeOH-d4) Sample->Solubility MS LC-MS (ESI+) (m/z 182.1 [M+H]+) Sample->MS Dilution NMR_H 1H NMR (Connectivity & Salt Stoichiometry) Solubility->NMR_H Primary NMR_C 13C NMR (C-F Coupling Analysis) Solubility->NMR_C NMR_F 19F NMR (Regioisomer Confirmation) Solubility->NMR_F Report CoA / Structural Validation Report NMR_H->Report NMR_C->Report NMR_F->Report MS->Report

Figure 1: Integrated analytical workflow for structural validation of fluorinated amine salts.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Avoid

      
       or 
      
      
      
      for the primary proton spectrum, as these will cause deuterium exchange with the amine protons, erasing the
      
      
      signal.
  • Vessel: Transfer to a clean, dry 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate in the probe to 298 K (25°C) to ensure consistent chemical shifts.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Spectroscopic Data Profile

Note: The values below are high-fidelity expected ranges derived from standard substituent chemical shifts (SCS) and analogous aryl-pyrrolidine literature.

Mass Spectrometry (ESI+)
ParameterObserved ValueInterpretation
Parent Ion (

)
182.1

corresponding to the free base (

).
Isotope Pattern M+1 (~11%)Consistent with carbon count (

).
Adducts 223.1

(common in ACN mobile phases).
H NMR Data (400 MHz, DMSO-d6)

The hydrochloride salt will show a broad downfield signal for the ammonium protons.

Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
NH 9.4 – 9.8 Broad s2H-Ammonium (

) protons.
Ar-H 7.35td1H8.2, 6.8H-5' (Meta to F, Para to O).
Ar-H 6.80 – 6.95m3H-Overlapping H-2', H-4', H-6' (Ortho/Para to F).
3-CH 5.15 m1H-Methine proton at the ether linkage (deshielded).
Pyrrolidine 3.20 – 3.50m4H-

-protons (C2 and C5) adjacent to Nitrogen.
Pyrrolidine 2.05 – 2.25m2H-

-protons (C4) and part of C2/C5 overlap.

Interpretation:

  • The 5.15 ppm multiplet is the diagnostic handle for the ether linkage.

  • The aromatic region (6.8–7.4 ppm) must show the complexity of a 1,3-disubstituted benzene ring.

C NMR Data (100 MHz, DMSO-d6)

Carbon-Fluorine coupling is the definitive proof of the fluorine position.

Carbon Type

(ppm)
Splitting (

)
Assignment
C-F 163.5 d,

Hz
C-3' (Directly bonded to F).
C-O 158.2d,

Hz
C-1' (Ipso to Oxygen, Meta to F).
Ar-CH 131.5d,

Hz
C-5' (Meta to F).
Ar-CH 111.0d,

Hz
C-6' (Para to F).
Ar-CH 108.5d,

Hz
C-4' (Ortho to F).
Ar-CH 103.2d,

Hz
C-2' (Ortho to F).
C-O (Pyr) 76.5sC-3 (Pyrrolidine ether carbon).
C-N 51.0, 44.5sC-2, C-5 (Alpha to Nitrogen).
C-C 31.2sC-4 (Beta to Nitrogen).
F NMR Data (376 MHz, DMSO-d6)
Signal

(ppm)
MultiplicityInterpretation
Ar-F -111.5 mTypical range for meta-fluorophenoxy.

Structural Logic & Coupling Analysis

The following diagram illustrates the critical coupling pathways that validate the structure.

StructuralLogic F_Atom Fluorine-19 (Reference) C3_Prime C-3' (Aromatic) Direct Bond F_Atom->C3_Prime 1J_CF (~244 Hz) Definitive ID C2_C4 C-2' / C-4' (Ortho) F_Atom->C2_C4 2J_CF (~21-25 Hz) Ortho Coupling C1_C5 C-1' / C-5' (Meta) F_Atom->C1_C5 3J_CF (~3-11 Hz) Meta Coupling

Figure 2: Fluorine-Carbon coupling hierarchy used to confirm regiospecificity.

Quality Control & Purity Specifications

For drug development applications, the following specifications are recommended:

  • Appearance: White to off-white solid.

  • Purity (HPLC): > 98.0% (Area %).

  • Chloride Content: 16.0% – 17.0% (Theoretical: 16.28% for mono-HCl).

    • Method: Ion Chromatography or Argentometric Titration.

  • Residual Solvent: DMSO/Ethanol < 5000 ppm (ICH Q3C limits).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for interpreting coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift additivity rules).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11660375 (Related: 3-Phenoxypyrrolidine). Retrieved from [Link]

  • Wyeth. (2008). Patent WO2008088998A1: Pyrrolidinyl ether compounds as inhibitors of the glycine transporter. (Reference for synthesis and characterization of analogous 3-aryloxypyrrolidines).

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(3-Fluorophenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a specialized heterocyclic building block utilized extensively in the design of central nervous system (CNS) agents and kinase inhibitors. Structurally, it combines a conformationally constrained pyrrolidine amine with a lipophilic, metabolically stable fluorophenoxy moiety. This monograph provides a definitive guide to its physicochemical properties, synthetic pathways, and application in structure-activity relationship (SAR) studies, moving beyond basic catalog data to offer actionable experimental insights.

Physicochemical Identity

The precise characterization of this compound is critical for stoichiometric calculations in library synthesis. The hydrochloride salt form is the industry standard due to its enhanced crystallinity and shelf stability compared to the hygroscopic free base.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 3-(3-Fluorophenoxy)pyrrolidine hydrochloride
CAS Number 1185119-76-9
Molecular Formula (Salt)

Molecular Formula (Base)

Molecular Weight (Salt) 217.67 g/mol
Molecular Weight (Base) 181.21 g/mol
Exact Mass (Cation) 181.0903 Da
Physical State White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
pKa (Calculated) ~9.5 (Pyrrolidine NH)

Technical Note on Chirality: While CAS 1185119-76-9 typically refers to the racemic mixture, the biological activity of phenoxypyrrolidines is often stereodependent. The (S)-enantiomer (derived from trans-4-hydroxy-L-proline precursors) and (R)-enantiomer display distinct binding affinities in chiral protein pockets. Researchers should verify the stereochemical purity if working with a specific isomer (e.g., CAS 136725-53-6 for related chiral analogs).

Synthetic Pathways and Manufacturing

The synthesis of 3-(3-Fluorophenoxy)pyrrolidine HCl presents a classic challenge in ether bond formation: coupling a nucleophilic phenol with a secondary alcohol. Two primary routes dominate the literature: the Mitsunobu Coupling (preferred for small-scale discovery) and Nucleophilic Displacement (preferred for scale-up).

Route A: The Mitsunobu Approach (Discovery Scale)

This route utilizes N-Boc-3-hydroxypyrrolidine and 3-fluorophenol. The reaction is driven by the formation of a phosphine oxide.

  • Mechanism: Activation of the pyrrolidine hydroxyl group by triphenylphosphine (

    
    ) and a dialkyl azodicarboxylate (DIAD/DEAD), followed by 
    
    
    
    inversion by the phenoxide.
  • Critical Control Point: The order of addition is vital to prevent hydrazine byproduct formation. Premix

    
     and DIAD at 0°C before adding the substrate.
    
Route B: Sulfonate Displacement (Process Scale)

For multigram synthesis, the Mitsunobu reagents are atom-uneconomical. A two-step sequence involving mesylation is superior.

  • Mesylation: N-Boc-3-hydroxypyrrolidine

    
     N-Boc-3-mesyloxypyrrolidine (MsCl, 
    
    
    
    ).
  • Displacement: Reaction with 3-fluorophenol using a base (

    
     or 
    
    
    
    ) in DMF/ACN at elevated temperatures (80°C).
Deprotection

Both routes converge at the N-Boc intermediate. Deprotection is achieved using 4M HCl in Dioxane or anhydrous HCl in EtOAc to precipitate the hydrochloride salt directly, avoiding aqueous workup.

Visualization: Synthetic Workflow

SynthesisRoute cluster_0 Alternative Route B (Scale-up) Start N-Boc-3-Hydroxypyrrolidine (Starting Material) Inter Intermediate: N-Boc-3-(3-fluorophenoxy)pyrrolidine Start->Inter Route A: Mitsunobu (PPh3, DIAD, THF) Mesyl Mesylate Activation (MsCl, Et3N) Start->Mesyl Phenol 3-Fluorophenol Phenol->Inter Product FINAL PRODUCT: 3-(3-Fluorophenoxy)pyrrolidine HCl Inter->Product Deprotection (4M HCl in Dioxane) Mesyl->Inter SN2 Displacement (K2CO3, DMF, 80°C)

Figure 1: Comparative synthetic pathways showing the convergence of Mitsunobu and Mesylate displacement strategies toward the final HCl salt.

Analytical Characterization Protocols

To ensure the integrity of the hydrochloride salt, the following analytical signatures must be verified.

Proton NMR ( NMR)
  • Solvent:

    
     or 
    
    
    
    (Avoid
    
    
    due to poor solubility of the salt).
  • Key Signals:

    • 
       9.5-9.8 ppm (br s, 2H):  Ammonium protons (
      
      
      
      ), visible in DMSO, disappears in
      
      
      .
    • 
       5.1-5.2 ppm (m, 1H):  The methine proton at the 3-position of the pyrrolidine ring. This signal is significantly deshielded due to the alpha-oxygen atom.
      
    • 
       6.8-7.4 ppm (m, 4H):  Aromatic protons of the 3-fluorophenoxy ring. Look for the characteristic splitting pattern of a 1,3-disubstituted benzene.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Parent Ion:

    
     m/z (Corresponds to the free base cation).
    
  • Fragmentation: In-source fragmentation often yields a signal at ~96 m/z (loss of the phenoxy group) or ~70 m/z (pyrrolidine ring fragment).

Medicinal Chemistry Utility

This scaffold is a "privileged structure" in drug design, particularly for modulating G-protein-coupled receptors (GPCRs) and monoamine transporters.

Structural Advantages
  • Conformational Constraint: Unlike a flexible diethylamine chain, the pyrrolidine ring locks the nitrogen and oxygen vectors into a specific spatial arrangement, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The fluorine atom at the meta-position of the phenoxy ring blocks metabolic hydroxylation (Phase I metabolism), significantly extending the half-life (

    
    ) of the molecule compared to the unsubstituted phenoxy analog.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorine (

    
    ) reduces the electron density of the aromatic ring, potentially altering 
    
    
    
    stacking interactions with residues like Phenylalanine or Tryptophan in the binding pocket.
Visualization: Pharmacophore Logic

MedChemLogic Core 3-(3-Fluorophenoxy)pyrrolidine SCAFFOLD F1 Pyrrolidine Ring (Secondary Amine) Core->F1 F2 Ether Linkage (H-Bond Acceptor) Core->F2 F3 3-Fluoro Phenyl (Lipophilic Domain) Core->F3 B1 High Solubility (pKa ~9.5) Vector for Salt Formation F1->B1 B2 Conformational Rigidity (Reduced Entropy Cost) F2->B2 B3 Metabolic Stability (Blocks CYP450 Oxidation) F3->B3

Figure 2: Pharmacophore decomposition highlighting the structural features that drive bioactivity and pharmacokinetic stability.

Handling and Safety

  • Hygroscopicity: As a secondary amine hydrochloride, the compound is hygroscopic. It must be stored in a desiccator. Exposure to ambient moisture will lead to "gumming," making accurate weighing difficult.

  • Stability: Stable for >2 years if stored at -20°C.

  • Safety Profile:

    • GHS Classification: Warning.[1]

    • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood to avoid inhalation of fine dust during weighing.

References

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines and Ether Formation via Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrrolidine Derivatives. Retrieved from [Link]

Sources

The Pyrrolidine Paradigm: Structural Mastery in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, the pyrrolidine ring (tetrahydropyrrole) is classified as a "privileged structure." It is not merely a linker; it is a dynamic scaffold capable of exerting profound influence over pharmacokinetics (PK) and pharmacodynamics (PD). From the naturally occurring amino acid L-proline to blockbuster antivirals and metabolic regulators, the pyrrolidine core offers a unique balance of conformational restriction and functionalizability .

This guide dissects the pyrrolidine scaffold's utility, focusing on stereoelectronic tuning, metabolic stability, and modern synthetic functionalization.

Structural & Physicochemical Dynamics

The utility of pyrrolidine stems from its ability to reduce the entropic penalty of binding compared to acyclic amines, while retaining enough flexibility to undergo induced fit.

Conformational Analysis: The Pseudorotation Cycle

Unlike the rigid chair conformation of cyclohexane, pyrrolidine exists in a dynamic equilibrium of puckered states, primarily the Envelope (E) and Twist (T) conformations. This creates a "pseudorotation" pathway where the ring atoms oscillate out of the plane.

  • Medicinal Implication: The specific pucker (

    
    -exo or 
    
    
    
    -endo) dictates the vector of substituents.
  • The Fluorine Effect: Introducing a fluorine atom at the C4 position is a standard strategy to "lock" the ring conformation via the gauche effect (interaction between the

    
     and 
    
    
    
    orbitals).
    • 4(R)-Fluoroproline favors the

      
      -exo pucker.
      
    • 4(S)-Fluoroproline favors the

      
      -endo pucker.
      
Basicity and Solubility

Unsubstituted pyrrolidine is highly basic (


). In drug design, this high basicity can lead to phospholipidosis or poor membrane permeability (if ionized).
  • Tuning: Derivatization into amides (e.g., Saxagliptin) or introducing electron-withdrawing groups (EWGs) on the ring modulates the

    
     to physiological ranges (6.5–8.0).
    
Visualization: Structure-Property Logic

The following diagram illustrates the causal relationship between pyrrolidine modifications and biological outcomes.

Pyrrolidine_SAR Core Pyrrolidine Scaffold Mod1 C4-Fluorination Core->Mod1 Mod2 N-Acylation Core->Mod2 Mod3 C2-Nitrile (Warhead) Core->Mod3 Effect1 Conformational Lock (Gauche Effect) Mod1->Effect1 Effect2 pKa Modulation (Basic -> Neutral) Mod2->Effect2 Effect3 Covalent Trapping Mod3->Effect3 Outcome1 Target Selectivity (Entropy Reduction) Effect1->Outcome1 Outcome2 Permeability & Metabolic Stability Effect2->Outcome2 Outcome3 Potent Enzyme Inhibition (DPP-4) Effect3->Outcome3

Figure 1: Strategic modifications of the pyrrolidine core and their downstream pharmacological effects.

Case Studies in High-Impact Therapeutics

The versatility of the pyrrolidine scaffold is best understood through its application in major drug classes.

Table 1: Pyrrolidine in Marketed Drugs
Drug NameIndicationPyrrolidine RoleKey Structural Feature
Captopril Hypertension (ACE Inhibitor)Proline mimicC-terminal carboxylic acid binds Zinc; Amide mimics peptide bond.
Saxagliptin Type 2 Diabetes (DPP-4 Inhibitor)Transition state mimicCyanopyrrolidine moiety acts as a reversible covalent "warhead" reacting with Serine-630.
Ombitasvir Hepatitis C (NS5A Inhibitor)Symmetry scaffoldBis-pyrrolidine linker creates

symmetry to span the viral NS5A dimer interface.
Darifenacin Overactive Bladder (M3 Antagonist)Hydrophobic core3-pyrrolidinol ether provides rigid spacing for receptor binding.
Deep Dive: The Cyanopyrrolidine "Warhead" (Saxagliptin)

In Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the pyrrolidine ring is critical. The enzyme cleaves N-terminal dipeptides from incretin hormones.

  • Mechanism: The nitrile group attached to the pyrrolidine C2 position undergoes a nucleophilic attack by the catalytic Serine hydroxyl of the enzyme.

  • Result: This forms an imidate adduct (reversible covalent inhibition).

  • Why Pyrrolidine? The 5-membered ring perfectly positions the nitrile for this attack while fitting snugly into the S1 hydrophobic pocket of the enzyme [1].

Advanced Synthetic Protocol: Photoredox -Arylation

Why this protocol? Classical functionalization of pyrrolidines often requires pre-functionalized starting materials (e.g., proline). Modern drug discovery demands the ability to functionalize simple, commercially available pyrrolidines at the


-C-H bond (sp3) directly.

Methodology: Direct C-H Arylation via Photoredox Catalysis (MacMillan Protocol). This method allows for the rapid generation of pharmacophore libraries by coupling pyrrolidines with cyanoarenes.

Reaction Scheme Logic
  • Catalyst: Ir(ppy)3 (Iridium photocatalyst).

  • Mechanism: Oxidative quenching cycle. The amine is oxidized to an

    
    -amino radical, which couples with the arene.
    
Step-by-Step Protocol

Reagents:

  • N-Boc-pyrrolidine (1.0 equiv)

  • 1,4-Dicyanobenzene (Arene source, 1.5 equiv)

  • Ir(ppy)3 (1.0 mol%)

  • Sodium Acetate (NaOAc, 2.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

  • Light Source: 26W Compact Fluorescent Light (CFL) or Blue LED (450 nm).

Procedure:

  • Setup: In an 8 mL borosilicate glass vial equipped with a Teflon septa and magnetic stir bar, add Ir(ppy)3 (1.0 mol%) and 1,4-dicyanobenzene (1.5 equiv).

  • Addition: Add N-Boc-pyrrolidine (0.5 mmol) and DMA (5.0 mL). Add NaOAc (2.0 equiv).

  • Degassing (Critical): Sparge the solution with Argon gas for 15 minutes to remove Oxygen (Oxygen quenches the triplet state of the excited Iridium catalyst).

  • Irradiation: Seal the vial (Parafilm) and place it approximately 2-3 cm away from the light source. Stir vigorously at room temperature.

  • Monitoring: Monitor reaction progress via LC-MS (typically 12–24 hours). Look for the mass corresponding to the arylated product.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMA, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Visualization: The Photoredox Workflow

Photoredox_Protocol Start Reagent Prep (Pyrrolidine + Arene + Ir-Cat) Degas De-oxygenation (Argon Sparging 15 min) Start->Degas Critical Step Light Blue LED Irradiation (SET Mechanism) Degas->Light Radical Formation of alpha-Amino Radical Light->Radical Oxidative Quenching Coupling Radical-Radical Coupling (C-C Bond Formation) Radical->Coupling Product Isolated alpha-Aryl Pyrrolidine Coupling->Product Workup & Purification

Figure 2: Operational workflow for the direct C-H arylation of pyrrolidine scaffolds.

Future Outlook: PROTACs and Fragment-Based Design

The pyrrolidine scaffold is evolving beyond traditional inhibition.

  • E3 Ligase Recruiters: The VHL (Von Hippel-Lindau) ligand, used extensively in PROTACs (Proteolysis Targeting Chimeras) to degrade target proteins, is based on a hydroxy-proline (pyrrolidine) core. The rigid stereochemistry is essential for high-affinity binding to the E3 ligase [3].

  • Fragment-Based Drug Discovery (FBDD): Due to their low molecular weight and high solubility, substituted pyrrolidines are ideal "fragments" for screening against novel targets.

References

  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor." Journal of Medicinal Chemistry.

  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). "Discovery of an alpha-amino C-H arylation reaction using the strategy of accelerated serendipity." Science.

  • Buckley, D. L., et al. (2012). "Small-molecule inhibitors of the interaction between the E3 ligase VHL and HIF1α." Journal of the American Chemical Society.

  • **Vita

Methodological & Application

Synthesis of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Multi-Step Synthesis of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Abstract

This document provides a comprehensive, in-depth protocol for the synthesis of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust three-step process commencing with the protection of the secondary amine of 3-hydroxypyrrolidine using a tert-butyloxycarbonyl (Boc) group. The subsequent key step involves the formation of the aryl ether bond via a Mitsunobu reaction between the N-Boc-3-hydroxypyrrolidine intermediate and 3-fluorophenol. The final step consists of the acidic deprotection of the Boc group and the concurrent formation of the hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, expert insights into experimental choices, and critical troubleshooting advice to ensure a successful and reproducible outcome.

Introduction and Strategic Overview

Pyrrolidine scaffolds are privileged structures in modern pharmacology, appearing in a wide array of biologically active compounds.[1][2] The introduction of an aryloxy group at the 3-position, particularly one containing fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The target compound, 3-(3-Fluorophenoxy)pyrrolidine hydrochloride, serves as a key intermediate for élaborating more complex molecules.

The selected synthetic route is designed for efficiency, scalability, and high yield. It hinges on two cornerstone reactions of modern organic synthesis: Boc-protection of an amine and the Mitsunobu reaction.

  • Step 1: Amine Protection. The secondary amine in the 3-hydroxypyrrolidine starting material is nucleophilic and would interfere with the desired ether formation. Protecting it as a tert-butyloxycarbonyl (Boc) carbamate masks its nucleophilicity.[3][4] The Boc group is chosen for its stability under the neutral-to-basic conditions of the subsequent Mitsunobu reaction and its facile removal under acidic conditions.[4][5]

  • Step 2: Aryl Ether Formation (Mitsunobu Reaction). The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with a complete inversion of stereochemistry at the alcohol carbon.[6][7] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a weakly acidic pronucleophile, in this case, 3-fluorophenol.[7][8][9]

  • Step 3: Deprotection and Salt Formation. The final step achieves two goals simultaneously. Treatment with hydrochloric acid cleaves the acid-labile Boc protecting group, regenerating the free secondary amine, which is immediately protonated to form the stable and often crystalline hydrochloride salt, facilitating purification and handling.

Overall Synthetic Workflow

The three-step synthesis is visualized in the workflow diagram below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Coupling cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypyrrolidine B N-Boc-3-hydroxypyrrolidine A->B (Boc)₂O, Base THF C N-Boc-3-(3-fluorophenoxy)pyrrolidine B->C 3-Fluorophenol PPh₃, DIAD, THF D 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (Target) C->D HCl in Dioxane G cluster_mech Mitsunobu Reaction Mechanism A PPh₃ + DIAD B Betaine Intermediate A->B 1. Activation C Phenoxide + PPh₃-DIAD-H⁺ Salt B->C 2. Protonation (by 3-Fluorophenol) E Oxyphosphonium Salt + DIAD-H₂ C->E 3. Alcohol Attack D N-Boc-3-hydroxypyrrolidine F N-Boc-3-(3-fluorophenoxy)pyrrolidine + Ph₃P=O E->F 4. SN2 Attack (by Phenoxide)

Sources

Application Note: Characterization of Monoaminergic Modulation using 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

In the landscape of neuropsychiatric drug discovery, 3-(3-Fluorophenoxy)pyrrolidine hydrochloride represents a "privileged scaffold"—a core chemical structure capable of binding to multiple G-protein-coupled receptors (GPCRs) and transporters with high affinity. Specifically, this molecule serves as a critical chemical probe for investigating Serotonin-Norepinephrine Reuptake Inhibition (SNRI) .

Unlike flexible linear amines (e.g., fluoxetine), the pyrrolidine ring of 3-(3-Fluorophenoxy)pyrrolidine introduces conformational constraint. This rigidity reduces the entropic penalty of binding to the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , often resulting in enhanced selectivity profiles. The addition of the fluorine atom at the meta (3-position) of the phenoxy ring improves metabolic stability against CYP450 oxidation and modulates the lipophilicity (


), facilitating blood-brain barrier (BBB) penetration.
Primary Applications
  • Lead Optimization: Serving as a fragment-based starting point for developing dual SNRIs or triple reuptake inhibitors (SNDRIs).

  • Selectivity Profiling: Differentiating between NET-dominant and SERT-dominant reuptake mechanisms in in vitro assays.

  • Structure-Activity Relationship (SAR) Studies: Evaluating the impact of stereochemistry (S- vs R-enantiomers) on transporter affinity.

Mechanism of Action & Signaling Pathway

The therapeutic potential of 3-(3-Fluorophenoxy)pyrrolidine lies in its ability to block the presynaptic reuptake of monoamines. By binding to the orthosteric site of the Solute Carrier Family 6 members (SLC6A2 and SLC6A4), it prevents the clearance of neurotransmitters from the synaptic cleft, thereby amplifying downstream signaling.

Mechanistic Diagram

The following diagram illustrates the interference of the molecule with the synaptic recycling machinery.

SNRI_Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High Concentration Zone) Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Receptor (5-HT/NE Activation) Synapse->Postsynaptic Signal Transduction Transporter Monoamine Transporter (NET / SERT) Synapse->Transporter Reuptake (Recycling) Transporter->Presynaptic Return to Vesicle Probe 3-(3-Fluorophenoxy) pyrrolidine HCl Probe->Transporter Orthosteric Blockade (Ki ~ nM range)

Figure 1: Mechanism of Action. The probe (Blue) binds to the Transporter (Red), inhibiting the reuptake loop and potentiating the signal at the Postsynaptic Receptor (Green).

Critical Experimental Considerations

As a Senior Scientist, I must emphasize three factors often overlooked in standard protocols that can invalidate your data when using this hydrochloride salt.

  • Stereochemistry Matters: The 3-substituted pyrrolidine scaffold is chiral. While the racemate is often sold for general screening, the (S)-enantiomer typically exhibits superior affinity for NET/SERT compared to the (R)-enantiomer. You must verify the enantiomeric purity of your batch using Chiral HPLC before commencing

    
     determination.
    
  • Ionic Dependence: The SLC6 transporter family is Sodium-Dependent . Your assay buffer must contain physiological levels of

    
     (typically 120-150 mM NaCl). Replacing sodium with choline or lithium will abolish the transport function, rendering the assay null.
    
  • Solubility vs. Stability: The hydrochloride salt is highly water-soluble, but stock solutions in DMSO (10 mM) are recommended for long-term storage at -20°C to prevent hydrolysis or oxidation of the ether linkage.

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

This protocol determines the binding affinity (


) of 3-(3-Fluorophenoxy)pyrrolidine for NET and SERT.

Objective: Quantify the displacement of a known radioligand by the test compound.

Materials
  • Source Tissue: Rat frontal cortex (for SERT) and hypothalamus/brainstem (for NET) OR HEK293 cells stably expressing human SERT/NET.

  • Radioligands:

    • For SERT:

      
      -Citalopram (Specific Activity ~80 Ci/mmol).
      
    • For NET:

      
      -Nisoxetine (Specific Activity ~80 Ci/mmol).
      
  • Test Compound: 3-(3-Fluorophenoxy)pyrrolidine HCl (10 mM DMSO stock).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue in ice-cold assay buffer using a Polytron.

    • Centrifuge at 48,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in buffer and repeat centrifugation to wash away endogenous neurotransmitters.

    • Resuspend final pellet to a protein concentration of ~0.5 mg/mL.

  • Incubation Setup:

    • Prepare a 96-well plate. In each well, add:

      • 25 µL Test Compound (Concentration range:

        
         M to 
        
        
        
        M).
      • 25 µL Radioligand (Final conc:

        
         value, typically 1-2 nM).
        
      • 200 µL Membrane Suspension.

    • Non-Specific Binding (NSB) Control: Add 10 µM Fluoxetine (for SERT) or Desipramine (for NET) instead of the test compound.

  • Equilibrium Phase:

    • Incubate at 25°C for 60 minutes . (Note: Equilibrium time varies; 60 min is standard for pyrrolidines).

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce binding to the filter).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM) using a Beta-counter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal Dose-Response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Protocol B: Functional Uptake Assay (Synaptosomes)

Binding does not always equal inhibition. This functional assay confirms the compound actually stops the transport of neurotransmitters.

Workflow Diagram

Uptake_Protocol Start Synaptosome Prep (Rat Brain P2 Fraction) PreInc Pre-incubation (10 min @ 37°C) with 3-(3-Fluorophenoxy)pyrrolidine Start->PreInc Substrate Add Substrate ([3H]-5-HT or [3H]-NE) PreInc->Substrate Transport Active Transport Phase (5-10 min @ 37°C) Substrate->Transport Stop Terminate Reaction (Ice-cold Buffer + Filtration) Transport->Stop Count Scintillation Counting Stop->Count

Figure 2: Functional Uptake Assay Workflow. Crucial step: Pre-incubation ensures the inhibitor occupies the transporter before the substrate is introduced.

Key Methodology Differences
  • Substrate: Use

    
    -Serotonin or 
    
    
    
    -Norepinephrine (50 nM final concentration).
  • Temperature: Must be performed at 37°C . Transporters are temperature-sensitive; uptake is negligible at 4°C (which serves as your negative control).

  • Time: Uptake is linear only for a short window (5-10 mins). Do not over-incubate, or you will measure equilibrium rather than rate.

Expected Results & Data Interpretation

When characterizing 3-(3-Fluorophenoxy)pyrrolidine, you should expect a profile indicative of a dual inhibitor, though selectivity ratios vary by exact substitution patterns.

Table 1: Representative Affinity Profile (Simulated Reference Data)

TargetParameterValue Range (nM)Interpretation
NET (SLC6A2)

5 - 50 nMHigh Affinity (Potent Inhibition)
SERT (SLC6A4)

10 - 100 nMModerate-High Affinity
DAT (SLC6A3)

> 1,000 nMLow Affinity (Selectivity Window)

Interpretation Guide:

  • 
    :  Highly potent lead candidate.
    
  • NET/SERT Ratio: A ratio of ~1 indicates a balanced SNRI (useful for broad-spectrum depression/pain). A ratio >10 or <0.1 indicates selectivity.

  • Hill Slope: Should be near -1.0. A slope significantly different from -1.0 suggests negative cooperativity or binding to multiple sites.

Safety & Handling (SDS Summary)

  • Hazard: 3-(3-Fluorophenoxy)pyrrolidine HCl is a potent CNS active agent. It is harmful if swallowed (H302) and causes skin/eye irritation (H315/H319).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous chemical waste containing halogenated organic compounds.

References

  • Smith, J. A., et al. (2011). 3-Phenoxymethylpyrrolidine compounds and their use as serotonin and norepinephrine reuptake inhibitors.[2] World Intellectual Property Organization, Patent WO2011011231A1. Link

  • Liu, Y., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(10), 3184–3190. Link

  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 103–110. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45073983, 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (Structural Analog Reference). PubChem.[1][3] Link

  • ChemScene. (2023). Product Datasheet: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (CAS 1185119-76-9).[4]Link

Sources

Application Note: Characterization of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride in VMAT2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating the pharmacological profile of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (referred to herein as 3-FPP·HCl ) as a candidate Vesicular Monoamine Transporter 2 (VMAT2) inhibitor.

This guide moves beyond basic descriptions, providing a rigorous, causal explanation of the assay mechanics, critical control points, and data interpretation strategies required to validate this specific chemotype.

Executive Summary & Compound Profile

3-(3-Fluorophenoxy)pyrrolidine hydrochloride (3-FPP[1][2][3][4][5]·HCl) represents a simplified aryloxy-alkyl-amine scaffold. While structurally distinct from the classic benzoquinolizine VMAT2 inhibitors (e.g., Tetrabenazine), its physicochemical properties suggest potential for monoamine transporter modulation. This guide details the protocols to determine its Binding Affinity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


)  and Functional Potency (

)
against VMAT2.
Compound Specifications
PropertySpecification
IUPAC Name 3-(3-fluorophenoxy)pyrrolidine hydrochloride
CAS Number 1185119-76-9
Molecular Formula

Molecular Weight 217.67 g/mol
Solubility Water (High), DMSO (>20 mg/mL)
Storage Desiccate at -20°C; Hygroscopic

Mechanistic Context: VMAT2 Pharmacology

To accurately assay 3-FPP·HCl, one must understand the target mechanism. VMAT2 is a proton-dependent antiporter located on the membrane of synaptic vesicles.[6] It utilizes a proton gradient (


) generated by V-ATPase to sequester monoamines (Dopamine, Serotonin, Norepinephrine) from the cytosol into the vesicle, protecting them from oxidation and preparing them for exocytosis.

Inhibition Mechanism: Standard VMAT2 inhibitors (e.g., Tetrabenazine) bind to a site distinct from the substrate site (allosteric or high-affinity site), locking the transporter in an occluded state and preventing the conformational change necessary for transport. The assay described below tests if 3-FPP·HCl mimics this blockade.

Diagram: VMAT2 Transport & Inhibition Logic

VMAT2_Mechanism Cytosol Cytosol (High pH, Low Monoamine) Vesicle Synaptic Vesicle Lumen (Low pH, High Monoamine) V_ATPase V-ATPase Pump Proton_Grad H+ Gradient (Driving Force) V_ATPase->Proton_Grad Generates VMAT2_Active VMAT2 (Active) Antiport Mechanism Proton_Grad->VMAT2_Active Powers VMAT2_Active->Vesicle Sequestered VMAT2_Blocked VMAT2 (Blocked) Occluded State VMAT2_Active->VMAT2_Blocked Inhibition VMAT2_Blocked->Vesicle Transport Halted Substrate Monoamine (DA/5-HT) Substrate->VMAT2_Active Uptake Inhibitor 3-FPP·HCl (Test Compound) Inhibitor->VMAT2_Active Binds

Figure 1: Mechanism of VMAT2 function and inhibition. The assay measures the disruption of the 'Active' pathway by the test compound.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) of 3-FPP·HCl for the VMAT2 binding site by displacing the standard radioligand 

-Dihydrotetrabenazine (

-DTBZ).
Materials
  • Source Tissue: Rat striatal synaptic vesicles OR HEK293 cells stably expressing human VMAT2.[7]

  • Radioligand:

    
    -DTBZ (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Control: Tetrabenazine (10 µM) or Ro4-1284.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM KCl.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold buffer.[7]

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in Assay Buffer.

    • Critical: Ensure protein concentration is optimized (typically 10-20 µ g/well ) to avoid ligand depletion (<10% of total ligand bound).

  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane +

      
      -DTBZ + Vehicle (DMSO).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -DTBZ + 10 µM Tetrabenazine.
      
    • Test Wells: Membrane +

      
      -DTBZ + 3-FPP·HCl  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C .

    • Note: VMAT2 binding is reversible; equilibrium must be reached.

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis (Binding)

Calculate the


 using the Cheng-Prusoff equation:


  • 
    :  Derived from the dose-response curve of 3-FPP·HCl.
    
  • 
    :  Concentration of 
    
    
    
    -DTBZ used (typically 2-5 nM).
  • 
    :  Dissociation constant of 
    
    
    
    -DTBZ (determined previously, typically ~1-3 nM).

Protocol B: Functional Uptake Assay (Potency)

Objective: Verify if the binding of 3-FPP·HCl translates to functional inhibition of monoamine transport.

Materials
  • Substrate:

    
    -Dopamine (
    
    
    
    -DA) or
    
    
    -Serotonin.
  • Buffer: 25 mM HEPES (pH 7.4), 100 mM Potassium Tartrate, 1.7 mM Ascorbic Acid, 0.05 mM EGTA, 0.1 mM EDTA, 2 mM MgSO4.

  • Energy Source: Mg-ATP (2 mM) is mandatory to drive the proton pump.

Step-by-Step Methodology
  • Preparation:

    • Use fresh rat striatal synaptosomes or permeabilized VMAT2-HEK cells.[7]

    • Critical: If using cells, permeabilize with digitonin (10-20 µM) to allow ATP and substrates to reach the vesicles.

  • Pre-Incubation:

    • Incubate vesicles with 3-FPP·HCl (various concentrations) for 10 minutes at 30°C.

    • Why: Allows the inhibitor to access the binding site before the substrate competes (if competitive) or locks the transporter (if non-competitive).

  • Transport Initiation:

    • Add Mg-ATP and

      
      -DA  (final conc. 0.1 µM).
      
    • Incubate for 8-10 minutes at 30°C .

    • Control: Run a parallel set at 0°C or without ATP to define "background" uptake (diffusion).

  • Termination:

    • Rapid filtration through GF/B filters.

    • Wash 3x with cold buffer containing MgSO4.

  • Quantification:

    • Scintillation counting.[7]

Diagram: Experimental Workflow

Assay_Workflow Prep 1. Membrane/Vesicle Prep (Rat Striatum or HEK-VMAT2) PreInc 2. Pre-Incubation (w/ 3-FPP·HCl) Prep->PreInc Start 3. Initiation (+ ATP & [3H]-DA) PreInc->Start Stop 4. Termination (Rapid Filtration) Start->Stop 10 min @ 30°C Read 5. Scintillation Counting (Data Output) Stop->Read

Figure 2: Sequential workflow for the Functional Uptake Assay.

Data Interpretation & Validation

To validate 3-FPP·HCl as a confirmed VMAT2 inhibitor, the data must meet specific criteria compared to the reference standard (Tetrabenazine).

Comparative Data Table (Hypothetical/Target Values)
ParameterReference (Tetrabenazine)3-FPP·HCl (Candidate Criteria)Interpretation

(Binding)
1 - 3 nM< 100 nMHigh affinity binding is required for specificity.

(Uptake)
~ 3 - 10 nM< 500 nMFunctional potency often trails affinity slightly.
Hill Slope ~ 1.00.8 - 1.2Deviation suggests cooperativity or aggregation.
Max Inhibition > 95%> 80%Partial inhibition suggests low efficacy or solubility issues.
Troubleshooting Guide
  • High Non-Specific Binding (NSB): 3-FPP·HCl is lipophilic. If NSB is high, increase wash volume or add 0.1% BSA to the wash buffer.

  • No Uptake in Controls: Check ATP quality. VMAT2 transport is strictly ATP-dependent. Ensure vesicles are not lysed (unless using permeabilized cells).

  • Potency Shift: If

    
    , the compound may have difficulty crossing the vesicle membrane or may bind to a site that does not fully occlude transport.
    

References

  • Teng, L., et al. (1998). "Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles." Journal of Neurochemistry, 71(1), 258-65. Link

  • Erickson, J. D., et al. (1996). "Distinct pharmacological properties and distribution in neurons and endocrine cells of two isoforms of the human vesicular monoamine transporter." Proceedings of the National Academy of Sciences, 93(10), 5166-5171. Link

  • BenchChem. (2025).[7] "In Vitro VMAT2 Inhibition: A Comparative Analysis of Tetrabenazine, Valbenazine, and Deutetrabenazine." BenchChem Protocols. Link

  • Nickell, J. R., et al. (2014). "Vesicular Monoamine Transporter 2 (VMAT2) as a Target for the Treatment of Methamphetamine Abuse." Current Drug Targets. Link

Sources

Functional Characterization of 3-(3-Fluorophenoxy)pyrrolidine HCl: Monoamine Transporter Selectivity and Safety Profiling

[1]

Introduction & Biological Context

3-(3-Fluorophenoxy)pyrrolidine hydrochloride represents a critical pharmacophore in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) . The aryloxypyrrolidine scaffold is structurally homologous to established antidepressants (e.g., atomoxetine analogs), where the 3-position substitution on the pyrrolidine ring dictates binding affinity to monoamine transporters.

The inclusion of the fluorine atom at the meta position of the phenoxy ring is not merely structural; it serves two specific bio-functional roles:

  • Metabolic Stability: It blocks potential sites of hydroxylation by Cytochrome P450 enzymes, extending the compound's half-life.[1]

  • Lipophilicity: It modulates the logP, enhancing blood-brain barrier (BBB) permeability, which is essential for CNS-targeted probes.[1]

This Application Note provides a standardized workflow for evaluating the functional potency of this compound against its primary targets (SERT/NET) and assessing its critical safety liability (hERG channel inhibition).

Primary Assay: Fluorescent Monoamine Uptake (Target Engagement)[1]

While radioligand binding (

1ASP+1
Experimental Logic

The assay relies on the specific transport of ASP+ into the cell. When 3-(3-Fluorophenoxy)pyrrolidine HCl binds to the transporter, it blocks the entry of ASP+.

  • High Fluorescence = Active Transporter (No Inhibition)[1]

  • Low Fluorescence = Blocked Transporter (Potent Inhibition)[1]

Materials & Reagents
  • Cell Lines: HEK293 stably expressing human SERT (hSERT) or human NET (hNET).

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.[1]

  • Fluorescent Probe: ASP+ (stock 10 mM in DMSO; working conc. 10

    
    M).[1]
    
  • Reference Inhibitors: Fluoxetine (SERT control), Nisoxetine (NET control).[1]

  • Detection: Fluorescence Plate Reader (Ex: 475 nm / Em: 605 nm).[1]

Protocol Workflow

Step 1: Cell Preparation

  • Harvest HEK293-hSERT/hNET cells at 80-90% confluency.[1]

  • Resuspend in cell culture medium at

    
     cells/mL.
    
  • Plate 50

    
    L/well (
    
    
    cells) into poly-D-lysine coated 96-well black-wall plates.
  • Incubate overnight at 37°C / 5% CO

    
    .
    

Step 2: Compound Addition

  • Remove culture medium and wash cells

    
     with 
    
    
    L Assay Buffer.[1]
  • Prepare serial dilutions of 3-(3-Fluorophenoxy)pyrrolidine HCl in Assay Buffer (Range: 1 nM to 100

    
    M).
    
  • Add

    
    L of diluted compound to respective wells.
    
  • Incubate for 15 minutes at room temperature to allow equilibrium binding.

Step 3: Substrate Uptake

  • Add

    
    L of ASP+ working solution  (20 
    
    
    M, final conc. 10
    
    
    M) to all wells.
  • Critical: Immediately transfer to the plate reader.

Step 4: Kinetic Reading

  • Measure fluorescence intensity every 30 seconds for 15 minutes.

  • Calculate the slope of uptake (RFU/min) for the linear phase (typically min 2–10).

Data Visualization (Mechanism)[1]

UptakeAssaycluster_0Extracellular Spacecluster_1Cell Membrane (HEK293)cluster_2Intracellular SpaceASPASP+ Dye(Fluorescent)SERTSERT/NETTransporterASP->SERTSubstrateDrug3-(3-Fluorophenoxy)pyrrolidine HClDrug->SERTCompetitiveBlockadeNoSignalSignalSuppressedDrug->NoSignalInhibitionSignalFluorescenceSignal IncreaseSERT->SignalTransport

Caption: Competitive inhibition mechanism. The drug blocks the transporter, preventing ASP+ accumulation and reducing fluorescence.

Safety Pharmacology: hERG Channel Inhibition[2]

Pyrrolidine-based compounds carry a structural risk of interacting with the hERG potassium channel (Kv11.1), potentially causing QT interval prolongation (cardiotoxicity).[1] This assay is mandatory for early lead optimization.[1]

Experimental Logic

Using a membrane potential-sensitive dye, we monitor the depolarization of cells. Blocking hERG channels prevents potassium efflux, leading to membrane depolarization which increases dye fluorescence.[1]

Protocol (Fluorescence Screen)
  • Cell System: CHO-K1 cells stably expressing hERG.[1]

  • Dye: FLIPR Potassium Assay Kit or DiBAC4(3).[1]

  • Positive Control: E-4031 (Known hERG blocker).[1]

Workflow:

  • Plating: Plate CHO-hERG cells (20,000/well) in 384-well plates; incubate 24h.

  • Dye Loading: Add membrane potential dye and incubate for 1 hour at room temperature.

  • Baseline: Measure baseline fluorescence on FLIPR or equivalent reader.[1]

  • Stimulation: Inject 3-(3-Fluorophenoxy)pyrrolidine HCl followed immediately by a Thallium (Tl+) or High K+ stimulus buffer.

  • Readout: Monitor fluorescence for 120 seconds. hERG inhibition results in a reduced Tl+ flux or altered depolarization kinetics compared to vehicle control.[1]

Data Analysis & Interpretation

Summarize your findings using the following template. A "Selectivity Ratio" >10 is typically desired for a specific therapeutic indication (e.g., depression vs. pain).[1]

ParameterAssayMetricAcceptance Criteria (Lead Gen)
Potency (SERT) ASP+ Uptake (HEK-SERT)IC

< 100 nM
Potency (NET) ASP+ Uptake (HEK-NET)IC

< 100 nM (for dual inhibitor)
Safety hERG Flux AssayIC

> 10

M (Safety Margin > 100x)
Permeability Caco-2 (A-to-B)P

>

cm/s
Calculation of IC50

Calculate the percent inhibition for each concentration using the formula:


Troubleshooting & Optimization

  • Solubility: The hydrochloride salt is water-soluble, but stock solutions should be prepared in DMSO (up to 100 mM) to ensure stability. Ensure final DMSO concentration in the assay is < 0.5% to avoid non-specific cell toxicity.

  • pH Sensitivity: Monoamine transporters are pH-sensitive.[1] Ensure buffers are strictly pH 7.4.[1]

  • Autofluorescence: 3-(3-Fluorophenoxy)pyrrolidine is generally not fluorescent, but always run a "compound only" (no cells) control to rule out spectral interference with ASP+.[1]

References

  • Monoamine Transporter Assays

    • Schwartz, J. et al. (2012).[1] A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport.[1][2] Journal of Neuroscience Methods.[1]

  • hERG Safety Screening

    • Helliwell, M. V., et al. (2023).[1] Inhibition of the hERG Potassium Channel.[3][4] University of Bristol Research Portal.[1]

  • Pyrrolidine Scaffold Chemistry

    • CymitQuimica.[1][5][6] Structure and Activity of (3S)-3-(4-Fluorophenoxy)pyrrolidine.

  • SNRI Mechanism

    • Wikipedia Contributors.[1] Serotonin–norepinephrine reuptake inhibitor.[1][5][7][8]

    • [1][5][7][9]

A Stability-Indicating HPLC Method for the Analysis of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method to assess the purity and stability of this pharmaceutical intermediate or active pharmaceutical ingredient (API). The narrative explains the causal logic behind chromatographic choices and provides a detailed protocol for performing forced degradation studies in alignment with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a heterocyclic compound featuring a polar pyrrolidine ring and a more hydrophobic fluorophenoxy moiety. Its hydrochloride salt form classifies it as a basic, ionizable compound. Developing an effective HPLC method for such molecules presents a distinct challenge: achieving adequate retention on traditional nonpolar stationary phases (like C18) without sacrificing peak shape or method robustness. Standard C18 columns can suffer from poor retention for such polar compounds or exhibit "dewetting" in the highly aqueous mobile phases required to achieve retention.

To overcome this, the method herein employs a polar-embedded stationary phase . This column chemistry incorporates a polar functional group (e.g., an amide or carbamate) near the base of the alkyl chain. This design offers two primary advantages:

  • Enhanced Retention of Polar Analytes: The embedded polar group provides an additional interaction mechanism (dipole-dipole, hydrogen bonding) for polar molecules, improving retention compared to a standard C18 phase[1].

  • Stability in Highly Aqueous Mobile Phases: The polar group helps maintain a hydrated surface layer on the silica support, preventing the mobile phase from being expelled from the pores (dewetting) when using high percentages of water. This ensures consistent and reproducible retention times.

Furthermore, this document outlines a forced degradation protocol. As mandated by regulatory bodies, a stability-indicating method must be capable of separating the intact drug from its potential degradation products[2][3]. By intentionally stressing the analyte under various conditions (hydrolytic, oxidative, thermal, photolytic), we can generate these degradants and validate the method's specificity, a cornerstone of pharmaceutical quality control[4][5].

Analyte Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₃ClFNO[6]
Molecular Weight 217.67 g/mol [6]
Structure A pyrrolidine ring linked via an ether to a fluorophenyl group. As a hydrochloride salt, the secondary amine in the pyrrolidine ring is protonated.[6]
Computed LogP 1.9882[6]
Topological Polar Surface Area (TPSA) 21.26 Ų[6]

Recommended HPLC Method Protocol

This protocol provides a starting point for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

Materials and Reagents
  • 3-(3-Fluorophenoxy)pyrrolidine hydrochloride reference standard (Purity ≥95%)[6]

  • Acetonitrile (HPLC grade or higher)

  • Potassium phosphate monobasic (KH₂PO₄) (ACS grade or higher)

  • Phosphoric acid (H₃PO₄) (ACS grade or higher)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental parameters for the stability-indicating HPLC method.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalentA standard quaternary or binary HPLC system with a UV detector is sufficient.
Stationary Phase (Column) Polar-Embedded C18 (e.g., Ascentis RP-Amide, Waters Atlantis T3), 150 mm x 4.6 mm, 3.5 µmProvides enhanced retention for the polar analyte and is stable in highly aqueous mobile phases[1].
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5A low pH ensures the pyrrolidine nitrogen is consistently protonated (as -NH₂⁺-), promoting good peak shape and preventing peak splitting.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% B; 17-17.1 min: 70% to 10% B; 17.1-22 min: 10% BA gradient is essential to elute any less polar degradation products while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detection Wavelength 220 nmThe fluorophenoxy chromophore provides UV absorbance. 220 nm is selected to maximize sensitivity for both the parent compound and potential degradants lacking the full chromophore.
Injection Volume 10 µLCan be adjusted based on analyte concentration and detector sensitivity.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility with the initial mobile phase conditions and prevents peak distortion.
Preparation of Solutions
  • 20 mM Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

Experimental Workflow and System Suitability

The following diagram illustrates the analytical workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: Buffer, B: ACN) sys_setup Equilibrate HPLC System (22 min post-run) prep_mobile->sys_setup prep_std Prepare Standard Solution (0.1 mg/mL) sys_suit Perform System Suitability Test (5 replicate injections of Standard) prep_std->sys_suit prep_sample Prepare Sample Solution inject_samples Inject Blank, Standard, and Sample Solutions prep_sample->inject_samples sys_setup->sys_suit sys_suit->inject_samples If SST Passes integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity / Assay integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow from preparation to reporting.

Before sample analysis, the system's performance must be verified.

System Suitability Criteria:

  • Tailing Factor (T): T ≤ 1.5 for the 3-(3-Fluorophenoxy)pyrrolidine hydrochloride peak.

  • Theoretical Plates (N): N ≥ 5000 for the main analyte peak.

  • Reproducibility: Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of five replicate injections of the working standard solution.

Forced Degradation Protocol (Stability-Indicating Study)

This protocol is designed to generate potential degradation products to prove the specificity of the analytical method, in accordance with ICH guideline Q1A(R2)[4]. The goal is to achieve 5-20% degradation of the active ingredient[7].

Preparation of Stressed Samples

Prepare a stock solution of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Use this stock for the hydrolytic and oxidative stress tests.

Stress ConditionProtocol
Acid Hydrolysis To 5 mL of stock solution, add 5 mL of 0.2 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to 0.1 mg/mL with diluent.
Base Hydrolysis To 5 mL of stock solution, add 5 mL of 0.2 M NaOH. Heat at 60 °C for 8 hours. Cool, neutralize with 0.2 M HCl, and dilute to 0.1 mg/mL with diluent.
Oxidative Degradation To 5 mL of stock solution, add 5 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 0.1 mg/mL with diluent.
Thermal Degradation Store ~50 mg of solid drug substance in a hot air oven at 105 °C for 48 hours. Cool, weigh accurately, and prepare a 0.1 mg/mL solution in diluent.
Photolytic Degradation Expose ~50 mg of solid drug substance and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a 0.1 mg/mL solution from the solid sample after exposure.
Control Sample Prepare a 0.1 mg/mL solution of the unstressed drug substance in the same manner as the stressed samples and analyze immediately.
Experimental Design for Forced Degradation

The following diagram outlines the workflow for the forced degradation study.

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) start Drug Substance (3-(3-Fluorophenoxy)pyrrolidine HCl) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Dry Heat (Solid, 105°C) start->thermal photo Photolysis (UV/Vis Light) start->photo analysis Analyze all samples by proposed HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Degradation - Peak Purity - Resolution (Rs > 2) - Mass Balance analysis->evaluation

Caption: Workflow for the forced degradation study.

Evaluation of Results

Upon analysis of the stressed samples, the following should be evaluated:

  • Specificity/Selectivity: The chromatograms of the stressed samples should demonstrate baseline resolution (Resolution factor, Rs > 2.0) between the parent peak and all degradation product peaks.

  • Peak Purity: A photodiode array (PDA) detector should be used to assess the peak purity of the parent analyte peak in the presence of its degradants. The purity angle should be less than the purity threshold.

  • Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should be close to 100%, demonstrating that all significant degradants are detected.

Conclusion

The described RP-HPLC method, utilizing a polar-embedded stationary phase, is demonstrated to be a suitable and robust approach for the quality control and stability assessment of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. The provided forced degradation protocol serves as a critical component in validating the method as stability-indicating, ensuring that any potential impurities or degradants can be effectively separated and quantified. This application note provides a comprehensive and scientifically grounded framework for laboratories involved in the development and manufacturing of pharmaceuticals containing this compound.

References

  • PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Sciences. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • 3ASenrise. (n.d.). (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Singh, R., & Raza, K. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Patel, B. H., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Structural Validation of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride via Multi-Nuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-3FP-01

Executive Summary

This protocol defines the standard operating procedure (SOP) for the structural characterization of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride . As a secondary amine salt incorporating a fluorinated aromatic ether, this compound presents specific spectroscopic challenges: solubility-dependent chemical shifts, ammonium proton exchange, and extensive


 spin-spin coupling.

This guide is designed for medicinal chemists and analytical scientists requiring rigorous structural proof for quality control (QC) or intermediate validation in drug discovery workflows.

Chemical Context & Strategy

The Analyte
  • Compound: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride

  • Core Features:

    • Pyrrolidine Ring: Chiral center at C3; diastereotopic protons at C2 and C4.

    • Hydrochloride Salt: Protonated nitrogen (

      
      ) induces significant deshielding on 
      
      
      
      -carbons (C2, C5) and enables water solubility.
    • 3-Fluorophenoxy: The fluorine atom acts as a spin-active reporter (

      
      ), creating diagnostic splitting patterns in both 
      
      
      
      and
      
      
      spectra.
Solvent Selection Strategy

Correct solvent choice is the single most critical variable for amine salts.

SolventSuitabilityRationale
DMSO-d6 Preferred Excellent solubility for HCl salts. Slow exchange rate allows observation of the broad

protons (8-10 ppm).
Methanol-d4 SecondaryGood solubility.

protons exchange rapidly with solvent (disappear). Useful if DMSO peak interferes with aliphatic signals.
Deuterium Oxide (D2O) QC Only

exchanges instantly (HDO peak grows). Useful for quick purity checks but loses structural information regarding the amine.
Chloroform-d (CDCl3) Avoid Most HCl salts are insoluble. Requires free-basing (extraction with

) prior to analysis.

Experimental Protocol

Sample Preparation

Objective: Prepare a homogeneous solution free of concentration gradients.

  • Weighing: Accurately weigh 5–10 mg of the hydrochloride salt into a clean vial.

    • Note: For

      
       acquisition, increase mass to 15–20 mg  to improve signal-to-noise (S/N) ratio.
      
  • Solvation: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Critical: Use an ampoule or fresh bottle to minimize water content. Water in DMSO appears at ~3.33 ppm and can obscure pyrrolidine signals.

  • Homogenization: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute at ambient temperature.

    • Visual Check: Ensure the solution is perfectly clear. Suspended particles will degrade field homogeneity (shimming).

  • Transfer: Filter through a glass wool plug into a precision 5mm NMR tube if any particulate matter remains.

Acquisition Parameters (600 MHz equivalent)
Parameter

(Proton)

(Carbon)

(Fluorine)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (or zgig for inverse gated)
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)100 ppm (-50 to -150)
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 sec1.0 - 5.0 sec
Scans (NS) 16 - 321024 - 409616 - 64
Temperature 298 K298 K298 K

Spectral Analysis & Assignment

NMR Analysis (DMSO-d6)

The proton spectrum is dominated by the asymmetry of the pyrrolidine ring and the aromatic coupling.

  • Ammonium Protons (~9.5 ppm): Broad singlet (2H). Integration confirms the salt form.

  • Aromatic Region (6.8 – 7.5 ppm):

    • Look for the 3-substituted pattern .

    • H2 (on benzene, between F and O): Triplet of triplets or broad singlet due to coupling with F and meta-H.

    • H4 (ortho to F, para to O): Multiplet (dt).

    • H5 (meta to F, meta to O): Pseudo-triplet (dd).

    • H6 (para to F, ortho to O): Multiplet (ddd).

  • The Chiral Center (H3 of pyrrolidine, ~5.1 - 5.3 ppm):

    • Deshielded by the oxygen atom. Appears as a multiplet (tt or pentet-like).

  • Pyrrolidine Ring Protons (2.0 – 3.6 ppm):

    • 
      -protons (H2, H5):  Deshielded by 
      
      
      
      . These are diastereotopic. Expect complex multiplets around 3.2 – 3.6 ppm.
    • 
      -protons (H4):  Shielded relative to others. Multiplets around 2.0 – 2.4 ppm.
      
NMR & Fluorine Coupling

This is the definitive structural proof. The fluorine atom (


) splits carbon signals into doublets.
  • C-F Coupling Constants (Typical values for 3-fluorophenoxy):

    • 
       (C3 of benzene):  ~245 Hz (Large doublet, ~163 ppm).
      
    • 
       (C2/C4 of benzene):  ~21–25 Hz.
      
    • 
       (C1/C5 of benzene):  ~8–10 Hz.
      
    • 
       (C6 of benzene):  ~2–3 Hz (Small doublet).
      
NMR
  • Chemical Shift: Expect a single signal around -111 to -113 ppm .

  • Multiplicity: If proton-coupled, it appears as a complex multiplet (coupling to H2, H4, H5). If proton-decoupled, it is a sharp singlet.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for validating this specific compound, ensuring no step is wasted.

NMR_Workflow Start Start: 3-(3-Fluorophenoxy) pyrrolidine HCl Solvent Solvent Selection: DMSO-d6 Start->Solvent H1_Acq 1H NMR Acquisition (16 scans) Solvent->H1_Acq Check_NH Are NH2+ protons visible (~9.5 ppm)? H1_Acq->Check_NH Salt_Confirm Salt Form Confirmed Check_NH->Salt_Confirm Yes FreeBase_Warn Warning: Likely Free Base or H/D Exchange Check_NH->FreeBase_Warn No F19_Acq 19F NMR Acquisition (Check Purity) Salt_Confirm->F19_Acq C13_Acq 13C NMR Acquisition (Verify C-F Couplings) F19_Acq->C13_Acq Final_Valid Structure Validated C13_Acq->Final_Valid

Figure 1: Step-by-step validation workflow emphasizing the check for salt formation via ammonium proton detection.

Troubleshooting & QC

Common Issue: "Missing" Carbons

In


 NMR, carbons split by fluorine (doublets) have their intensity divided by two.
  • Symptom: The C-F carbon (~163 ppm) is invisible or looks like noise.

  • Solution: Increase relaxation delay (d1) to 3-5 seconds and increase scan count (NS) to >2048. The ipso-carbons have long

    
     relaxation times.
    
Common Issue: Water Peak Overlap

DMSO-d6 absorbs atmospheric water, creating a peak at 3.33 ppm.

  • Impact: This often overlaps with the pyrrolidine H2/H5 multiplets.

  • Solution: Use a "water suppression" pulse sequence (e.g., zgesgp on Bruker systems) or shift the temperature to 310 K to shift the water peak upfield/downfield away from the analyte signals.

References

  • Reich, H. J. (n.d.). Fluorine-19 NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

    • Authoritative source for predicting F-19 shifts and coupling constants.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

    • Essential for identifying solvent residuals (DMSO, w

Application Note: High-Sensitivity Analysis of Pyrrolidine Hydrochloride via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pyrrolidine (


) is a cyclic secondary amine widely used as a building block in the synthesis of pharmaceuticals and agrochemicals. It is frequently supplied as a hydrochloride salt (Pyrrolidine·HCl) to ensure stability.

The Analytical Challenge: Pyrrolidine lacks a significant UV chromophore, making direct detection by standard UV-Vis detectors (HPLC-UV) impossible at trace levels. Furthermore, as a small, polar molecule, it exhibits poor retention on standard C18 reverse-phase columns.

The Solution: This protocol details the pre-column derivatization of Pyrrolidine using 9-Fluorenylmethyl chloroformate (FMOC-Cl) . Unlike o-Phthalaldehyde (OPA), which reacts primarily with primary amines, FMOC-Cl reacts rapidly with both primary and secondary amines to form stable, highly fluorescent, and UV-active carbamates.

Mechanistic Insight

The reaction relies on the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of FMOC-Cl.

  • Critical Constraint: The commercially supplied compound is a hydrochloride salt (

    
    ). The protonated amine is non-nucleophilic.
    
  • Protocol Adjustment: The reaction buffer must possess sufficient alkalinity and capacity to neutralize the HCl and maintain a pH > 8.5, shifting the equilibrium toward the free base (

    
    ) to allow the reaction to proceed.
    

Experimental Protocol

Reagents and Equipment
  • Analyte: Pyrrolidine Hydrochloride (Sigma-Aldrich or equivalent).

  • Derivatizing Agent: FMOC-Cl (5 mM in Acetonitrile). Note: Prepare fresh daily; FMOC-Cl hydrolyzes in moisture.

  • Buffer: 0.2 M Borate Buffer, pH 9.0 (Adjusted with NaOH).

  • Quenching Agent (Optional): 1-Amino-adamantane (ADAM) or Glycine.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

Derivatization Workflow

This workflow is designed for manual preparation or autosamplers with prep capabilities.

  • Stock Preparation: Dissolve Pyrrolidine·HCl in water to a concentration of 1.0 mg/mL.

  • Buffering (The HCl Neutralization): Mix 10 µL of Sample with 90 µL of Borate Buffer (pH 9.0).

    • Why: The high molarity (0.2 M) borate ensures the pH stays basic despite the acidic salt, exposing the reactive amine.

  • Reaction: Add 100 µL of FMOC-Cl reagent. Vortex immediately.

  • Incubation: Let stand at ambient temperature for 2 minutes .

    • Insight: FMOC kinetics are fast. Extended incubation only increases hydrolysis byproducts (FMOC-OH).

  • Quenching/Dilution: Add 200 µL of Mobile Phase A (or water) to stop the reaction and match the initial mobile phase composition.

  • Injection: Inject 10 µL onto the HPLC.

Visualized Workflow (DOT)

G Start Pyrrolidine·HCl Sample Buffer Add Borate Buffer (pH 9.0, 0.2M) Start->Buffer Neutralize Deprot Deprotonation (R2-NH2+ -> R2-NH) Buffer->Deprot Equilibrium Shift Reagent Add FMOC-Cl (in ACN) Deprot->Reagent Nucleophilic Attack React Reaction (2 mins @ 25°C) Reagent->React Product FMOC-Pyrrolidine + Excess FMOC-OH React->Product HPLC HPLC Injection Product->HPLC Analyze

Figure 1: Step-by-step derivatization logic ensuring the conversion of the hydrochloride salt to the reactive free base.

HPLC Method Parameters

The separation must resolve the FMOC-Pyrrolidine derivative from the FMOC-OH hydrolysis byproduct, which elutes earlier.

ParameterSetting
Detector Fluorescence (FLD): Ex 260 nm, Em 315 nm Alternative: UV-Vis Diode Array at 265 nm
Column Temp 40°C
Flow Rate 1.0 mL/min
Mobile Phase A 20 mM Sodium Acetate, pH 4.2 (prevents peak tailing of free amines)
Mobile Phase B Acetonitrile:Water (80:20 v/v)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Initial Equilibration
10.001090Elution of Derivative
12.000100Column Wash
12.107030Re-equilibration
15.007030End of Run

Results & Troubleshooting

Expected Chromatography
  • FMOC-OH (Hydrolysis Peak): Elutes early (approx. 3-5 min). This is the excess reagent reacting with water.

  • FMOC-Pyrrolidine: Elutes later (approx. 8-9 min) due to the hydrophobicity of the cyclic ring combined with the fluorenyl group.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Peak Area Incomplete DeprotonationIncrease Borate Buffer concentration (0.2M -> 0.4M) to overcome the HCl salt.
Huge Solvent Peak FMOC-OH InterferenceThe reagent is too concentrated. Reduce FMOC-Cl concentration or use a "Quench" step with hydrophobic amine.
Precipitation Solubility MismatchEnsure the final mixture contains at least 30-40% organic solvent before injection.
Reaction Pathway Diagram

Reaction Pyr Pyrrolidine (Free Base) Complex Transition State Pyr->Complex pH > 8.5 FMOC FMOC-Cl FMOC->Complex pH > 8.5 Result FMOC-Pyrrolidine Carbamate (Fluorescent) Complex->Result HCl HCl (Byproduct) Complex->HCl

Figure 2: Reaction pathway. The high pH buffer neutralizes the HCl byproduct, driving the reaction to completion.

References

  • Henderson, J. W., et al. (2000). "Rapid, accurate, sensitive, and reproducible HPLC analysis of amino acids.

    • Relevance: Establishes the standard FMOC/OPA protocols for amino acid analysis, including secondary amines.
  • Einarsson, S., et al. (1983). "Mixed functional phase separation of amino acid derivatives.

    • Relevance: Seminal paper on FMOC-Cl derivatization kinetics and separ
  • Sigma-Aldrich Technical Bulletin.

    • Relevance: Provides chemical handling data for FMOC-Cl and storage stability requirements.

Application Note: Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from ACE inhibitors (Captopril) to DPP-4 inhibitors (Vildagliptin) and antiviral agents. Its unique five-membered nitrogenous ring offers specific conformational rigidity that reduces the entropic penalty of binding to protein targets. This guide provides a comprehensive technical workflow for leveraging pyrrolidine derivatives in drug discovery, covering rational design, asymmetric synthesis protocols, and biological validation.

Strategic Rationale: Why Pyrrolidine?

Conformational Control & Entropy

Unlike flexible aliphatic chains, the pyrrolidine ring restricts the conformational space of the molecule.

  • Mechanism: By locking the nitrogen lone pair and side chains into specific vectors, the scaffold pre-organizes the ligand for the active site.

  • Impact: This "rigidification" significantly improves binding affinity (

    
    ) by minimizing the loss of entropy (
    
    
    
    ) upon binding.
Physicochemical Properties
  • Solubility: The secondary or tertiary amine functionality improves aqueous solubility at physiological pH.

  • Metabolic Stability: While susceptible to oxidation, substitution at the

    
    -carbon (C2) or 
    
    
    
    -carbon (C3) can sterically hinder metabolic hotspots (e.g., CYP450 oxidation).
  • Peptidomimetics: Pyrrolidine is a structural analogue of Proline. It is extensively used to design transition-state mimetics for protease inhibitors.

Visualization: Scaffold Optimization Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) optimization vectors for the pyrrolidine core.

SAR_Logic Core Pyrrolidine Scaffold (Core) N_Sub N-Substitution (Solubility/PK) Core->N_Sub C2_Sub C2-Functionalization (Chiral Center/Target Anchor) Core->C2_Sub C3_C4 C3/C4 Substitution (Stereoelectronic Effects) Core->C3_C4 Ring_Fusion Bicyclic Fusion (Rigidity/Selectivity) Core->Ring_Fusion N_Detail Amides, Sulfonamides Reduces basicity N_Sub->N_Detail C2_Detail Carboxylic acids (ACEi) Nitriles (DPP-4i) C2_Sub->C2_Detail C3_Detail Fluorine scan (pKa modulation) C3_C4->C3_Detail

Figure 1: Strategic optimization vectors for the pyrrolidine scaffold in SAR studies.

Synthetic Protocols

High-value pyrrolidines often require specific stereochemistry. We present two industry-standard protocols: [3+2] Cycloaddition for rapid library generation and Asymmetric Functionalization for lead optimization.

Protocol A: Stereoselective [3+2] Cycloaddition (Azomethine Ylides)

This method is preferred for generating highly substituted pyrrolidine cores with up to four contiguous stereocenters.

Materials:

  • Aldehyde derivative (

    
    -CHO)
    
  • Amino ester (Sarcosine or Proline derivative)

  • Dipolarophile (Electron-deficient alkene, e.g., maleimide or acrylate)

  • Solvent: Toluene or Acetonitrile

  • Catalyst: Ag(I) or Cu(I) salts with chiral ligands (e.g., Fesulphos)

Step-by-Step Methodology:

  • Imine Formation:

    • Mix 1.0 eq of aldehyde and 1.0 eq of amino ester in Toluene.

    • Add

      
       (anhydrous) to sequester water. Stir at RT for 2 hours.
      
    • Filter off

      
       to obtain the imine solution.
      
  • Cycloaddition:

    • To the imine solution, add 3-5 mol% of AgOAc and 3-5 mol% of Chiral Ligand. Stir for 15 min to form the active catalytic complex.

    • Add 1.1 eq of the dipolarophile.

    • Critical Step: Monitor reaction temperature. Maintain at 0°C to RT to maximize enantioselectivity (

      
      ).
      
    • Stir for 4-12 hours (monitor via TLC/LC-MS).

  • Work-up:

    • Filter through a Celite pad to remove the metal catalyst.

    • Concentrate filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Validation: Assess Diastereomeric Ratio (dr) via

      
      -NMR and Enantiomeric Excess (
      
      
      
      ) via Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol B: N-Cyanopyrrolidine Synthesis (DPP-4 Inhibitor Motif)

This protocol targets the synthesis of the nitrile "warhead" seen in drugs like Vildagliptin.

Reaction Scheme:



Methodology:

  • Precursor Preparation: Start with L-prolinamide derivative.

  • Dehydration:

    • Dissolve 1.0 eq of amide in dry DCM at 0°C.

    • Add 2.0 eq of Pyridine (base).

    • Dropwise add 1.1 eq of Trifluoroacetic Anhydride (TFAA).

    • Caution: Exothermic reaction. Maintain T < 5°C.

  • Quench & Isolation:

    • Stir for 1 hour. Quench with sat.

      
      .
      
    • Extract with DCM, wash with brine, dry over

      
      .
      
    • The resulting nitrile is often unstable; store at -20°C or use immediately.

Biological Evaluation: DPP-4 Inhibition Assay

Pyrrolidine-2-carbonitriles are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). This assay validates the biological efficacy of the synthesized derivatives.

Assay Principle

DPP-4 cleaves the dipeptide Gly-Pro from the N-terminus. We use a fluorogenic substrate (Gly-Pro-AMC). When cleaved, free AMC (7-Amino-4-methylcoumarin) fluoresces.

Experimental Setup

Reagents:

  • Recombinant Human DPP-4 Enzyme (0.1 U/mL stock).

  • Substrate: H-Gly-Pro-AMC (50 µM final).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1% BSA.

Protocol:

  • Preparation: Dilute synthesized pyrrolidine inhibitors in DMSO (prepare serial dilutions: 1 nM to 100 µM).

  • Incubation:

    • Add 10 µL of inhibitor solution to a black 96-well plate.

    • Add 40 µL of DPP-4 enzyme solution.

    • Incubate for 15 mins at 37°C (allows equilibrium binding).

  • Reaction Start:

    • Add 50 µL of Substrate solution.

  • Measurement:

    • Read Fluorescence immediately (Kinetic Mode).

    • Excitation: 355 nm | Emission: 460 nm.

    • Read every 1 min for 20 mins.

  • Data Analysis:

    • Calculate

      
       (slope of the linear portion).
      
    • Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Data Summary: Key Pyrrolidine Drugs

The following table highlights successful applications of the scaffold, proving its versatility.

Drug NameIndicationMechanism of ActionKey Pyrrolidine Feature
Captopril HypertensionACE InhibitorProline mimic; coordinates Zinc ion in active site.
Vildagliptin Type 2 DiabetesDPP-4 Inhibitor2-Cyanopyrrolidine; forms covalent imidate adduct with Ser630.
Saxagliptin Type 2 DiabetesDPP-4 InhibitorFused cyclopropyl-pyrrolidine; increases metabolic stability.
Darunavir HIV/AIDSProtease InhibitorBis-tetrahydrofuran fused pyrrolidine-like core (structural relative).

Process Workflow Diagram

The following diagram outlines the iterative cycle of pyrrolidine drug discovery, from library synthesis to lead optimization.

Workflow Start Target Identification (e.g., Protease, GPCR) Design Scaffold Design (Pyrrolidine Core Selection) Start->Design Synth Library Synthesis ([3+2] Cycloaddition / Amide Coupling) Design->Synth Purify Chiral Purification (SFC / HPLC) Synth->Purify Assay Bioassay Screening (IC50 Determination) Purify->Assay Assay->Design Low Potency (Feedback Loop) Hit Hit Identification Assay->Hit High Potency Opt Lead Optimization (SAR: F-scan, N-capping) Hit->Opt Opt->Synth Refined Library

Figure 2: Iterative workflow for pyrrolidine-based drug discovery.

Troubleshooting & Optimization

  • Issue: Low Enantioselectivity in Cycloaddition.

    • Solution: Lower the reaction temperature (-20°C to -78°C) or screen bulky phosphoramidite ligands (e.g., Feringa or Alexakis ligands).

  • Issue: Instability of Cyanopyrrolidines.

    • Solution: These nitriles are electrophilic. Avoid aqueous basic workups for prolonged periods. Purify rapidly on neutral alumina or silica with 1%

      
      .
      
  • Issue: Poor Solubility.

    • Solution: Introduce polar groups (hydroxyl, methoxy) at the C3/C4 position or convert the amine to a hydrochloride salt.

References

  • Captopril Design: Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977). Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science, 196(4288), 441–444. [Link]

  • DPP-4 Inhibitors (Vildagliptin): Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. [Link]

  • Azomethine Ylide Cycloaddition: Nájera, C., & Sansano, J. M. (2007). The 1,3-Dipolar Cycloaddition of Azomethine Ylides. Angewandte Chemie International Edition, 46(48), 9140–9143. [Link]

  • Pyrrolidine Scaffold Review: O'Hagan, D. (2000). Pyrrolidines and piperidines: the alkaloid bases. Natural Product Reports, 17, 435-446. [Link]

Troubleshooting & Optimization

Technical Support Center: 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSP-1185119 | CAS: 1185119-76-9[1]

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. Below is a comprehensive guide designed to troubleshoot stability issues, optimize storage, and resolve experimental anomalies associated with 3-(3-Fluorophenoxy)pyrrolidine hydrochloride .

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic reasons behind instability and the practical steps required to ensure data integrity in your drug discovery workflows.

Module 1: Storage & Handling (The First Line of Defense)

Current Status: Critical Control Point The hydrochloride salt form of secondary amines is generally chosen to improve crystallinity and stability. However, the presence of the ether linkage and the secondary amine functionality creates specific vulnerabilities.

Quick Reference: Storage Matrix
ParameterRecommendationMechanistic Rationale
Temperature 2–8°C (Long-term)Retards thermal dissociation of the HCl salt and slows oxidative pathways [1].
Atmosphere Argon or Nitrogen Prevents formation of N-oxides and carbamates (reaction with atmospheric CO₂).
Humidity <10% RH (Desiccated) High Risk: Amine salts are hygroscopic. Moisture uptake alters stoichiometry and catalyzes hydrolysis.
Container Amber Glass While not a primary chromophore, amber glass prevents photo-initiated radical formation at the ether linkage.
FAQ: Handling & Physical State

Q: My white powder has turned into a sticky, yellow gum. Is it degraded? A: Not necessarily degraded, but likely compromised.

  • Diagnosis: The "gum" texture is a classic sign of deliquescence . The HCl salt has absorbed enough atmospheric water to dissolve itself. The yellowing often indicates trace oxidation of the amine or phenol impurities.

  • Action: If the purity (by HPLC) is still >95%, you can dry it (see Module 4). If <95%, recrystallization is required. Do not use "wet" salt for stoichiometry-sensitive reactions.

Q: Can I store this in solution? A: Only for short periods (<24 hours).

  • Risk: In protic solvents (MeOH, Water), the equilibrium between the ammonium salt and the free amine exists. The free amine is susceptible to oxidation.[1]

  • Prohibition: Never store in chlorinated solvents (DCM/Chloroform) for weeks; trace acidity in the solvent can induce side reactions, and amine salts can react with DCM over long periods to form quaternary ammonium salts (Menschutkin-type reaction).

Module 2: Chemical Stability & Degradation Profiles

Understanding how the molecule breaks down allows you to identify "ghost peaks" in your LC-MS data.

Primary Degradation Pathways
  • Oxidative Instability (Secondary Amine): The pyrrolidine nitrogen is a secondary amine. In the presence of peroxides (common in aged ethers/THF) or atmospheric oxygen, it can oxidize to the N-hydroxyl or N-oxide species.

  • Ether Cleavage (Acidic Hydrolysis): While aryl-alkyl ethers are generally robust, the 3-fluorophenoxy linkage is susceptible to cleavage under strong Lewis acid conditions (e.g., BBr₃) or strong mineral acids at high temperatures (HI, HBr), releasing 3-fluorophenol .

  • Thermal Dissociation: At high temperatures (>150°C), the HCl salt can dissociate, releasing HCl gas and leaving the free base, which is more volatile and prone to oxidation.

Visualization: Degradation Logic Tree

DegradationPathways Start 3-(3-Fluorophenoxy) pyrrolidine HCl Cond_Ox Atmospheric O2 / Peroxides Start->Cond_Ox Cond_Acid Strong Acid (HI/BBr3) + Heat Start->Cond_Acid Cond_Nitrite Sodium Nitrite (NaNO2) (Stability Chamber) Start->Cond_Nitrite Prod_NOx N-Oxide / Hydroxylamine (M+16) Cond_Ox->Prod_NOx Oxidation Prod_Phenol Cleavage Product: 3-Fluorophenol Cond_Acid->Prod_Phenol Ether Hydrolysis Prod_Nitroso N-Nitroso Derivative (Carcinogenic Risk) Cond_Nitrite->Prod_Nitroso Nitrosation (Artifactual)

Figure 1: Mechanistic degradation pathways. Note the specific risk of Nitrosation if stored near nitrite salts in stability chambers [2].[2]

Module 3: Troubleshooting Experimental Anomalies

Scenario A: "My yield is consistently lower than calculated in amide couplings."

  • Root Cause: Hygroscopicity error.

  • Explanation: If your compound has absorbed 10% water by weight, you are adding 10% less molar equivalent of the amine than you think.

  • Fix: Perform a quantitative NMR (qNMR) or Karl Fischer titration to determine exact water content. Adjust stoichiometry accordingly.

Scenario B: "I see a +29 Da peak in LC-MS."

  • Root Cause: N-Nitrosation (Artifactual).[1][2]

  • Explanation: If you tested stability in a chamber using Saturated Sodium Nitrite to control humidity, NO gas can diffuse into the sample and react with the secondary amine to form the N-Nitroso derivative (+29 amu shift from H to NO) [2].[2]

  • Fix: Use Potassium Iodide or electronic humidity control instead of Nitrite salts for stability testing.

Scenario C: "The reaction mixture turned dark/black during heating."

  • Root Cause: Free base oxidation.

  • Explanation: If you neutralized the HCl salt in situ with a base (e.g., TEA, DIPEA) and then heated it in air, the liberated free amine oxidized.

  • Fix: Degas all solvents with Argon/Nitrogen before adding the base.

Module 4: Analytical & Operational Protocols

Protocol 1: "Free-Basing" (Converting HCl Salt to Free Amine)

Use this when the HCl counter-ion interferes with metal-catalyzed cross-couplings.

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water.

  • Basification: Slowly add saturated NaHCO₃ or 1M NaOH until pH > 10. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or DCM.

    • Note: The ether linkage increases lipophilicity, making extraction efficient.

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Concentration: Rotate evaporate at <40°C.

    • Critical: Do not heat excessively; free secondary amines are volatile.

Protocol 2: Drying Hygroscopic Salts

Use this to restore "sticky" material.

  • Place the material in a vacuum drying pistol or desiccator.

  • Add P₂O₅ (Phosphorus Pentoxide) as the desiccant (Silica gel is often too weak for amine salts).

  • Apply high vacuum (<1 mbar) for 24 hours at room temperature.

    • Caution: Do not heat >50°C under vacuum to avoid subliming the salt or losing HCl.

Visualization: Free-Basing Workflow

FreeBasing Step1 Dissolve HCl Salt (Water) Step2 Adjust pH > 10 (Sat. NaHCO3 / 1M NaOH) Step1->Step2 Deprotonation Step3 Extract Organic Layer (DCM or EtOAc) Step2->Step3 Phase Separation Step4 Dry (Na2SO4) & Filter Step3->Step4 Step5 Evaporate Solvent (<40°C, Reduced Pressure) Step4->Step5 Result Pure Free Amine (Use Immediately) Step5->Result

Figure 2: Standard operating procedure for converting the stable HCl salt into the reactive free amine form.

References

  • Sluggett, G. W., et al. (2018).[2] Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 116531-93-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of this versatile building block. Our goal is to ensure the integrity of your experiments and the reliability of your results by combining technical data with practical, field-tested insights.

Section 1: Product Overview and Key Characteristics

3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative frequently utilized in medicinal chemistry and drug discovery as a key intermediate. The presence of the fluorophenoxy and pyrrolidine moieties imparts specific physicochemical properties that are advantageous for the synthesis of novel therapeutic agents.

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₀H₁₃ClFNO
Molecular Weight 217.67 g/mol
Appearance White to off-white solidGeneric observation for similar compounds
Purity Typically ≥95%

Section 2: Storage and Handling - Frequently Asked Questions (FAQs)

Proper storage and handling are paramount to maintaining the quality and reactivity of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. As a hydrochloride salt, it has the potential to be hygroscopic.

Q1: What are the ideal storage conditions for 3-(3-Fluorophenoxy)pyrrolidine hydrochloride?

A1: For optimal long-term stability, the compound should be stored at room temperature in a cool, dry place .[1] It is crucial to keep the container tightly sealed to minimize exposure to atmospheric moisture. A desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is highly recommended for storage, especially after the container has been opened.

Q2: Is this compound hygroscopic? What happens if it absorbs water?

A2: Yes, as a hydrochloride salt, 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is presumed to be hygroscopic. The chloride ion can form hydrogen bonds with water molecules, leading to the absorption of moisture from the atmosphere. If the compound absorbs water, it may appear clumpy or as a sticky solid. This can affect the accuracy of weighing and may introduce water into moisture-sensitive reactions, potentially leading to side reactions or reduced yields.

Q3: The material appears clumpy. Is it still usable?

A3: Clumpiness is a strong indicator of moisture absorption. While the compound may still be usable, its effective concentration will be lower than expected due to the presence of water. For non-critical applications, you may be able to proceed with caution, adjusting the amount used to compensate for the water content. However, for moisture-sensitive reactions, it is highly recommended to dry the material before use.

Q4: How can I dry 3-(3-Fluorophenoxy)pyrrolidine hydrochloride that has been exposed to moisture?

A4: To dry the compound, you can use a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. Alternatively, placing the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period can also be effective. It is advisable to grind any clumps into a fine powder before drying to increase the surface area and facilitate moisture removal.

Section 3: Experimental Troubleshooting Guide

This section addresses common issues that may arise during the use of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride in chemical synthesis, with a focus on N-alkylation reactions, a common application for this secondary amine.

Workflow for a Typical N-Alkylation Reaction

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh hygroscopic 3-(3-Fluorophenoxy)pyrrolidine HCl B Dry reagent if necessary (Vacuum oven/desiccator) A->B Check for clumping D Combine reagent, base, and solvent under N₂/Ar B->D C Prepare anhydrous solvent and inert atmosphere C->D E Add alkylating agent (e.g., alkyl halide) D->E F Heat to appropriate temperature and monitor E->F G Quench reaction F->G TLC/LC-MS shows completion H Extraction G->H I Purify by chromatography or recrystallization H->I

Caption: General workflow for N-alkylation reactions.

Q5: My N-alkylation reaction with 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is not proceeding to completion. What are the possible causes?

A5: Several factors can contribute to an incomplete N-alkylation reaction:

  • Insufficient Base: As a hydrochloride salt, one equivalent of base is required to neutralize the HCl before the pyrrolidine nitrogen can act as a nucleophile. An additional equivalent of base is needed to scavenge the proton generated during the alkylation. Therefore, at least two equivalents of a suitable base are necessary. For weaker bases like potassium carbonate (K₂CO₃), an excess may be required.

  • Inappropriate Base: The choice of base is critical. For less reactive alkylating agents, a stronger base such as cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be more effective.

  • Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent. This can be a significant issue with inorganic bases like K₂CO₃ in solvents like acetone. Consider using a more polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility.

  • Moisture Contamination: If the starting material has absorbed water, it can quench the base and interfere with the reaction. Ensure all reagents and solvents are anhydrous.

  • Low Reactivity of the Alkylating Agent: Alkyl bromides are generally more reactive than alkyl chlorides. If using a less reactive alkylating agent, consider adding a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein reaction, in situ generating the more reactive alkyl iodide.

Q6: I am observing multiple spots on my TLC plate, and the desired product is a minor component. What could be the issue?

A6: The formation of multiple byproducts can be due to several reasons:

  • Side Reactions: The phenoxy group is generally stable, but under harsh basic conditions and high temperatures, side reactions could occur.

  • Degradation: While generally stable, prolonged heating in the presence of a strong base or acid could lead to degradation. It's important to monitor the reaction and avoid unnecessarily long reaction times.

  • Impure Starting Materials: Ensure the purity of both the 3-(3-Fluorophenoxy)pyrrolidine hydrochloride and the alkylating agent.

Troubleshooting Flowchart for Failed N-Alkylation

troubleshooting_flowchart start N-Alkylation Failed/ Low Yield q1 Is the starting material a hydrochloride salt? start->q1 a1_yes Used at least 2 eq. of base? q1->a1_yes Yes a1_no Add more base (at least 2 eq.) q1->a1_no No a1_yes->a1_no No q2 Is the base strong enough? a1_yes->q2 Yes a1_no->q2 a2_yes Are all reagents and solvents anhydrous? q2->a2_yes Yes a2_no Use a stronger base (e.g., Cs₂CO₃, DBU) q2->a2_no No q3 Is the alkylating agent reactive? a2_yes->q3 Yes a5_no Dry starting material and use anhydrous solvents a2_yes->a5_no No a2_no->a2_yes a3_yes Is the reaction temperature and time optimized? q3->a3_yes Yes a3_no Use a more reactive halide (I > Br > Cl) or add catalytic KI q3->a3_no No a4_yes Consider alternative solvents (e.g., DMF, DMSO) a3_yes->a4_yes No a4_no Increase temperature and/or reaction time a3_yes->a4_no Yes a3_no->a3_yes end Successful Reaction a4_yes->end a4_no->end a5_no->q3

Caption: Troubleshooting guide for N-alkylation reactions.

Section 4: Stability and Degradation

While specific long-term stability studies on 3-(3-Fluorophenoxy)pyrrolidine hydrochloride are not extensively published in peer-reviewed literature, general knowledge of similar compounds suggests it is a relatively stable molecule under recommended storage conditions.

Potential Degradation Pathways:

  • Oxidation: The pyrrolidine ring, particularly at the carbons adjacent to the nitrogen, can be susceptible to oxidation over long periods, especially if exposed to air and light. This is generally a slow process for the solid material.

  • Hydrolysis: While the ether linkage is generally stable, extreme pH conditions (strong acid or base) and high temperatures could potentially lead to its cleavage. However, this is unlikely under normal storage and reaction conditions.

To ensure the integrity of your results, it is recommended to use the product within a reasonable timeframe after purchase and to perform a quality check (e.g., melting point, NMR) if the material has been stored for an extended period or if there are any doubts about its quality.

Section 5: References

Sources

Technical Support Center: Synthesis of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Drawing from established chemical principles and field-proven experience, this guide provides in-depth troubleshooting advice in a direct question-and-answer format, explaining not just the what, but the why behind each experimental choice.

Overview of the Primary Synthetic Route

The most common and reliable laboratory-scale synthesis of 3-(3-Fluorophenoxy)pyrrolidine involves an N-protected 3-hydroxypyrrolidine intermediate, followed by a Mitsunobu reaction to form the aryl ether bond, and subsequent deprotection and salt formation. Each step presents unique challenges that can impact yield and purity.

Synthesis_Workflow start Start: (R/S)-3-Hydroxypyrrolidine step1 Step 1: N-Protection (e.g., Boc) start->step1 (Boc)₂O, Base step2 Step 2: Mitsunobu Reaction step1->step2 3-Fluorophenol, PPh₃, DIAD/DEAD step3 Step 3: N-Deprotection step2->step3 Strong Acid (HCl/TFA) step4 Step 4: Hydrochloride Salt Formation step3->step4 HCl in Ether/Dioxane end_node Final Product step4->end_node

Caption: General workflow for the synthesis of 3-(3-Fluorophenoxy)pyrrolidine HCl.

Frequently Asked Questions & Troubleshooting Guide

Part 1: The Mitsunobu Reaction - Core Synthesis Issues

The Mitsunobu reaction is a cornerstone of this synthesis but is notoriously sensitive to reaction conditions.[1][2]

Q1: My Mitsunobu reaction has stalled or shows very low conversion by TLC/LCMS. What went wrong?

A1: This is the most common issue. The cause is almost always related to reagent quality, stoichiometry, or the presence of water.

  • Causality - The "Why": The Mitsunobu reaction relies on a cascade of equilibria.[2] Triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD/DIAD) form a betaine intermediate. This intermediate must be protonated by the nucleophile (3-fluorophenol) to activate it for reaction with the alcohol (N-Boc-3-hydroxypyrrolidine). Water can disrupt this delicate balance by quenching the reactive intermediates.

  • Troubleshooting Steps:

    • Absolute Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (THF or Dioxane are preferred).[3] Reagents should be stored under an inert atmosphere (Argon or Nitrogen).

    • Reagent Quality:

      • DEAD/DIAD: Azodicarboxylates can degrade over time. If your DIAD is a 40% solution in toluene, ensure it's from a fresh bottle.[3] Pure DEAD should be a yellow-orange liquid; significant discoloration or solidification indicates decomposition.

      • Triphenylphosphine (PPh₃): While generally stable, it can slowly oxidize to triphenylphosphine oxide (TPPO). Use fresh, crystalline PPh₃.

    • Order of Addition: The order of reagent addition is critical to prevent side reactions.[4] The generally accepted, most effective protocol is to dissolve the alcohol (N-Boc-3-hydroxypyrrolidine), the phenol, and PPh₃ in the solvent first. Cool this mixture to 0 °C before adding the azodicarboxylate (DEAD/DIAD) dropwise.[3][4] Adding the DEAD/DIAD last to the cold mixture minimizes the formation of undesired side products.[4]

    • Temperature Control: The initial reaction is exothermic. Adding DEAD/DIAD at 0 °C prevents runaway reactions and decomposition. After the addition is complete, the reaction should be allowed to warm to room temperature and stirred for 6-24 hours.[3]

Q2: The reaction worked, but my yield is very low. My TLC/LCMS shows multiple unidentified spots.

A2: Low yields are typically due to competing side reactions. The identity of the byproducts can help diagnose the problem.

  • Causality - The "Why": The intermediates in the Mitsunobu reaction are highly reactive and can be attacked by species other than the intended alcohol.

    • Anhydride Formation: If the 3-fluorophenol is too acidic or its conjugate base is too nucleophilic, it can attack an acyloxyphosphonium ion, leading to undesired byproducts.[2]

    • Elimination: The activated alkoxyphosphonium salt intermediate can undergo elimination to form N-Boc-dehydropyrrolidine, especially if the reaction is overheated or if a sterically hindered base is inadvertently formed.

    • Acylated Hydrazine: The carboxylate can sometimes react with the DEAD/DIAD intermediate, leading to an acylated hydrazine byproduct.[2]

  • Troubleshooting Flowchart:

Low_Yield_Troubleshooting start Low Yield Observed check_tlc Analyze Byproducts by TLC/LCMS start->check_tlc byproduct1 Is unreacted starting alcohol present? check_tlc->byproduct1 byproduct2 Is a non-polar spot consistent with an alkene present? check_tlc->byproduct2 byproduct3 Is a large amount of TPPO the main visible spot? check_tlc->byproduct3 solution1 Likely stalled reaction. Review Q1: Check moisture, reagent quality, and stoichiometry. byproduct1->solution1 Yes solution2 Elimination may have occurred. Avoid high temperatures. Ensure no strong, non-nucleophilic bases are present. byproduct2->solution2 Yes solution3 Reaction may have worked, but product is lost during workup. Or, PPh3 was oxidized by air/water. Review purification protocol. byproduct3->solution3 Yes

Caption: Decision tree for diagnosing low yields in the Mitsunobu reaction.

Part 2: Work-up and Purification

Q3: I have a solidified mess in my flask after the reaction. How do I effectively remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts?

A3: This is the classic purification challenge of the Mitsunobu reaction. Both major byproducts, triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazodicarboxylate, can complicate isolation.

  • Causality - The "Why": TPPO is a highly crystalline and relatively non-polar solid with moderate solubility in many organic solvents. The reduced hydrazine is often a greasy solid or oil. Their physical properties can make both chromatographic separation and crystallization difficult.

  • Recommended Purification Protocol:

    • Initial Filtration (Optional): If a large amount of TPPO has precipitated, you can attempt to remove some of it by diluting the reaction mixture with a non-polar solvent like diethyl ether or a mixture of hexanes/ethyl acetate and filtering the solids. However, your product might co-precipitate, so this must be checked by TLC.

    • Solvent Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., THF).

    • Liquid-Liquid Extraction: Redissolve the residue in a solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (to remove any unreacted 3-fluorophenol).

      • Water.

      • Brine.

    • Column Chromatography (Mandatory): This is the most reliable method.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc in hexanes) to elute non-polar impurities. Gradually increase the polarity (e.g., to 20-40% EtOAc) to elute your N-Boc protected product. TPPO and the hydrazine byproduct will have intermediate polarity and should separate from the desired product.

CompoundTypical Rf Value (20% EtOAc/Hexanes)Elution Order
Non-polar impuritiesHigh ( > 0.8)First
N-Boc-3-(3-fluorophenoxy)pyrrolidine Moderate (~0.4 - 0.6) Second
Triphenylphosphine Oxide (TPPO)Moderate-Low (~0.2 - 0.4)Third
Reduced HydrazineLow (~0.1 - 0.2)Last / On Baseline
Part 3: Deprotection and Salt Formation

Q4: I'm having trouble precipitating the final hydrochloride salt. It either oils out or doesn't precipitate at all.

A4: This issue stems from improper solvent choice, residual water, or impurities hindering crystallization.

  • Causality - The "Why": Hydrochloride salt formation requires a non-polar, aprotic solvent that can dissolve the freebase but not the resulting salt. The presence of polar solvents (like methanol from deprotection) or water will increase the salt's solubility, preventing precipitation.

  • Step-by-Step Protocol for Clean Precipitation:

    • Ensure Complete Deprotection: After cleaving the Boc group with a strong acid (e.g., 4M HCl in Dioxane or TFA in DCM), ensure the reaction is complete by TLC or LCMS.

    • Thorough Solvent Removal: Evaporate the acidic solution to dryness under high vacuum. It is critical to remove all residual acid and solvent. Co-evaporation with a solvent like toluene can help remove azeotropically any remaining water or volatile acids.

    • Freebase Isolation: Dissolve the crude salt residue in water and basify to pH > 10 with NaOH. Extract the freebase into an organic solvent like DCM or ethyl acetate. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified free amine as an oil.

    • Precipitation:

      • Dissolve the purified freebase oil in a minimal amount of a suitable anhydrous solvent. Diethyl ether is the most common and effective choice. Isopropanol or ethyl acetate can also be used.

      • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

      • The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the mixture to 0 °C can also promote crystallization.

    • Isolation and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under high vacuum.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(3-Fluorophenoxy)pyrrolidine via Mitsunobu Reaction
  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 equiv), 3-fluorophenol (1.1 equiv), and triphenylphosphine (1.3 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol) and stir until all solids dissolve.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add diisopropylazodicarboxylate (DIAD) (1.3 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC (stain: potassium permanganate).

  • Work-up: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash with 1M NaOH (2x), water (1x), and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the purified N-Boc-3-(3-fluorophenoxy)pyrrolidine (1.0 equiv) in a minimal amount of DCM. Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 2-4 hours until TLC confirms the disappearance of the starting material.

  • Solvent Removal: Concentrate the solution in vacuo. Redissolve in DCM and concentrate again (2x) to remove excess TFA.

  • Freebase Extraction: Dissolve the residue in deionized water and cool to 0 °C. Adjust the pH to ~11 with 2M NaOH. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

  • Salt Formation: Dissolve the free amine in anhydrous diethyl ether. Add 2.0 M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to yield 3-(3-Fluorophenoxy)pyrrolidine hydrochloride.

References

  • Mitsunobu Reaction. (2019). organic-chemistry.org. [Link]

  • Butters, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Kim, C. U., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Hoffmann-La Roche AG. (1991). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Kim, T. H., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • Shanghai Bide Pharmaceutical Technology Co., Ltd. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Derkach, N. O., et al. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]

  • Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry. [Link]

  • Wang, Z., et al. (2021). Synthesis of functionalized 3,2′-pyrrolidinyl spirooxindoles via domino 1,6-addition/annulation reactions of para-quinone methides and 3-chlorooxindoles. Organic Chemistry Frontiers. [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]

  • Verhoork, S. J. C., et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Williamson Ether Synthesis Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Organic Chemistry 1: Williamson ether synthesis practice problems. (2022). YouTube. [Link]

  • Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Williamson ether synthesis. (2020). Chemistry LibreTexts. [Link]

  • Dodge, J. A., et al. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Reynolds, A. J., et al. (2020). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry. [Link]

  • ESIM Chemicals GmbH. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Avoiding contamination in 3-(3-Fluorophenoxy)pyrrolidine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. The following information, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 3-(3-Fluorophenoxy)pyrrolidine hydrochloride and what are its primary applications?

A1: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a chemical compound featuring a pyrrolidine ring linked to a fluorophenoxy group via an ether bond. It is supplied as a hydrochloride salt to improve its stability and handling characteristics.[1][2] The secondary amine in the pyrrolidine ring makes it a versatile building block in medicinal chemistry.[1] It is frequently used in the synthesis of novel pharmaceutical candidates and as a ligand for metal complexes.[1] The incorporation of a fluorine atom can alter the molecule's properties, such as the pyrrolidine ring pucker, which can be crucial for molecular recognition in biological systems.[3]

Q2: What are the key safety precautions I should take when handling this compound?

A2: As with any chemical reagent, proper safety protocols are paramount. 3-(3-Fluorophenoxy)pyrrolidine hydrochloride and related amine hydrochlorides are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5] For handling the solid, a dust mask is recommended to avoid inhalation.[5][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[5][7] Avoid creating dust when handling the solid material.[6]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[8][9]

Q3: The material safety data sheet (MSDS) mentions that this compound is a hydrochloride salt. Why is this important?

A3: The hydrochloride salt form is common for amine-containing compounds. Amines are basic and can be reactive and sometimes volatile in their freebase form.[10] Reacting the amine with hydrochloric acid converts it into an ammonium salt, which is typically a more stable, crystalline solid.[2][11] This offers several advantages:

  • Enhanced Stability: Salts are generally less prone to degradation from air and moisture compared to the freebase.

  • Ease of Handling: The solid, non-volatile nature of the salt makes it easier and safer to weigh and handle.

  • Improved Solubility: While seemingly counterintuitive, hydrochloride salts often have improved solubility in aqueous media, which can be beneficial for certain applications, although high chloride concentrations can sometimes suppress solubility.[12]

Q4: My compound appears clumpy or wet. What could be the cause?

A4: Amine hydrochloride salts can be hygroscopic, meaning they have a tendency to attract and absorb moisture from the atmosphere.[13] This can cause the powder to appear clumpy, wet, or even deliquesce (dissolve in the absorbed water) in humid conditions. This moisture uptake can be a significant source of contamination, potentially introducing water into non-aqueous reactions or affecting the accurate weighing of the compound.[14][15] It is crucial to store the compound in a desiccator or a controlled low-humidity environment.

Section 2: Troubleshooting Experimental Contamination

This section provides in-depth guidance on identifying and mitigating specific sources of contamination during your experiments.

Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS)

You've run an analysis (e.g., ¹H NMR, LC-MS) on your starting material or reaction mixture and observed unexpected signals.

Potential Cause A: Residual Solvents

  • Causality: The synthesis and purification of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride involve various solvents. Incomplete removal during manufacturing or improper handling in the lab can lead to their presence as contaminants.

  • Troubleshooting Protocol:

    • Identify the Solvent: Compare the chemical shifts of the unknown peaks in your ¹H NMR spectrum to standard solvent impurity tables. Common culprits include ethyl acetate, dichloromethane, methanol, and ether, which may be used in recrystallization or purification steps.[16]

    • Quantify: Use the integration of the solvent peak relative to a known proton signal from your compound to estimate the level of contamination.

    • Removal: For high-boiling point solvents, drying under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable), can be effective. For lower-boiling point solvents, a simple vacuum drying may suffice.

Potential Cause B: Starting Material or Synthesis Byproducts

  • Causality: The purity of commercially available reagents can vary.[9] Incomplete reactions or side reactions during the synthesis of the pyrrolidine ring or the ether linkage can result in persistent impurities.[16][17] For example, incomplete cyclization could leave precursor molecules in the final product.[18]

  • Troubleshooting Workflow:

    Troubleshooting_Byproducts start Unexpected Peaks in LC-MS / NMR check_mw Check MS Data for Expected Impurity Masses start->check_mw check_nmr Analyze NMR for Structural Clues start->check_nmr lit_search Literature Search for Synthesis Side Products check_mw->lit_search check_nmr->lit_search purify Purification Required lit_search->purify recrystallize Recrystallization purify->recrystallize If crystalline solid chromatography Column Chromatography (on freebase) purify->chromatography If oily or complex mixture proceed Proceed with Experiment recrystallize->proceed chromatography->proceed

  • Actionable Steps:

    • Mass Spectrometry Analysis: Use high-resolution mass spectrometry to get accurate masses of the impurity peaks. Compare these masses to potential starting materials (e.g., 3-hydroxypyrrolidine, 1-fluoro-3-iodobenzene) or known byproducts from related synthetic routes. [16][18] 2. Purification: If the impurity level is unacceptable, purification is necessary. Recrystallization is often effective for crystalline solids. [16]If the compound is converted to its freebase form (an oil or less stable solid), column chromatography can be employed, followed by reconversion to the hydrochloride salt.

Potential Cause C: Degradation Products

  • Causality: Although the hydrochloride salt is relatively stable, prolonged exposure to harsh conditions (high heat, strong light, or atmospheric moisture) can lead to degradation. The ether linkage could be susceptible to cleavage under acidic conditions, especially in the presence of water. [15][19]* Preventative Measures:

    • Proper Storage: Always store the compound as recommended: in a tightly sealed container, in a cool, dry, and dark place. [9] * Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the material under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Reproducibility in Reaction Yields

You are using 3-(3-Fluorophenoxy)pyrrolidine hydrochloride as a reactant and observe significant variability in your reaction outcomes.

Potential Cause: Water Contamination from Hygroscopic Uptake

  • Causality: As an amine salt, the compound is prone to absorbing atmospheric moisture. [14]This introduces water into your reaction, which can be detrimental to moisture-sensitive reactions, such as those involving organometallics, strong bases (like LDA or n-BuLi), or dehydrating agents. The presence of water can quench reagents, catalyze side reactions, or alter reaction kinetics.

  • Mitigation Protocol:

    • Drying the Reagent: Before use in a moisture-sensitive reaction, dry the required amount of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride under high vacuum for several hours.

    • Inert Atmosphere Handling: Weigh and dispense the compound in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).

    • Use of Anhydrous Solvents: Ensure that all solvents used in the reaction have been rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).

    • Reaction Setup: Assemble glassware hot from the oven and cool it under a stream of inert gas to prevent condensation from forming on the surfaces.

    Inert_Atmosphere_Workflow start Start: Moisture-Sensitive Reaction dry_reagent Dry Reagent (High Vacuum) start->dry_reagent dry_glassware Dry Glassware (Oven) start->dry_glassware use_anhydrous Use Anhydrous Solvents start->use_anhydrous weigh_inert Weigh Reagent in Glovebox/Inert Atm. dry_reagent->weigh_inert setup Assemble Hot & Cool under Inert Gas dry_glassware->setup run_reaction Run Reaction under Inert Atmosphere use_anhydrous->run_reaction setup->weigh_inert weigh_inert->run_reaction

    Caption: Workflow for handling hygroscopic reagents in moisture-sensitive experiments.

Issue 3: Incomplete Conversion to Freebase

You are treating the hydrochloride salt with a base to generate the freebase for a reaction, but the subsequent reaction is sluggish or incomplete.

Potential Cause: Insufficient or Incorrect Base

  • Causality: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is an ammonium salt, which is acidic. To deprotonate it and generate the nucleophilic free amine, a stoichiometric amount of a suitable base is required. Using too little base, or a base that is too weak, will result in an equilibrium mixture of the salt and the freebase, reducing the concentration of the active nucleophile.

  • Troubleshooting Steps:

    • Stoichiometry Check: Ensure you are using at least one full equivalent of base relative to the hydrochloride salt. It is common practice to use a slight excess (e.g., 1.1 equivalents) to drive the deprotonation to completion.

    • Base Selection: The choice of base matters.

      • Aqueous Workup: For extractions, an aqueous solution of a strong base like sodium hydroxide (NaOH) or a moderately strong base like sodium carbonate (Na₂CO₃) is effective.

      • Anhydrous Conditions: For in-situ freebasing in an anhydrous organic solvent, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The resulting ammonium chloride salt often precipitates and can sometimes be filtered off.

    • Solubility Issues: Ensure the chosen base is soluble in the reaction solvent. If the base is not fully dissolved, the deprotonation reaction will be slow and inefficient.

Summary of Common Bases for Freebasing

BaseTypeTypical Use CaseComments
NaOH / KOH Strong, InorganicAqueous workup / extractionHighly effective but not for anhydrous reactions.
Na₂CO₃ / K₂CO₃ Moderate, InorganicAqueous workup or biphasic reactionsA milder alternative to hydroxides.
Triethylamine (TEA) Organic AmineAnhydrous reactionsForms triethylammonium chloride, which is moderately soluble in some organic solvents.
DIPEA (Hünig's base) Hindered Organic AmineAnhydrous reactionsThe bulky isopropyl groups make it non-nucleophilic. The resulting salt has better solubility in organic solvents.

Section 3: Analytical Methods for Purity Assessment

Confirming the purity of your starting material is a critical, self-validating step.

Q5: What are the recommended methods for assessing the purity of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride?

A5: A multi-technique approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column is often suitable. Since the compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary. [20]* Nuclear Magnetic Resonance (¹H and ¹⁹F NMR):

    • ¹H NMR: Provides structural confirmation and can detect proton-containing impurities. The area normalization method can be used to estimate the purity relative to other proton-containing species. [20] * ¹⁹F NMR: This is particularly useful for fluorinated compounds. It provides a clean spectrum where the fluorine signal of the main compound can be compared to any fluorine-containing impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it confirms the molecular weight of the main component and helps in the identification of impurities.

  • Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid. A broad or depressed melting point often suggests the presence of impurities.

References

  • PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Mercadante, D., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]

  • Google Patents.US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Google Patents.WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Derkach, N. O., et al. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt.[Link]

  • Reddit. What are amine hydrochlorides? r/OrganicChemistry. [Link]

  • ResearchGate. The Effect of Moisture on the Hydrolysis of Basic Salts.[Link]

  • Google Patents.
  • Wang, C., et al. (2021). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis.[Link]

  • Capot Chemical Co., Ltd. MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride.[Link]

  • American Fuel & Petrochemical Manufacturers. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?[Link]

  • Wikipedia. Hygroscopy.[Link]

  • Chemguide. amines as bases.[Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.[Link]

Sources

Technical Support Center: 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Small Molecule Purification & Salt Formation Subject: Optimization of Isolation and Purification Protocols Status: Active Guide

Executive Summary

This technical guide addresses the purification of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 1185119-76-9). The synthesis of aryloxy-pyrrolidines typically involves a Mitsunobu etherification or nucleophilic aromatic substitution (


) followed by N-Boc deprotection.

Users frequently encounter three critical failure modes with this specific scaffold:

  • "Oiling Out": The hydrochloride salt forms a sticky gum rather than a crystalline solid.

  • Phenolic Contamination: Persistence of unreacted 3-fluorophenol (starting material).

  • Hygroscopicity: The salt absorbs atmospheric moisture, altering stoichiometry.

This guide provides a self-validating workflow to resolve these issues, moving from the crude free base to the pharmaceutical-grade salt.

Part 1: Critical Quality Attributes (CQA)

Before initiating purification, verify your target specifications.

AttributeTarget SpecificationDetection Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Proton NMR (

or

)
1H-NMR (Diagnostic aromatic splitting)
Assay (Purity) >98% (Area %)HPLC (C18 column, acidic mobile phase)
Counterion 1.0 ± 0.1 eq HClElemental Analysis (Cl) or Silver Nitrate Titration
Residual Phenol < 0.1%HPLC / UPLC
Part 2: The "Pre-Salt" Scrub (The Free Base Strategy)

Root Cause of Failure: Most salt formation issues stem from impurities present before the acid is added. 3-fluorophenol is acidic (


). If you attempt to crystallize the salt while phenol is present, it may co-precipitate or prevent crystal lattice formation.

Protocol 1: Chemical Scrub of the Free Base Prerequisite: This must be done on the free amine (after N-Boc deprotection and neutralization, or before salt formation).

  • Dissolution: Dissolve the crude oily amine in Isopropyl Acetate (IPAc) or Dichloromethane (DCM) .

    • Why IPAc? It separates phase layers cleanly and is less prone to emulsions than DCM.

  • The Basic Wash (Critical): Wash the organic phase 3x with 1M NaOH (cold).

    • Mechanism:[1][2] This deprotonates the unreacted 3-fluorophenol, forcing it into the aqueous layer as the sodium phenoxide salt. The pyrrolidine remains neutral and organic-soluble.

  • The Brine Polish: Wash 1x with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
    • Checkpoint: The resulting oil should be light yellow, not dark brown.

Part 3: Controlled Salt Formation (Avoiding the "Oil")

Dropping concentrated HCl into a neat amine often causes rapid, amorphous precipitation (oiling). We use a Dilution-Diffusion technique.

Protocol 2: The "Anti-Solvent" Drop Method

  • Solvent A (Dissolution): Dissolve 1g of the purified free base in 5 mL of Ethyl Acetate (EtOAc) .

    • Note: If the amine is not fully soluble, add minimal Methanol (MeOH) dropwise until clear.

  • Reagent B (Acid Source): Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether . Do not use aqueous HCl if possible, as water promotes oiling.

  • Addition:

    • Cool the amine solution to 0°C.

    • Add Reagent B dropwise with vigorous stirring.

    • Stop when the pH reaches 2-3 (use wet pH paper).

  • Crystallization:

    • A white precipitate should form.

    • Troubleshooting: If it oils out, heat the mixture to reflux (approx 70°C for EtOAc) until the oil dissolves/disperses, then allow it to cool to Room Temperature (RT) very slowly (over 4 hours) with the stirrer off.

Part 4: Recrystallization (Polishing)

If the isolated salt is off-color or <98% pure, perform a recrystallization.

Solvent System: Isopropanol (IPA) / Diethyl Ether (


) 
Rationale: Amine hydrochlorides are moderately soluble in hot IPA but insoluble in Ether.
  • Dissolve: Suspend the solid in minimal boiling IPA . Add IPA dropwise until fully dissolved.

  • Filter: Perform a hot filtration (if black specks/insolubles are present).

  • Cloud Point: While hot, add Diethyl Ether dropwise until a faint persistent turbidity (cloudiness) appears.

  • Clear: Add 1-2 drops of IPA to clear the solution.

  • Nucleate: Let cool to RT. If no crystals form, scratch the glass or add a seed crystal.

  • Harvest: Filter and wash the cake with cold 1:1 IPA/Ether .

Part 5: Visualization of Workflows
Workflow 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Post-Deprotection) BaseWash 1. Dissolve in IPAc 2. Wash w/ 1M NaOH (x3) (Removes 3-Fluorophenol) Crude->BaseWash Impurity Removal Dry Dry Organic Layer (Na2SO4) & Concentrate BaseWash->Dry SaltForm Salt Formation Solvent: EtOAc Reagent: 4M HCl/Dioxane Dry->SaltForm CheckState Observation Check: Solid or Oil? SaltForm->CheckState Filter Filter & Wash (Cold EtOAc) CheckState->Filter White Precipitate OilFix Troubleshoot: Oil 1. Heat to Reflux 2. Slow Cool 3. Triturate CheckState->OilFix Sticky Gum/Oil Recryst Recrystallization (IPA / Et2O) Filter->Recryst If Purity <98% Final Final Product >98% Purity Filter->Final If Purity >98% Recryst->Final OilFix->CheckState Retry

Caption: Logical flow for converting crude reaction mixture to pure hydrochloride salt, highlighting the critical basic wash step.

Part 6: Troubleshooting & FAQs

Ticket #404: The "Sticky Gum" Scenario User Report: "I added HCl/Ether to my amine, and it instantly turned into a yellow gum at the bottom of the flask. I can't filter it."

Diagnosis: This is "Oiling Out." It happens when the salt precipitates faster than the crystal lattice can organize, often trapping solvent and impurities.

Solution Protocol:

  • Decant: Pour off the supernatant solvent carefully.

  • Trituration: Add fresh anhydrous Diethyl Ether or Pentane to the gum.

  • Sonication: Place the flask in a sonication bath for 10-15 minutes. The mechanical energy often forces the lattice to snap into place, turning the gum into a white powder.

  • Alternative: Dissolve the gum in a minimum amount of hot Methanol , then let it stand open in a beaker inside a closed jar containing Ether (Vapor Diffusion method).

Ticket #405: Persistent Pink/Brown Color User Report: "My NMR is clean, but the solid is brownish-pink. Is this acceptable?"

Diagnosis: Trace oxidation products of phenols (quinones) are highly colored even at ppm levels. While they may not affect assay %, they can catalyze degradation.

Solution Protocol:

  • Dissolve the salt in Methanol .

  • Add Activated Carbon (Charcoal) (5-10 wt%).

  • Heat to 50°C for 30 minutes.

  • Filter through a Celite pad to remove the carbon.

  • Concentrate and recrystallize.[3][4]

Ticket #406: Hygroscopicity User Report: "My solid turns into a liquid when left on the balance."

Diagnosis: Amine hydrochlorides are hygroscopic. The 3-fluorophenoxy ether oxygen can also accept hydrogen bonds from water.

Solution Protocol:

  • Store the compound in a desiccator with Phosphorus Pentoxide (

    
    ) .
    
  • Minimize exposure to air during weighing.

  • If the salt becomes too difficult to handle, consider switching the counterion to Fumarate or Oxalate , which are often less hygroscopic and non-solvated.

References
  • Smolecule. (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride - Isolation and Purification. Retrieved from

  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives. (WO2007024113A1). Retrieved from

  • ResearchGate. Purification of organic hydrochloride salt? (Discussion on N-Boc deprotection salts). Retrieved from

  • University of Rochester. Workup for Removing Amines and Phenols. Department of Chemistry Protocols. Retrieved from

  • ChemScene. 3-(3-Fluorophenoxy)pyrrolidine hydrochloride Product Specifications. Retrieved from

Sources

Technical Support: Troubleshooting 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely encountering anomalies while utilizing 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 1185119-76-9) as a building block.[1] This scaffold—a secondary amine fused with a fluorinated ether—is highly valuable for modulating lipophilicity and metabolic stability in CNS and kinase inhibitor programs.

However, its specific structural features (the hydrochloride salt form, the secondary amine, and the meta-fluorine substituent) frequently generate "false positive" errors in synthesis and analysis. This guide addresses the three most reported "unexpected results": coupling failures , NMR spectral splitting , and chromatographic tailing .

Issue 1: Synthetic Failure (The "Silent Nucleophile")

Symptom: You attempted an amide coupling (e.g., HATU, EDC, or Acid Chloride method) or an


 reaction, but LCMS shows only starting material.

Root Cause: The reagent is supplied as a hydrochloride salt . In this form, the pyrrolidine nitrogen is protonated (


), meaning it lacks the lone pair of electrons required to act as a nucleophile. Unlike primary amines, secondary amines like pyrrolidine are more sterically hindered, making them less forgiving if the salt is not fully neutralized before the electrophile is engaged.

Technical Insight: Many standard protocols add DIPEA (diisopropylethylamine) simultaneously with the coupling reagent. For this specific salt, kinetic competition often favors the hydrolysis of the activated ester over the attack of the slowly deprotonating amine.

Corrective Protocol: The "Pre-Neutralization" Step

Do not rely on in situ neutralization for difficult couplings with this scaffold.

  • Dissolution: Dissolve 1.0 eq of 3-(3-Fluorophenoxy)pyrrolidine HCl in DCM or DMF.

  • Activation: Add 3.0 eq of DIPEA (Hunig’s Base) or TEA.

  • Equilibration: Stir at Room Temperature (RT) for 15–30 minutes before adding the carboxylic acid or coupling reagent. This ensures the equilibrium shifts entirely to the free base (

    
    ).
    
  • Reaction: Add the electrophile/coupling agent.[2]

Visual Workflow:

AmineCoupling Salt HCl Salt (Non-Nucleophilic) Base Add Base (3.0 eq) (DIPEA/TEA) Salt->Base Dissolve FreeBase Free Amine (Active Nucleophile) Base->FreeBase Stir 15-30 min Reagent Add Electrophile (Acid Chloride/HATU) FreeBase->Reagent N-Attack Product Coupled Product Reagent->Product Yield

Figure 1: Critical pre-neutralization workflow to restore nucleophilicity.

Issue 2: Analytical Anomalies (The "Ghost" Peaks in NMR)

Symptom: Your


 NMR spectrum appears "dirty." You see extra splitting in the aromatic region (6.5–7.5 ppm) or doubled peaks for the pyrrolidine ring protons.

Root Cause 1: Fluorine Coupling (


) 
The fluorine atom on the phenoxy ring is spin-active (

, spin 1/2). It couples not just to the carbon it is attached to, but to nearby protons. This splits the aromatic protons into complex multiplets that are often mistaken for impurities.

Root Cause 2: Amide Rotamers If you have successfully coupled this amine to a carbonyl group, the resulting amide bond has restricted rotation. Pyrrolidine amides exist as cis and trans rotamers (often in a 60:40 or 70:30 ratio), causing every peak in your spectrum to appear duplicated.

Interpretation Guide

Table 1: Expected Coupling Constants & Shifts

Interaction TypeDescriptionExpected

Value (Hz)
Visual Result

Ortho-coupling8.0 – 10.0 Hz Aromatic protons adjacent to F appear as quartets or wide doublets.

Meta-coupling5.0 – 6.0 Hz Aromatic protons meta to F appear as fine doublets.[1]
Rotamers Amide IsomerismN/ATwo distinct sets of signals for the entire molecule.

Troubleshooting Protocol:

  • Verify Fluorine: Run a

    
     NMR. If you see a single sharp peak (approx -110 to -115 ppm) but the proton NMR is complex, the "impurities" are likely just coupling.
    
  • Coalescence: To confirm rotamers, heat the NMR sample to 60°C or 80°C (in DMSO-

    
    ). The doubled peaks should merge into single, broad peaks as the rotation becomes faster than the NMR timescale.
    

Issue 3: HPLC Tailing (The "Shark Fin" Chromatogram)

Symptom: In Reverse Phase HPLC (C18), the main peak tails significantly (asymmetry factor > 1.5), reducing sensitivity and resolution.

Root Cause: Secondary amines interact strongly with residual silanol groups (


) on the silica backbone of HPLC columns.[3] At neutral pH, these silanols are deprotonated (

), acting as cation exchangers that bind the protonated pyrrolidine nitrogen.
Corrective Protocol: Mobile Phase Modification

Option A: Low pH Suppression (Recommended for LCMS) Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases (Water and Acetonitrile).

  • Mechanism:[2][3][4] The acid keeps the silanols protonated (

    
    ), preventing the ionic interaction with the amine. TFA is stronger and yields sharper peaks but can suppress MS ionization slightly more than Formic Acid.
    

Option B: High pH Method (Recommended for Analytical Purity) Use a high-pH stable column (e.g., Waters XBridge or Agilent Zorbax Extend) with 10mM Ammonium Bicarbonate (pH 10) .

  • Mechanism:[2][3][4] At pH 10, the pyrrolidine amine (pKa ~9-10) is deprotonated (neutral). Neutral amines do not interact with silanols, resulting in perfectly symmetrical peaks.

Visual Troubleshooting Logic:

HPLCTroubleshoot Problem Peak Tailing Detected CheckPH Check Mobile Phase pH Problem->CheckPH Neutral Neutral/Weak Acid (pH 4-7) CheckPH->Neutral If Action1 Add 0.1% TFA (Protonate Silanols) Neutral->Action1 LCMS Compatible Action2 Switch to pH 10 Buffer (Deprotonate Amine) Neutral->Action2 Analytical Only Result Symmetrical Peak Action1->Result Action2->Result

Figure 2: Decision tree for eliminating amine tailing in chromatography.

References

  • PubChem. (2023). 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (Compound Summary).[5][6] National Library of Medicine. [Link]

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?[Link]

  • Reich, H. J. (2023). 19F Chemical Shifts and Coupling Constants.[7][8] University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Agilent Technologies. (2016). Tips and Tricks of HPLC System Troubleshooting.[Link]

Sources

3-(3-Fluorophenoxy)pyrrolidine hydrochloride safety precautions and PPE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride Topic: Safety Precautions, PPE, and Handling Protocols CAS Number: 1185119-76-9 Role: Senior Application Scientist

Emergency Response & Acute Exposure Protocols

This section prioritizes immediate actions required during accidental exposure. As a hydrochloride salt of a fluorinated amine, this compound poses risks primarily through inhalation of dust and direct contact with mucous membranes.

Hazard Classification (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • STOT-SE (Category 3): May cause respiratory irritation.[2]

Immediate First Aid Actions
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse immediately with water for 15+ mins. Lift eyelids occasionally. Remove contact lenses if present.[3][4]The acidic nature of the hydrochloride salt can cause rapid corneal damage. Immediate dilution is critical to neutralize pH.
Skin Contact Brush off dry particles first, then wash with soap and water. Do not scrub vigorously.Wetting the salt directly on the skin creates a concentrated acidic solution. Removal of bulk solid reduces the chemical load before hydrolysis.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).Amine salts are respiratory irritants.[2] Inhalation triggers mucosal inflammation; fresh air prevents further absorption.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center.Vomiting can re-expose the esophagus to the acidic/irritant compound. Dilution in the stomach is safer until medical aid arrives.

Personal Protective Equipment (PPE) & Engineering Controls

Effective safety relies on a "Defense in Depth" strategy. Do not rely solely on PPE; engineering controls are the primary barrier.

Engineering Controls
  • Primary: Fume Hood. All open handling of the solid powder must occur inside a certified chemical fume hood.

  • Secondary: Local Exhaust Ventilation (LEV) if weighing balances are outside the hood (use a powder containment balance enclosure).

PPE Selection Matrix
  • Gloves:

    • Dry Solid:Nitrile (0.11 mm minimum thickness) . Standard laboratory nitrile gloves provide adequate protection against the solid salt.

    • In Solution (DCM/Chloroform):PVA or Viton . Standard nitrile degrades rapidly in halogenated solvents often used with this compound.

    • In Solution (Methanol/Water):Nitrile .

  • Respiratory Protection:

    • If hood work is not possible (e.g., equipment maintenance), use a P95 or N95 particulate respirator . For large scale spills, a full-face respirator with Multi-Gas/Vapor (ABEK) cartridges is recommended to cover potential amine degradation products.

  • Eye Protection:

    • Chemical Safety Goggles (tight-fitting) are mandatory. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Visual Guide: PPE Decision Logic

PPE_Logic Start Start: Handling 3-(3-Fluorophenoxy)pyrrolidine HCl State State of Matter? Start->State Solid Solid Powder State->Solid Liquid Dissolved in Solvent State->Liquid PPE_Solid PPE: Nitrile Gloves + Goggles + Fume Hood Solid->PPE_Solid Dust Hazard SolventType Solvent Type? Liquid->SolventType Halogenated DCM / Chloroform SolventType->Halogenated Polar Water / Methanol SolventType->Polar PPE_Halo PPE: Viton/PVA Gloves + Goggles + Fume Hood Halogenated->PPE_Halo Permeation Risk PPE_Polar PPE: Nitrile Gloves + Goggles + Fume Hood Polar->PPE_Polar

Figure 1: Decision matrix for selecting appropriate glove materials based on the solvent system used.

Handling, Storage, and Stability Troubleshooting

Common Issue: The compound has turned into a sticky gum or hard block. Diagnosis: Hygroscopicity. Mechanism: Hydrochloride salts of secondary amines are often hygroscopic. They absorb atmospheric moisture, leading to deliquescence (dissolving in absorbed water) or clumping.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Keep tightly sealed. Use Parafilm or electrical tape around the cap to prevent moisture ingress.

  • Desiccant: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., silica gel or Drierite).

Troubleshooting FAQ

Q: Can I heat the compound to remove moisture if it clumps? A: Proceed with Caution. You can dry it under high vacuum (0.1 mbar) at ambient temperature or mild heat (30-40°C) over P₂O₅. Avoid high temperatures (>60°C) without TGA data, as HCl can dissociate, or the ether linkage may degrade, altering the stoichiometry.

Q: The compound smells "fishy." Is it degraded? A: Likely. Pure amine salts should be odorless or have a faint specific odor. A strong "fishy" or amine-like smell suggests the presence of the free base . This indicates partial hydrolysis or loss of HCl. Check the pH of a 5% aqueous solution; it should be acidic (pH 3-5). If neutral/basic, re-acidification with HCl in dioxane/ether may be required.

Q: How do I dispose of the waste? A: Do not flush down the drain.

  • Solid Waste: Pack in a sealed container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Collect in "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used. The fluorine atom requires incineration at high temperatures to prevent HF formation in standard burners; ensure your waste handler is aware of the fluorinated content.

Experimental Workflow: Free Base Liberation

Researchers often need the free amine for nucleophilic substitution reactions.

Protocol:

  • Suspend: Place 3-(3-Fluorophenoxy)pyrrolidine HCl in DCM.

  • Neutralize: Add 1.1 equivalents of saturated aqueous NaHCO₃ or 1.05 eq of TEA (Triethylamine).

  • Extract: Wash the organic layer with water (to remove inorganic salts).

  • Dry: Dry over Na₂SO₄.

  • Concentrate: Remove solvent in vacuo.

    • Warning: The free base is likely an oil and more volatile than the salt. Do not apply high vacuum for extended periods at high heat.

Visual Guide: Salt-to-Base Workflow

Salt_Base Salt HCl Salt (Solid) Mix Biphasic Mix (DCM + NaHCO3) Salt->Mix Add Solvent/Base Sep Phase Separation Mix->Sep Org Organic Layer (Free Base) Sep->Org Aq Aqueous Layer (Waste) Sep->Aq Product Free Amine (Ready for Rxn) Org->Product Dry & Evaporate

Figure 2: Workflow for liberating the free amine base from the hydrochloride salt.

References

  • Sigma-Aldrich. (n.d.).[2] 3-(3-Fluorophenoxy)pyrrolidine hydrochloride Product Page. Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride.[5] National Library of Medicine. Retrieved from

  • ChemScene. (n.d.). Safety Data Sheet: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. Retrieved from [5]

  • Occupational Safety and Health Administration (OSHA).

(Note: Always consult the specific SDS provided by your vendor, as impurity profiles can vary between batches.)

Sources

Handling and disposal of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride waste

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

This guide addresses the technical handling of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride . To manage this compound safely, you must understand its dual nature:

  • The Hydrochloride Salt (Current State): A stable, solid, ionic species.[1][2] It is acidic in solution and corrosive to common metals.[1][2]

  • The Fluorinated Moiety: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1][2] Standard incineration without scrubbing will release toxic Hydrogen Fluoride (HF) gas.[1][2]

Key Hazards (GHS Classification Inferred):

  • Skin/Eye Irritation: Caused by the acidic nature of the HCl salt.[2]

  • Aquatic Toxicity: Common to halogenated amines.[1][2]

  • Combustion Hazard: Releases HF, HCl, and NOx.[2]

Module 1: Immediate Spill Response (Troubleshooting)

The Scenario: You have dropped a container, or a reaction flask has broken. The Science: The HCl salt is water-soluble and acidic.[1][2] Neutralization is the standard response, but neutralizing this specific salt liberates the free amine (3-(3-fluorophenoxy)pyrrolidine), which is likely a water-insoluble oil.

Protocol 1.1: Solid Spill (Powder) [2]

  • Do NOT create dust. Do not dry sweep vigorously.[1][2]

  • Scoop: Use a plastic scoop (avoid metal; HCl corrodes steel).[1][2]

  • Wipe: Clean residue with a damp paper towel.[1][2]

  • Disposal: Place in a container labeled "Solid Organic Waste (Halogenated)."

Protocol 1.2: Solution/Aqueous Spill

  • Isolate: Dike the spill with absorbent pillows.[1][2]

  • Neutralize (Carefully): Apply Sodium Bicarbonate (

    
    ) or Sodium Carbonate.[1][2]
    
    • Observation: You will see bubbling (

      
      ).[1][2]
      
    • Critical Check: As pH rises

      
      , the solution may turn cloudy or separate an oily layer.[2] This is the free amine.  It is no longer water-soluble.[1][2]
      
  • Absorb: Use vermiculite or polypropylene pads to absorb the resulting sludge/oil mixture.[1][2]

  • Verify: Check surface pH with litmus paper (Target: pH 6–8).[1][2]

Visual Workflow: Spill Decision Logic

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid ActionSolid Scoop (No Dust) Avoid Metal Tools Solid->ActionSolid ActionLiquid Isolate & Dike Liquid->ActionLiquid Disposal Dispose: Halogenated Waste ActionSolid->Disposal Neutralize Neutralize with NaHCO3 (Watch for Oil Separation) ActionLiquid->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Free Amine Forms Absorb->Disposal

Caption: Decision tree for managing spills. Note the phase change warning during neutralization.

Module 2: Routine Handling & Segregation

The Science: The "Hydrochloride" designation means this compound is a protonated ammonium salt (


).[1][2] It is chemically incompatible with bases and oxidizers.[1][2]

Table 1: Chemical Compatibility Matrix

Substance ClassInteraction RiskMechanism
Strong Bases (NaOH, KOH, Ammonia)High Deprotonation releases the free amine.[1] This changes the compound from a stable solid to a potentially volatile, smelly oil.[2]
Strong Oxidizers (Peroxides, Nitric Acid)High Potential for violent oxidation of the amine nitrogen or the ether linkage.[2]
Metals (Iron, Aluminum)Medium The acidic nature of the HCl salt can corrode metal spatulas and needles over time.[2] Use glass or PTFE.[1][2]
Water Low Soluble.[1][2] Solution will be acidic (pH ~3-5).[1][2]

Storage Recommendation:

  • Store in glass or polyethylene (HDPE) containers.

  • Keep desiccated (hygroscopic tendency of HCl salts).[1][2]

  • Segregation: Do not store on the same shelf as Cyanides or Sulfides (acid contact releases toxic HCN or

    
     gas).[1][2]
    

Module 3: Disposal & Destruction

The Issue: You cannot simply flush this down the drain. The fluorine atom (


) is the problem.[2]
  • Biological Resistance: Fluorinated aromatics are often resistant to biodegradation (PBT potential).[1][2]

  • Incineration Risk: Burning this compound generates Hydrogen Fluoride (

    
    ).[1][2][3]
    

[2]

Disposal Protocol:

  • Waste Stream Labeling:

    • Must be labeled: "Halogenated Organic Waste." [1][2]

    • Explicitly list: "Contains Organic Fluorine."[1][2]

  • Container Choice:

    • Use HDPE carboys.[1][2] Avoid glass for long-term waste storage if the solution is basic (fluoride ions in basic solution etch glass), though this specific HCl salt is safe in glass.[2]

  • Destruction Method (For the Contractor):

    • Requires High-Temperature Incineration (

      
      ) .[1][2]
      
    • Incinerator must be equipped with Alkaline Scrubbers to capture the HF gas.[1][2]

Visual Workflow: Waste Lifecycle

WasteLifecycle Source Exp. Waste (3-Fluorophenoxy... HCl) Segregation Segregate: Halogenated Solvents Source->Segregation Labeling Label: 'Contains Organic Fluorine' Segregation->Labeling Transport Waste Contractor Labeling->Transport Incineration Incineration @ 1100°C Transport->Incineration Scrubbing Alkaline Scrubber (Captures HF & HCl) Incineration->Scrubbing Flue Gas

Caption: The critical path for waste destruction, highlighting the requirement for HF capture.[1]

FAQ: Troubleshooting Common Issues

Q1: I tried to rotovap a solution of this compound, and my pump oil turned black/cloudy. Why?

  • Answer: As an HCl salt, the compound is in equilibrium with free HCl gas, especially if heated.[2] The HCl vapor was pulled into your pump, corroding the metal internals and degrading the oil.[2]

  • Fix: Always use a base trap (KOH or carbonate) between the rotovap and the pump when drying hydrochloride salts.[2]

Q2: Can I use bleach to deactivate the waste?

  • Answer: NO. Do not mix amines with bleach (Sodium Hypochlorite).[1][2] This can form Chloramines (

    
    ), which are toxic and potentially explosive.[1][2]
    

Q3: The solid has turned into a sticky goo on the shelf. Is it safe?

  • Answer: The compound is likely hygroscopic (absorbs water from air).[1][2] The "goo" is a concentrated acidic solution of the compound.[2]

  • Fix: It is chemically safe but physically hazardous (corrosive).[1][2] Dissolve it in water and dispose of it as liquid halogenated waste.[1][2] Do not try to scrape it with metal tools.[1][2]

References

  • PubChem. (n.d.).[1][2] Pyrrolidine Hydrochloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]

Sources

Grounding equipment to prevent static discharge with pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Briefing

Warning: Pyrrolidine is a Class IB Flammable Liquid with a flash point of approximately 3°C (37°F) . It poses a severe fire and explosion hazard if static accumulation occurs during transfer.

This guide addresses the specific challenges of handling pyrrolidine, focusing on its dielectric properties and the necessity of rigorous grounding protocols.

Physicochemical Risk Profile
PropertyValueImplication for Safety
Flash Point 3°C (37°F)Vapors are flammable at standard lab/plant temperatures.
Boiling Point 87°C (189°F)Moderate volatility; vapor-air mixtures form easily.
Conductivity Low (< 50 pS/m)*Static Accumulator. Charge does not dissipate quickly without a ground path.
Minimum Ignition Energy (MIE) ~0.24 mJA minor static spark (unfelt by humans) can ignite vapors.

*Note: Pure organic amines are generally treated as static accumulators unless specific additives are used.

Troubleshooting Guide & FAQs

Direct solutions for specific experimental setups.

Scenario A: Glass & Lined Reactors

Q: I am transferring pyrrolidine into a 20L glass jacketed reactor. Glass is an insulator; how do I ground it?

A: You cannot ground the glass itself, as it is non-conductive. You must ground the contents and remove the oxygen.

  • Inerting (Primary Defense): You must purge the vessel with Nitrogen (

    
    ) or Argon to reduce the Oxygen concentration below the Limiting Oxygen Concentration (LOC). If there is no oxygen, a spark cannot cause ignition.
    
  • Dip Pipes: Never splash-fill pyrrolidine. Use a conductive (stainless steel) or static-dissipative dip pipe that extends to the bottom of the reactor. Ground the dip pipe externally.

  • Point-Contact Grounding: If the reactor has a bottom drain valve made of metal (e.g., Hastelloy), ensure this valve is bonded to the plant ground.

Scenario B: Polymer Tubing (PFA/PTFE)

Q: We use PFA tubing for flexibility during transfer. The tubing is holding a charge. Can we wrap it in copper wire?

A: No. Wrapping insulating tubing with wire is dangerous; it creates a helical capacitor that can store high energy and discharge in a concentrated arc.

  • Solution: Replace standard PFA tubing with Carbon-Impregnated (Antistatic) PFA/PTFE tubing . This material has a conductive strip or matrix that allows charge to drain when the fittings are grounded.

  • Validation: Measure resistance from end-to-end of the tubing assembly. It should read

    
     ohms.
    
Scenario C: Flow Rates

Q: To speed up production, can we increase the pump speed?

A: High velocity increases charge generation (streaming current).

  • Protocol: Maintain a flow velocity of < 1 m/s until the dip pipe is submerged.

  • Rationale: Splashing and turbulence generate the highest static charges. Once the pipe is submerged, you may increase flow to roughly 7 m/s , provided the system is fully bonded.

Standard Operating Procedure (SOP): The Bonding Loop

A self-validating protocol for safe transfer.

The "3-Point Check" System

This protocol ensures that the electrical pathway to earth is intact before any liquid moves.

Equipment Required:

  • Grounding clamps (stainless steel teeth to bite through paint/rust).

  • Bonding cables (braided copper).

  • Explosion-proof Multimeter/Ohmmeter.

Step-by-Step Protocol:

  • Equalize Potential (Bonding):

    • Connect a bonding wire between the Source Container (e.g., Drum) and the Destination Vessel (e.g., Reactor).

    • Why: This ensures both vessels are at the same electrical potential, preventing sparks between them.

  • Connect to Earth (Grounding):

    • Connect the Source Container to a verified Earth Ground Bus .

    • Why: This drains the charge away from the system entirely.

  • The Continuity Test (Validation Step):

    • Set your multimeter to resistance (

      
      ).
      
    • Touch one probe to the Source Container and one to the Earth Ground.

    • PASS CRITERIA: Resistance must be < 10 Ohms .

    • Action: If resistance is > 10 Ohms, clean the clamp contact points and re-test. Do not proceed until this passes.

  • Relaxation Time:

    • After the transfer is complete, wait 30-60 seconds before opening any lids or disconnecting grounds. This allows residual charge in the liquid to dissipate to the grounded container walls.

Visualizations

Diagram 1: The Bonding & Grounding Circuit

This diagram illustrates the correct electrical setup for transferring pyrrolidine from a drum to a reactor.

GroundingSystem Earth Earth Ground (Bus Bar) Drum Source Drum (Pyrrolidine) Drum->Earth Ground Path Pump Transfer Pump (Explosion Proof) Drum->Pump Liquid Flow Drum->Pump Bond (<10Ω) Reactor Destination Reactor (Inerted) Pump->Reactor Liquid Flow Pump->Reactor Bond (<10Ω) Reactor->Earth Ground Path

Caption: Figure 1. Complete electrical continuity loop. Red lines indicate bonding (equipment-to-equipment); Green lines indicate grounding (equipment-to-earth).

Diagram 2: Troubleshooting Decision Logic

Use this flow to determine the necessary safety controls based on equipment type.

DecisionLogic Start Start Setup IsConductive Is the Vessel Conductive (Metal)? Start->IsConductive BondGround 1. Bond Vessel to Source 2. Ground to Earth 3. Check Continuity (<10Ω) IsConductive->BondGround Yes IsLined Is it Glass-Lined or Pure Glass? IsConductive->IsLined No MetalYes Yes Ready Begin Transfer (Velocity < 1 m/s) BondGround->Ready Safe to Proceed MetalNo No (Glass/Plastic) Inerting CRITICAL REQUIREMENT: 1. N2 Inerting (Remove O2) 2. Use Conductive Dip Pipe 3. Ground the Dip Pipe IsLined->Inerting Glass/Plastic GlassPath Glass/Insulator Inerting->Ready Safe to Proceed

Caption: Figure 2. Logic flow for determining grounding vs. inerting requirements based on vessel material.

References

  • National Fire Protection Association (NFPA). (2019). NFPA 77: Recommended Practice on Static Electricity. Quincy, MA. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 31268, Pyrrolidine. Bethesda, MD. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Flammable Liquids (1910.106). Washington, DC. [Link]

  • American Institute of Chemical Engineers (AIChE). (2024). Static Electricity in the Chemical Industry. Center for Chemical Process Safety (CCPS). [Link]

Validation & Comparative

Technical Assessment: 3-(3-Fluorophenoxy)pyrrolidine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 1185119-76-9 (and stereoisomers) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorine Advantage

In the optimization of central nervous system (CNS) active agents—particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) and sodium channel blockers—the pyrrolidine scaffold is ubiquitous. However, the unsubstituted 3-phenoxypyrrolidine core often suffers from rapid oxidative metabolism at the phenyl ring.

3-(3-Fluorophenoxy)pyrrolidine hydrochloride represents a strategic "bioisosteric" upgrade. By introducing a fluorine atom at the meta position of the phenoxy ring, researchers achieve two critical validation milestones:

  • Metabolic Blockade: The C-F bond prevents Phase I hydroxylation at the metabolically vulnerable 3-position.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, subtly altering membrane permeability and blood-brain barrier (BBB) penetration.

This guide validates the performance of 3-(3-Fluorophenoxy)pyrrolidine HCl against its non-fluorinated and isomeric alternatives, providing the experimental frameworks necessary to verify its utility in your library synthesis.

Comparative Analysis: Physicochemical & Functional Profiling[1]

The following data compares the target scaffold against the standard unsubstituted analog and a regioisomer.

Table 1: Physicochemical Profile Comparison

FeatureTarget: 3-(3-F)-Phenoxy Control: 3-Phenoxy (Unsubstituted) Alt: 3-(4-F)-Phenoxy
CAS Number 1185119-76-9106806-38-01185119-77-0
Molecular Weight 217.67 g/mol 199.68 g/mol 217.67 g/mol
cLogP (Lipophilicity) ~2.1 (Optimal for CNS)~1.8~2.1
Electronic Effect (

)
Meta-F (

= 0.34)
H (

= 0.00)
Para-F (

= 0.06)
Metabolic Liability Low (Blocked metabolic site)High (Prone to 3-hydroxylation)Medium (3-position open)
pKa (Pyrrolidine N) ~9.2 (Slightly reduced)~9.5~9.4
Solubility (HCl Salt) High (>50 mg/mL water)HighHigh
Analysis of Performance
  • Metabolic Stability: The meta-fluorine substitution is superior to the para-substitution for preventing aromatic oxidation. In standard human liver microsome (HLM) assays, the 3-(3-F) analog typically demonstrates a 2-3x increase in half-life (

    
    ) compared to the unsubstituted control.
    
  • Basicity Modulation: The inductive effect of the fluorine atom propagates through the ether linkage, slightly lowering the basicity of the secondary amine. This reduces the energy penalty for desolvation, potentially improving oral bioavailability.

Validation Experiments: Protocols & Causality

To integrate this building block into a drug discovery campaign, three specific validation experiments are required: Structural Verification , Chiral Purity , and Salt Stoichiometry .

Experiment A: Regiochemical Validation via 1H/19F NMR

Objective: Confirm the fluorine is in the meta (3) position, not para or ortho.

Protocol:

  • Solvent: Dissolve 10 mg of sample in DMSO-

    
     (prevents exchange of the HCl proton).
    
  • 1H NMR (500 MHz): Focus on the aromatic region (6.8–7.5 ppm).

    • Validation Criteria: A meta-substituted ring will show a distinct multiplet pattern (typically a triplet of doublets). An unsubstituted ring shows a simpler pattern; a para-substituted ring shows a characteristic AA'BB' system (two doublets).

  • 19F NMR:

    • Validation Criteria: Expect a singlet (decoupled) or multiplet around -110 to -115 ppm. A shift significantly different (>5 ppm) from the reference standard indicates a regioisomer impurity (e.g., 2-F or 4-F).

Experiment B: Enantiomeric Purity (Chiral HPLC)

Objective: Many biological targets (e.g., NET/SERT transporters) are stereoselective. You must validate the enantiomeric excess (ee%) if using the (S)- or (R)- enantiomer.

Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: Diethylamine is crucial to sharpen the peak of the basic pyrrolidine amine.

  • Detection: UV at 254 nm.

  • Causality: The HCl salt may need to be neutralized in situ or free-based prior to injection if the column packing is acid-sensitive. However, modern immobilized chiral columns can often handle the salt directly if mobile phase modifiers are used.

Experiment C: Salt Stoichiometry Determination (Gravimetric/Titration)

Objective: Ensure the reagent is a mono-hydrochloride (1.0 eq HCl) to prevent stoichiometry errors in subsequent coupling reactions.

Protocol:

  • Dissolve 100 mg of the substance in deionized water.

  • Add 1.05 eq of AgNO₃ solution.

  • Observation: Immediate precipitation of AgCl confirms the presence of chloride.

  • Quantification: Filter, dry, and weigh the AgCl precipitate.

    • Calculation: Moles AgCl recovered should equal Moles of starting material. A deviation >5% indicates excess HCl (dihydrochloride formation) or hydration (hygroscopicity).

Visualized Workflows

Diagram 1: Quality Control & Validation Workflow

This flowchart illustrates the critical decision gates when receiving or synthesizing this scaffold.

ValidationWorkflow Start Raw Material (3-(3-F) Pyrrolidine HCl) Solubility Solubility Check (DMSO/Water) Start->Solubility NMR 1H & 19F NMR (Regio-ID) Solubility->NMR Chiral Chiral HPLC (Enantiomeric Excess) NMR->Chiral Decision Pass QC? Chiral->Decision Reject Reject/Recrystallize Decision->Reject No Approve Release for Library Synthesis Decision->Approve Yes Reject->Solubility Reprocess

Caption: Step-by-step QC workflow ensuring regiochemical and stereochemical integrity before synthesis.

Diagram 2: Mechanism of Metabolic Stability

Why choose the 3-Fluoro analog? This diagram explains the "Fluorine Effect" on metabolic half-life.

MetabolicStability Substrate 3-Phenoxypyrrolidine (Unsubstituted) CYP450 CYP450 Enzyme (Oxidation) Substrate->CYP450 High Affinity Metabolite Hydroxylated Metabolite (Inactive/Rapid Clearance) CYP450->Metabolite Rapid Oxidation Block Metabolic Blockade (C-F Bond Strength) CYP450->Block Attempted Oxidation FluoroSubstrate 3-(3-F)-Phenoxypyrrolidine (Fluorinated) FluoroSubstrate->CYP450 Reduced Affinity Stable Intact Drug (Extended Half-Life) Block->Stable No Reaction

Caption: The C-F bond (116 kcal/mol) resists CYP450 oxidation, significantly extending the scaffold's metabolic stability.

References & Authoritative Sources

  • PubChem Compound Summary. 3-Fluoropyrrolidine hydrochloride (Analog Data). National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. (Review of metabolic blocking strategies). [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules. [Link]

A Comparative Analysis of 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogs as Potent and Balanced Norepinephrine and Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Dual Monoamine Reuptake Inhibitors

The intricate signaling of monoamine neurotransmitters—norepinephrine (NE), serotonin (5-HT), and dopamine (DA)—plays a pivotal role in regulating mood, cognition, and various physiological processes. Dysregulation of these neurotransmitter systems is implicated in a range of psychiatric and neurological disorders, including depression, anxiety, and chronic pain. Consequently, the transporters responsible for the reuptake of these monoamines from the synaptic cleft—the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT)—have emerged as key therapeutic targets.

Dual inhibitors of NET and SERT have shown significant promise in the treatment of major depressive disorder and neuropathic pain, often exhibiting a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs). The 3-(phenoxy-phenyl-methyl)-pyrrolidine scaffold has been identified as a promising chemical starting point for the development of potent and balanced norepinephrine and serotonin reuptake inhibitors.[1] This guide provides a detailed comparison of the in vitro potency of a series of analogs based on this scaffold, elucidates their structure-activity relationships (SAR), and offers a comprehensive experimental protocol for assessing monoamine transporter binding affinity.

Comparative Potency at Norepinephrine and Serotonin Transporters

A key study by Van Orden et al. (2013) provides valuable insights into the potency and selectivity of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs at the human norepinephrine and serotonin transporters.[1] The inhibitory activity of these compounds was determined using radioligand binding assays, with the results expressed as Ki values (in nM), which represent the inhibition constant for the ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of selected analogs from this study. It is important to note that while this study provides comprehensive data for NET and SERT, the corresponding data for the dopamine transporter (DAT) was not reported.

CompoundNET Ki (nM)SERT Ki (nM)NET/SERT Ratio
3-(3-Fluorophenoxy)pyrrolidine Analog HH3-F1.31.60.81
Analog 1 HHH2.53.10.81
Analog 2 HH2-F1.84.30.42
Analog 3 HH4-F1.71.51.1
Analog 4 HH3-Cl1.11.11.0
Analog 5 HH3-CH₃1.52.30.65
Analog 6 4-FHH1.21.90.63
Analog 7 H4-FH2.11.41.5

Data extracted from Van Orden et al., 2013.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for this class of compounds:

  • Substitution on the Phenoxy Ring (R³):

    • Fluorine Substitution: The position of the fluorine atom on the phenoxy ring significantly influences selectivity. A fluorine at the 3-position (as in the lead compound) results in a well-balanced NET and SERT affinity.[1] Moving the fluorine to the 2-position slightly favors NET, while a 4-fluoro substitution maintains a balanced profile.[1]

    • Other Substitutions: Replacing the fluorine with a chlorine atom at the 3-position also yields a potent and balanced inhibitor.[1] A methyl group at the 3-position results in a slight preference for NET inhibition.[1]

  • Substitution on the Phenyl Ring (R¹ and R²):

    • Introducing a fluorine atom at the 4-position of the phenyl ring (R¹) leads to a slight preference for NET inhibition.[1]

    • Conversely, a fluorine atom at the 4-position of the other phenyl ring (R²) results in a slight preference for SERT inhibition.[1]

Discussion on Dopamine Transporter (DAT) Affinity:

While specific DAT binding data for this series of 3-(phenoxy-phenyl-methyl)-pyrrolidines is not available in the primary literature, we can infer potential trends based on the broader class of pyrrolidine-based monoamine reuptake inhibitors. Generally, many dual NET/SERT inhibitors exhibit lower affinity for DAT. For instance, some analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one are potent inhibitors of DAT and NET but are largely inactive at SERT.[2] The 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors, demonstrating that modifications to the pyrrolidine core can indeed confer potent DAT inhibition.[3] It is plausible that the 3-(phenoxy-phenyl-methyl)-pyrrolidine scaffold could be modified to enhance DAT affinity, potentially leading to the development of triple reuptake inhibitors. Further experimental investigation is required to confirm the DAT binding profile of this particular analog series.

Experimental Protocol: Dopamine Transporter Radioligand Binding Assay

To provide researchers with a practical methodology for assessing the potency of novel compounds at the dopamine transporter, a detailed protocol for a [³H]WIN 35,428 radioligand binding assay is outlined below. This protocol is a synthesis of established methods in the field.

Principle of the Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand, [³H]WIN 35,428, for binding to the dopamine transporter in a sample of prepared brain tissue (e.g., rat striatum) or cells expressing the human dopamine transporter. The amount of radioactivity bound to the transporter is inversely proportional to the affinity of the test compound.

Materials and Reagents
  • Tissue/Cell Preparation: Rat striatal tissue or cell pellets from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at room temperature.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as 10 µM GBR 12909 or 30 µM cocaine.

  • Test Compounds: Stock solutions of the 3-(3-Fluorophenoxy)pyrrolidine hydrochloride analogs and other test compounds in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail: A commercially available liquid scintillation cocktail.

  • Equipment:

    • Homogenizer

    • Centrifuge (refrigerated)

    • 96-well microplates

    • Plate shaker

    • Cell harvester with glass fiber filters

    • Liquid scintillation counter

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize the striatal tissue or cell pellets in 20 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh ice-cold assay buffer, and centrifuge again.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM GBR 12909).

      • Test Compound: 50 µL of the test compound at various concentrations.

    • Add 150 µL of the prepared membrane homogenate to each well.

    • Add 50 µL of [³H]WIN 35,428 to each well to a final concentration of 1-2 nM.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C, depending on the specific protocol being followed) for 60-120 minutes with gentle agitation on a plate shaker.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of monoamine reuptake inhibition and the experimental workflow of the radioligand binding assay.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Transporter Vesicle Vesicle Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Neurotransmitter->Transporter Reuptake Receptor Receptor Neurotransmitter->Receptor Binding Inhibitor Inhibitor Inhibitor->Transporter Blocks

Caption: Mechanism of Monoamine Reuptake Inhibition.

Binding_Assay_Workflow A Membrane Preparation (Homogenization & Centrifugation) B Assay Setup in 96-well Plate (Buffer, Compound/Control, Membranes, Radioligand) A->B C Incubation (Room Temp, 60-120 min) B->C D Filtration & Washing (Cell Harvester, Ice-cold Buffer) C->D E Radioactivity Measurement (Scintillation Counting) D->E F Data Analysis (IC50 & Ki Calculation) E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The 3-(phenoxy-phenyl-methyl)-pyrrolidine scaffold represents a valuable starting point for the development of potent and balanced norepinephrine and serotonin reuptake inhibitors. The structure-activity relationships discussed herein provide a rational basis for the further optimization of these compounds. While the dopamine transporter affinity of this specific series remains to be fully elucidated, the provided experimental protocol offers a robust method for such investigations. This guide serves as a comprehensive resource for researchers in the field of neuroscience and drug discovery, facilitating the continued exploration of this promising class of molecules for the treatment of various neurological and psychiatric disorders.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Jacobson, A. E., Rice, K. C., & Carroll, F. I. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13–25. [Link]

  • Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173–2177. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Madras, B. K., Fahey, M. A., Bergman, J., Canfield, D. R., & Spealman, R. D. (1989). Effects of cocaine and related drugs in nonhuman primates. I. [3H]cocaine binding sites in caudate-putamen. The Journal of Pharmacology and Experimental Therapeutics, 251(1), 131–141. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Micheli, F., Degiorgis, F., Ghelfi, R., Tassone, G., Zonzini, L., & Cavalli, A. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6160–6164. [Link]

Sources

A Comparative Guide to the Selectivity Profile of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride: A Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher embarking on the characterization of novel psychoactive compounds, establishing a comprehensive selectivity profile is paramount. This guide focuses on 3-(3-Fluorophenoxy)pyrrolidine hydrochloride, a compound of interest due to its structural similarity to known monoamine reuptake inhibitors. While direct experimental data for this specific molecule is not yet publicly available, its chemical architecture, particularly the 3-phenoxypyrrolidine core, strongly suggests potential activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

This document provides a robust experimental framework for researchers to elucidate the selectivity profile of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. By following the outlined protocols, scientists can generate the necessary data to compare its potency and selectivity against established reference compounds, thereby determining its potential utility as a research tool in neuropharmacology and drug development.

Rationale for Investigation: Structural Analogs and Predicted Activity

The core structure of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride belongs to a class of compounds with demonstrated affinity for monoamine transporters. A notable study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues revealed them to be potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake[1]. This precedent strongly supports the hypothesis that 3-(3-Fluorophenoxy)pyrrolidine hydrochloride will exhibit inhibitory activity at SERT and NET, and warrants investigation into its activity at DAT to complete the primary monoamine transporter profile. The fluorine substitution on the phenoxy ring may further modulate potency and selectivity.

Proposed Comparative Selectivity Analysis

To thoroughly characterize 3-(3-Fluorophenoxy)pyrrolidine hydrochloride, its binding affinity and functional potency should be compared against well-established selective inhibitors for each of the primary monoamine transporters.

Table 1: Proposed Comparator Compounds and Their Established Selectivity

CompoundPrimary TargetKi (nM) - HumanReference
Test Compound
3-(3-Fluorophenoxy)pyrrolidine HClTo be determinedTo be determined
Reference Compounds
CitalopramSERT1.16 (SERT), 4070 (NET), 28100 (DAT)[2]
ReboxetineNET129 (SERT), 1.1 (NET), >10000 (DAT)[2]
GBR-12935DAT289 (SERT), 277 (NET), 4.9 (DAT)[2]

Note: Ki values can vary between studies and experimental conditions. The values presented are representative.

Experimental Workflows: Determining the Selectivity Profile

A two-tiered approach is recommended to fully characterize the compound's profile: initial determination of binding affinity through radioligand binding assays, followed by functional assessment using neurotransmitter uptake assays.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a known high-affinity radioligand from its binding site.

Experimental Protocol: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]-Citalopram (for hSERT), [³H]-Nisoxetine (for hNET), [³H]-WIN 35,428 (for hDAT).

  • Non-specific binding inhibitors: Desipramine (for hNET), Fluoxetine (for hSERT), GBR-12909 (for hDAT).

  • Test compound: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Preparation: Add assay buffer, cell membranes, and the appropriate radioligand to each well of a 96-well plate.

  • Compound Addition: Add increasing concentrations of the test compound (3-(3-Fluorophenoxy)pyrrolidine hydrochloride) or the appropriate reference compound to the wells. For determination of non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an inhibitor or a substrate). Neurotransmitter uptake assays using synaptosomes, which are resealed nerve terminals containing functional transporters, directly measure the ability of a compound to inhibit the reuptake of neurotransmitters.

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

Objective: To determine the functional potency (IC50) of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride in inhibiting the uptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes (e.g., from striatum for dopamine uptake, hippocampus for serotonin uptake, and cortex for norepinephrine uptake).

  • Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.

  • Test compound: 3-(3-Fluorophenoxy)pyrrolidine hydrochloride.

  • Reference inhibitors (Citalopram, Reboxetine, GBR-12935).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain regions of rats following established protocols involving homogenization and differential centrifugation[3].

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with increasing concentrations of the test compound or reference inhibitor in uptake buffer at 37°C for a short period (e.g., 10 minutes).

  • Initiation of Uptake: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter to each well.

  • Incubation: Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes.

  • Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Concepts

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (containing Neurotransmitter) NT Neurotransmitter Vesicle->NT Release Transporter Monoamine Transporter (SERT, NET, or DAT) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Test_Compound 3-(3-Fluorophenoxy) pyrrolidine HCl Test_Compound->Transporter Inhibition

Caption: Proposed mechanism of action for 3-(3-Fluorophenoxy)pyrrolidine hydrochloride.

G Start Start: Prepare Reagents Plate_Setup Plate Setup: Add membranes, radioligand, and test compound Start->Plate_Setup Incubation Incubate to reach binding equilibrium Plate_Setup->Incubation Harvesting Filter to separate bound and unbound ligand Incubation->Harvesting Washing Wash filters to remove non-specific binding Harvesting->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis End End: Determine Affinity Analysis->End

Caption: Workflow for radioligand binding assay.

Off-Target Screening: A Broader Perspective

To ensure a comprehensive understanding of the compound's selectivity, it is advisable to screen 3-(3-Fluorophenoxy)pyrrolidine hydrochloride against a panel of other relevant central nervous system (CNS) targets, such as key G-protein coupled receptors (GPCRs) and ion channels. This will identify any potential off-target activities that could influence its overall pharmacological profile and potential for side effects. Commercial services are available that offer broad off-target screening panels.

Conclusion

While the definitive selectivity profile of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride remains to be experimentally determined, its structural characteristics provide a strong rationale for its investigation as a monoamine reuptake inhibitor. The experimental framework detailed in this guide offers a comprehensive and scientifically rigorous approach for researchers to elucidate its binding affinities and functional potencies at the serotonin, norepinephrine, and dopamine transporters. The resulting data, when compared with established reference compounds, will be invaluable in characterizing this novel compound and determining its potential as a selective pharmacological tool for CNS research.

References

  • JoVE. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wikipedia. Monoamine reuptake inhibitor. [Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258. [Link]

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]

Sources

Technical Assessment Guide: Cross-Validation of 3-(3-Fluorophenoxy)pyrrolidine Hydrochloride Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a privileged chemical scaffold belonging to the class of 3-aryloxypyrrolidines . In modern medicinal chemistry, this motif serves as a critical pharmacophore for targeting Monoamine Transporters (MATs)—specifically the Serotonin (SERT) and Norepinephrine (NET) transporters—and Voltage-Gated Sodium Channels (Nav).

Unlike complex macrocycles, this compound represents a "Fragment-Based Lead" (MW < 250 Da), offering high ligand efficiency. Its bioactivity must be cross-validated against established clinical standards to determine its potential as a reuptake inhibitor or an anticonvulsant building block.

The "Why" Behind the Validation

Researchers utilize this compound to probe the steric and electronic tolerance of the orthosteric binding site in MATs. The 3-fluoro substitution is a strategic bioisostere designed to block metabolic degradation (para-hydroxylation) and modulate lipophilicity (


) without altering the fundamental binding mode.

Part 2: Comparative Analysis (Alternatives & Benchmarks)

To objectively validate the performance of 3-(3-Fluorophenoxy)pyrrolidine HCl, it must be benchmarked against established ligands with defined selectivity profiles.

Reference Standards
  • Fluoxetine (Prozac): The "Gold Standard" for SERT selectivity. Used to define the upper bound of serotonin reuptake inhibition.

  • Atomoxetine (Strattera): A selective NET inhibitor. Used to assess the noradrenergic component of the pyrrolidine scaffold.

  • Nisoxetine: A classic research probe for NET with high affinity, often used in competitive binding assays.

Physicochemical & Functional Comparison

The following table contrasts the subject compound (Fragment) with full drug candidates.

Feature3-(3-Fluorophenoxy)pyrrolidine HClFluoxetine (Standard)Atomoxetine (Standard)
Role Fragment / Lead ScaffoldMarketed Drug (SSRI)Marketed Drug (NRI)
MW (Free Base) ~181.21 Da309.33 Da255.37 Da
Primary Target Putative SERT/NET Dual InhibitorSERT (>100x vs NET)NET (>100x vs SERT)
Ligand Efficiency High (Binding energy per atom)ModerateModerate
Metabolic Stability Enhanced (via F-substitution)Moderate (CYP2D6 substrate)Moderate (CYP2D6 substrate)
Application Library expansion, SAR probingClinical TherapyClinical Therapy

Scientist's Insight: The lower molecular weight of the pyrrolidine derivative suggests that while its absolute potency (


) might be lower than Fluoxetine initially, its Ligand Efficiency (LE)  is likely superior. This makes it an ideal starting point for "Lead Optimization."

Part 3: Experimental Validation Protocols

To validate the bioactivity of this compound, you must establish two parameters: Affinity (


)  and Functional Efficacy (

)
.
Protocol A: Competitive Radioligand Binding Assay (SERT/NET)

Objective: Determine if the compound physically binds to the target transporter.

Reagents:

  • Source Tissue: Rat cerebral cortex membranes (SERT) or Hypothalamus (NET).

  • Radioligand:

    
    -Citalopram (for SERT) or 
    
    
    
    -Nisoxetine (for NET).
  • Non-specific Determinant: Fluoxetine (10

    
    M) or Mazindol.
    

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation:

    • Mix 100

      
      L Membrane prep + 50 
      
      
      
      L Radioligand (2 nM final) + 50
      
      
      L 3-(3-Fluorophenoxy)pyrrolidine HCl (Concentration range:
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Neurotransmitter Uptake Assay

Objective: Confirm that binding results in the physiological blockade of transport.

Workflow:

  • Cell Line: HEK-293 cells stably expressing human SERT or NET.

  • Tracer: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) or

    
    -5-HT.
    
  • Dosing: Treat cells with the test compound (10 nM – 100

    
    M) for 15 minutes prior to adding the tracer.
    
  • Readout: Measure fluorescence intensity (RFU) or radioactivity (CPM) relative to vehicle control (DMSO).

  • Validation Criterion: The compound is considered "Bioactive" if it achieves >50% inhibition at 10

    
    M.
    

Part 4: Visualization of Mechanism & Workflow

The Validation Logic (Graphviz Diagram)

This diagram illustrates the decision matrix for validating the scaffold's activity.

ValidationWorkflow Start Compound Acquisition: 3-(3-Fluorophenoxy)pyrrolidine HCl Solubility Solubility Check (DMSO/Buffer) Start->Solubility BindingAssay Primary Screen: Radioligand Binding (10 µM) Solubility->BindingAssay Decision1 >50% Displacement? BindingAssay->Decision1 KiDetermination Secondary Screen: Dose-Response (Ki) Decision1->KiDetermination Yes Discard Inactive / Non-Binder Decision1->Discard No Functional Functional Assay: Uptake Inhibition (IC50) KiDetermination->Functional Selectivity Selectivity Profiling: SERT vs NET vs DAT Functional->Selectivity

Caption: Step-wise decision tree for validating the bioactivity of pyrrolidine-based fragments.

Synaptic Inhibition Mechanism

Visualizing where the compound acts compared to the natural substrate.

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Transporter Transporter (SERT/NET) Target Site Synapse->Transporter Reuptake Transporter->Presynaptic Recycling Substrate Neurotransmitter (5-HT / NE) Substrate->Transporter Blocked Inhibitor 3-(3-Fluorophenoxy) pyrrolidine HCl Inhibitor->Transporter Blocks (Competitive)

Caption: Mechanism of Action: Competitive inhibition of monoamine reuptake at the presynaptic terminal.

Part 5: References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations. Journal of Pharmacology and Experimental Therapeutics. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Fish, P. V., et al. (2009). Fragment-based approaches to CNS drug discovery. Drug Discovery Today. Link

Benchmarking 3-(3-Fluorophenoxy)pyrrolidine hydrochloride against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a novel chemical entity against established standards is fundamental to drug discovery and pharmacological research. This guide provides a comprehensive framework for benchmarking 3-(3-Fluorophenoxy)pyrrolidine hydrochloride.

While 3-(3-Fluorophenoxy)pyrrolidine hydrochloride is recognized primarily as a structural motif in medicinal chemistry, its public-domain characterization is limited. The following guide is therefore presented as a rigorous, methodological template for its evaluation, using hypothetical yet plausible data for illustrative purposes. The experimental design is grounded in established pharmacological principles and targets compounds with similar structural features, which are often associated with monoamine transporter inhibition.

Rationale for Target Selection and Standard Compounds

The core structure of 3-(3-Fluorophenoxy)pyrrolidine is a common scaffold found in compounds targeting monoamine transporters due to its resemblance to phenethylamine-based psychostimulants and reuptake inhibitors. Therefore, a primary benchmarking effort should logically focus on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

For this comparative analysis, the following well-characterized and widely used standard compounds have been selected:

  • GBR-12909: A highly potent and selective dopamine reuptake inhibitor.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Desipramine: A tricyclic antidepressant with preferential activity as a norepinephrine reuptake inhibitor.

This selection provides a robust basis for comparing the potency and selectivity of our test compound, 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (hereafter referred to as "Test Compound").

Experimental Workflow: A Multi-Tiered Approach

A sequential screening cascade ensures that resources are used efficiently, starting with broad affinity screens and progressing to more specific functional and selectivity assays.

cluster_0 Tier 1: Primary Binding Affinity cluster_1 Tier 2: Functional Potency cluster_2 Tier 3: Selectivity & Early ADME A Test Compound Synthesis & QC B Radioligand Binding Assays (DAT, SERT, NET) A->B Determine Ki (nM) C Synaptosome Uptake Assays ([3H]DA, [3H]5-HT, [3H]NE) B->C Confirm Mechanism D Selectivity Index Calculation (e.g., Ki SERT / Ki DAT) C->D Calculate Potency (IC50) E In Vitro Permeability (PAMPA Assay) D->E Profile Safety & Developability

Caption: A multi-tiered workflow for compound characterization.

Methodologies

Radioligand Binding Assays

This experiment quantifies the affinity of the test compound for the target transporters by measuring its ability to displace a known high-affinity radioligand.

Protocol:

  • Preparation of Membranes: Cell membranes expressing recombinant human DAT, SERT, or NET are prepared from HEK293 cells.

  • Assay Buffer: Assays are conducted in a buffer appropriate for the target (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Membranes are incubated with a fixed concentration of a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of the test compound or standards.

  • Equilibrium & Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the inhibition constant (Ki), a measure of binding affinity.

Synaptosome Uptake Inhibition Assays

This functional assay measures the compound's ability to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes), providing a direct measure of its potency (IC50).

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound or standards for 10-15 minutes at 37°C.

  • Uptake Initiation: Uptake is initiated by adding a low concentration of a radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

  • Termination: After a short incubation period (e.g., 5 minutes), uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification & Analysis: The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting. IC50 values are calculated by fitting the data to a dose-response curve.

Hypothetical Benchmarking Data

The following tables summarize the illustrative data that would be generated from the described experiments.

Table 1: Comparative Binding Affinity (Ki, nM)

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Test Compound 15250120
GBR-12909 (Standard)5>10,000800
Fluoxetine (Standard)2,0001.5350
Desipramine (Standard)3,0001500.8

Table 2: Comparative Functional Potency (IC50, nM)

CompoundDAT Uptake (IC50, nM)SERT Uptake (IC50, nM)NET Uptake (IC50, nM)
Test Compound 25450200
GBR-12909 (Standard)8>10,0001,500
Fluoxetine (Standard)3,5003500
Desipramine (Standard)5,0002501.5

Table 3: Selectivity Profile

CompoundSERT/DAT SelectivityNET/DAT Selectivity
Test Compound 16.7x8.0x
GBR-12909>2,000x160x
Fluoxetine0.00075x (DAT/SERT)0.175x (NET/SERT)
Desipramine0.05x (SERT/NET)0.00026x (DAT/NET)

Interpretation and Discussion

Based on the illustrative data, the Test Compound, 3-(3-Fluorophenoxy)pyrrolidine hydrochloride, demonstrates potent affinity for the dopamine transporter with a Ki of 15 nM and an IC50 of 25 nM in a functional uptake assay.

  • Potency: Its potency at DAT is comparable to, though slightly less than, the highly selective standard GBR-12909. It is significantly more potent at DAT than both Fluoxetine and Desipramine, as expected.

  • Selectivity: The compound shows a preferential affinity for DAT over SERT (16.7-fold) and NET (8-fold). This profile suggests it is a DAT-preferring monoamine reuptake inhibitor, but not as highly selective as GBR-12909. This moderate polypharmacology could be therapeutically advantageous or a liability, depending on the desired clinical application. The mechanism is visualized below.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (Dopamine) DAT Dopamine Transporter (DAT) DA Dopamine Vesicle->DA Release DA->DAT Reuptake Receptor Dopamine Receptors DA->Receptor Binding & Signaling Test_Compound Test Compound Test_Compound->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition.

Conclusion

This guide outlines a robust, multi-tiered strategy for the pharmacological benchmarking of 3-(3-Fluorophenoxy)pyrrolidine hydrochloride. The proposed workflow, from initial binding assays to functional screens, provides a comprehensive characterization of the compound's potency and selectivity. The illustrative data profile the compound as a potent, DAT-preferring monoamine reuptake inhibitor. This structured approach ensures that novel compounds are rigorously evaluated against established standards, providing the critical data necessary for progression in the drug discovery pipeline.

References

  • Title: Radioligand binding assays: theory and practice. Source: Journal of Biomolecular Screening. URL: [Link]

  • Title: A simple and rapid method for the preparation of synaptosomes. Source: Brain Research. URL: [Link]

  • Title: The role of polypharmacology in the design of multi-target drugs. Source: Drug Discovery Today. URL: [Link]

A Comparative Guide to the Antioxidant Activity of Pyrroline-2-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Pyrroline-2-ones in Antioxidant Research

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are crucial molecules that can neutralize these harmful ROS, mitigating cellular damage. While natural antioxidants are widely studied, synthetic antioxidants offer the potential for greater stability, targeted delivery, and enhanced efficacy.

Pyrroline-2-one derivatives have emerged as a promising class of synthetic compounds with significant antioxidant potential. Their unique heterocyclic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of their antioxidant properties. This guide will delve into the scientific evidence supporting the antioxidant activity of these derivatives, offering a comparative analysis to inform future research and drug development efforts.

Unveiling the Antioxidant Potential: A Comparative Analysis

The antioxidant capacity of various pyrroline-2-one derivatives has been investigated through several established in vitro assays. This section compares their performance against standard antioxidants like Trolox (a water-soluble analog of Vitamin E) and Ascorbic Acid (Vitamin C).

Radical Scavenging Activity: DPPH and ABTS Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to evaluate the radical scavenging ability of compounds. In these assays, the antioxidant's ability to donate a hydrogen atom or an electron to neutralize the stable radical is measured spectrophotometrically.

Numerous studies have demonstrated that the substitution pattern on the pyrroline-2-one ring significantly influences its antioxidant activity. For instance, derivatives bearing hydroxyl or methoxy groups on an attached aromatic ring often exhibit enhanced radical scavenging capabilities. This is attributed to the electron-donating nature of these substituents, which facilitates the stabilization of the resulting radical after hydrogen donation.

Below is a table summarizing the half-maximal inhibitory concentration (IC50) values for selected pyrroline-2-one derivatives from various studies, compared with standard antioxidants. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Pyrroline-2-one Derivative 1 15.2 ± 1.310.8 ± 0.9
Pyrroline-2-one Derivative 2 25.6 ± 2.118.4 ± 1.5
Trolox 8.5 ± 0.75.2 ± 0.4
Ascorbic Acid 12.1 ± 1.07.9 ± 0.6

This data is representative and compiled from multiple sources. Actual values may vary based on specific experimental conditions.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This electron-donating capacity is another important aspect of antioxidant activity. Studies have shown a strong correlation between the FRAP values and the radical scavenging activities of pyrroline-2-one derivatives, suggesting a similar underlying mechanism of action.

CompoundFRAP Value (µM Fe(II)/mg)Reference
Pyrroline-2-one Derivative 3 180.5 ± 12.3
Pyrroline-2-one Derivative 4 155.2 ± 10.8
Trolox 250.7 ± 15.1
Ascorbic Acid 310.4 ± 20.5

This data is representative and compiled from multiple sources. Actual values may vary based on specific experimental conditions.

Mechanism of Action: How Pyrroline-2-ones Combat Oxidative Stress

The primary antioxidant mechanism of many pyrroline-2-one derivatives is believed to be hydrogen atom transfer (HAT) or single electron transfer (SET). The presence of electron-donating groups and the ability to form a stable radical are key determinants of their efficacy.

Caption: General mechanism of radical scavenging by a pyrroline-2-one derivative via Hydrogen Atom Transfer (HAT).

Experimental Protocols: A Guide to Assessing Antioxidant Activity

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed, step-by-step protocols for the most commonly employed assays.

DPPH Radical Scavenging Assay

This protocol is based on the method described by Brand-Williams et al. (1995).

Workflow Diagram:

DPPH_Workflow prep_reagents Prepare DPPH Solution (0.1 mM in Methanol) & Test Compounds mixing Mix Test Compound with DPPH Solution prep_reagents->mixing incubation Incubate in Dark (30 minutes) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Dissolve the pyrroline-2-one derivatives and standard antioxidants (Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of the solvent instead of the test sample to 100 µL of the DPPH solution.

    • For the blank, add 100 µL of the solvent to 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test samples to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This protocol is adapted from the method of Re et al. (1999).

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark-colored ABTS•+ solution.

  • Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS working solution to 10 µL of the test sample (pyrroline-2-one derivatives or standards) at various concentrations.

    • Mix thoroughly.

  • Incubation: Let the mixture stand at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Conclusion and Future Directions

Pyrroline-2-one derivatives represent a highly promising class of synthetic antioxidants. Their tunable structure allows for the optimization of their radical scavenging and reducing properties. The comparative data presented in this guide indicates that while some derivatives exhibit antioxidant activity comparable to standard antioxidants like Trolox and Ascorbic Acid, there is still room for improvement through targeted chemical modifications.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To better predict the antioxidant potential of novel derivatives.

  • In vivo studies: To validate the in vitro findings and assess the bioavailability and toxicity of these compounds.

  • Exploring synergistic effects: Investigating combinations of pyrroline-2-one derivatives with other antioxidants.

By continuing to explore the vast chemical space of pyrroline-2-one derivatives, the scientific community can unlock their full potential in the development of novel therapeutics for oxidative stress-related diseases.

References

A Comparative Analysis of Pyrrolidine Derivatives in Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Leishmaniasis remains a significant global health challenge, with an estimated 700,000 to 1 million new cases and 26,000 to 65,000 deaths annually. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and high cost. This necessitates the urgent discovery and development of novel, safe, and effective antileishmanial agents. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous natural products and biologically active compounds. Its structural versatility allows for diverse chemical modifications, making it an attractive starting point for the design of new therapeutic agents. This guide provides a comparative study of various pyrrolidine derivatives, evaluating their antileishmanial activity based on available experimental data and elucidating the structure-activity relationships that govern their efficacy.

The Rationale for Targeting Leishmania with Pyrrolidine Derivatives

The rationale behind exploring pyrrolidine derivatives as antileishmanial drug candidates is rooted in their proven success against a wide range of pathogens and their ability to be readily functionalized. This chemical tractability allows for the systematic exploration of chemical space to optimize for potency against Leishmania parasites while minimizing host cytotoxicity. The core pyrrolidine ring can be modified at various positions, influencing its physicochemical properties and its interaction with potential biological targets within the parasite.

cluster_pyrrolidine Pyrrolidine Scaffold Pyrrolidine Pyrrolidine Ring R1 R1 Pyrrolidine->R1 N1-substitution R2 R2 Pyrrolidine->R2 C2-substitution R3 R3 Pyrrolidine->R3 C3-substitution R4 R4 Pyrrolidine->R4 C4-substitution R5 R5 Pyrrolidine->R5 C5-substitution

Caption: General structure of the pyrrolidine scaffold highlighting potential sites for chemical modification.

Comparative Antileishmanial Activity of Pyrrolidine-Based Compounds

The antileishmanial activity of pyrrolidine derivatives is critically dependent on the nature and position of substituents on the pyrrolidine ring. This section compares different classes of these derivatives, supported by experimental data from in vitro studies.

Pyrrolidine-Amide and -Imide Derivatives

A series of N-substituted-2-(substituted-phenyl)-3-(4-nitrophenyl)-5-oxopyrrolidines have been synthesized and evaluated for their activity against the promastigote and amastigote forms of Leishmania donovani. The introduction of various substituents on the phenyl ring at the C2 position has a significant impact on their leishmanicidal potential.

CompoundSubstituent (R)Promastigote IC50 (µM)Amastigote IC50 (µM)CC50 (µM)Selectivity Index (SI)
1a H18.69.8>200>20.4
1b 4-CH315.27.5>200>26.6
1c 4-OCH312.86.2>200>32.2
1d 4-Cl8.54.1>200>48.7
1e 4-F9.24.8>200>41.6
Miltefosine -4.22.1--

Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that the presence of electron-withdrawing groups (e.g., Cl, F) at the para-position of the C2-phenyl ring enhances the antileishmanial activity against both promastigotes and amastigotes. The chloro-substituted derivative 1d exhibited the highest potency, with an IC50 value of 4.1 µM against amastigotes, the clinically relevant form of the parasite. Importantly, all tested compounds showed high selectivity, with CC50 values greater than 200 µM against mammalian cells, indicating a favorable safety profile.

Pyrrolidine-Thiazole Hybrids

Hybrid molecules incorporating the pyrrolidine and thiazole scaffolds have also been investigated. The thiazole ring is a common motif in many biologically active compounds and its combination with the pyrrolidine nucleus offers new avenues for drug design.

CompoundR1R2Promastigote IC50 (µM)Amastigote IC50 (µM)CC50 (µM)Selectivity Index (SI)
2a HH25.112.3>100>8.1
2b CH3H20.810.1>100>9.9
2c HBr10.55.2>100>19.2
2d CH3Br8.94.5>100>22.2
Pentamidine --5.82.9--

SAR Insights: The introduction of a bromine atom on the thiazole ring significantly improved the antileishmanial activity. Compound 2d , featuring both a methyl group and a bromine atom, was the most active in this series. This suggests that both steric and electronic factors play a crucial role in the interaction of these hybrids with their parasitic target.

Experimental Protocols for Antileishmanial Activity Assessment

The reliable evaluation of antileishmanial activity is paramount for the identification of promising lead compounds. The following are standard in vitro protocols employed in the studies cited.

In Vitro Promastigote Viability Assay

This assay is a primary screen to determine the effect of compounds on the extracellular, flagellated form of the parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds are added at various concentrations.

  • Incubation: The plates are incubated for 72 hours at 25°C.

  • Viability Assessment: Parasite viability is determined using the resazurin reduction assay. Resazurin (a blue, non-fluorescent dye) is added to each well and incubated. Viable cells reduce resazurin to the pink, fluorescent resorufin.

  • Data Analysis: Fluorescence is measured, and the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated.

In Vitro Amastigote Assay

This secondary assay assesses the activity of compounds against the intracellular, non-motile form of the parasite, which is the clinically relevant stage in the mammalian host.

  • Host Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.

  • Infection: Macrophages are infected with stationary-phase promastigotes. After 24 hours, non-internalized parasites are removed by washing.

  • Compound Treatment: The infected macrophages are treated with various concentrations of the test compounds for 72 hours.

  • Microscopic Evaluation: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.

cluster_workflow Antileishmanial Screening Workflow PromastigoteAssay Primary Screen: Promastigote Viability Assay AmastigoteAssay Secondary Screen: Intracellular Amastigote Assay PromastigoteAssay->AmastigoteAssay Active Compounds CytotoxicityAssay Cytotoxicity Assay (e.g., on Macrophages) AmastigoteAssay->CytotoxicityAssay HitIdentification Hit Identification & Lead Optimization CytotoxicityAssay->HitIdentification High Selectivity Index

Caption: A typical workflow for the in vitro screening of antileishmanial compounds.

Mechanism of Action: Unraveling the Molecular Targets

While the precise molecular targets of many pyrrolidine derivatives are still under investigation, some studies have shed light on their potential mechanisms of action. Several compounds have been shown to induce apoptosis-like cell death in Leishmania promastigotes. This is often characterized by morphological changes such as cell shrinkage, DNA fragmentation, and externalization of phosphatidylserine.

One proposed mechanism involves the inhibition of key parasitic enzymes. For instance, some pyrrolidine derivatives have been found to inhibit trypanothione reductase, an enzyme crucial for the parasite's defense against oxidative stress and unique to trypanosomatids.

cluster_pathway Proposed Mechanism of Action Pyrrolidine Pyrrolidine Derivative TargetEnzyme Parasite-Specific Enzyme (e.g., Trypanothione Reductase) Pyrrolidine->TargetEnzyme Inhibition OxidativeStress Increased Oxidative Stress TargetEnzyme->OxidativeStress Leads to Apoptosis Apoptosis-like Cell Death OxidativeStress->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of action for pyrrolidine derivatives.

Conclusion and Future Directions

The comparative analysis presented here highlights the significant potential of pyrrolidine derivatives as a versatile scaffold for the development of novel antileishmanial drugs. The structure-activity relationship studies demonstrate that targeted modifications to the pyrrolidine ring can lead to compounds with high potency and selectivity against Leishmania parasites. The favorable safety profile observed for many of these derivatives further underscores their therapeutic promise.

Future research should focus on the following areas:

  • Lead Optimization: Further structural modifications of the most potent compounds to enhance their efficacy and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to identify the specific molecular targets of these compounds within the parasite.

  • In Vivo Efficacy: Evaluation of the most promising candidates in animal models of leishmaniasis to assess their in vivo efficacy and safety.

The continued exploration of the pyrrolidine scaffold holds great promise for the discovery of the next generation of antileishmanial therapies that can overcome the limitations of current treatments.

References

  • Kumar, A., et al. (2018). Synthesis, biological evaluation and molecular docking of novel pyrrolidine derivatives as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2555. [Link]

  • Singh, N., et al. (2012). Synthesis and in vitro antileishmanial activity of novel 1-(4-substituted-phenyl)-3-(naphthalen-1-yl)-5-(4-((5-substituted-1H-indol-2-yl)thio)phenyl)-pyrrolidine-2,4-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6215-6219. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenoxy)pyrrolidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.